Product packaging for 5-Fam(Cat. No.:CAS No. 76823-03-5)

5-Fam

Numéro de catalogue: B1664652
Numéro CAS: 76823-03-5
Poids moléculaire: 376.3 g/mol
Clé InChI: NJYVEMPWNAYQQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-carboxyfluorescein is a monocarboxylic acid. It has a role as a fluorochrome. It is functionally related to a fluorescein (lactone form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12O7 B1664652 5-Fam CAS No. 76823-03-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVEMPWNAYQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227642
Record name 5-Carboxyfluorescein
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Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76823-03-5
Record name 5-FAM
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Carboxyfluorescein
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Record name 5-Carboxyfluorescein
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Record name 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid
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Record name 5-CARBOXYFLUORESCEIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Carboxyfluorescein (5-FAM): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a highly versatile and widely utilized fluorescent dye belonging to the fluorescein family. As a single isomer derivative of carboxyfluorescein, it offers enhanced stability and consistency in bioconjugation compared to its isomeric mixtures or FITC (Fluorescein isothiocyanate).[1][2] Its bright green fluorescence, high quantum yield, and reactivity towards primary aliphatic amines make it an indispensable tool for labeling a diverse range of biomolecules, including peptides, proteins, and nucleic acids. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is characterized by its robust and well-defined chemical and photophysical properties, which are fundamental to its application as a fluorescent label.

PropertyValueReference
Full Chemical Name 5-Carboxyfluorescein[3]
IUPAC Name 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Molecular Formula C₂₁H₁₂O₇[3]
Molecular Weight 376.3 g/mol [3]
CAS Number 76823-03-5
Appearance Yellow-orange solid
Solubility Soluble in water (pH > 6), DMSO, DMF
Excitation Maximum (λex) ~492 nm (at pH 9)
Emission Maximum (λem) ~514 nm (at pH 9)
Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹ (at pH 9)
Fluorescence Quantum Yield (Φ) 0.93

Applications in Research and Development

The primary utility of this compound lies in its ability to be covalently attached to biomolecules, enabling their detection and quantification in a variety of assays and techniques.

  • Labeling of Proteins and Peptides: The carboxylic acid group of this compound can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins and peptides. This forms a stable amide bond, resulting in a fluorescently tagged molecule.

  • Nucleic Acid Labeling: this compound can be incorporated into oligonucleotides during solid-phase synthesis using a phosphoramidite derivative. It can also be attached to amino-modified nucleic acids. Labeled oligonucleotides are extensively used as probes in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.

  • Fluorescence Resonance Energy Transfer (FRET): this compound is a popular donor fluorophore in FRET-based assays. When paired with a suitable acceptor molecule, the energy transfer between the two can be used to monitor conformational changes, binding events, or enzymatic activity.

  • Flow Cytometry and Immunofluorescence: Antibodies and other proteins labeled with this compound are widely used in flow cytometry and immunofluorescence microscopy to identify and quantify specific cell populations or localize proteins within cells and tissues.

Experimental Protocols

Protein Labeling with this compound N-hydroxysuccinimide (NHS) Ester

This protocol provides a general guideline for labeling proteins with this compound NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for this compound).

    • Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x CF)] / ε_protein

      • CF (Correction Factor for this compound at 280 nm) = 0.35

      • ε_protein = Molar extinction coefficient of the protein

    • Dye Concentration (M) = A₄₉₄ / ε_dye

      • ε_dye = 83,000 cm⁻¹M⁻¹

    • DOL = Dye Concentration / Protein Concentration

Oligonucleotide Labeling using this compound Phosphoramidite

This compound is typically incorporated at the 5' terminus of an oligonucleotide during automated solid-phase synthesis. This process involves standard phosphoramidite chemistry cycles. The final deprotection and cleavage steps release the 5'-labeled oligonucleotide. Purification is typically performed using HPLC to ensure high purity of the labeled product.

Visualization of a this compound Based FRET Probe for Enzymatic Activity

The following diagram illustrates the mechanism of a Fluorescence Resonance Energy Transfer (FRET) based biosensor for detecting the activity of a specific protease. The probe consists of a peptide substrate for the protease, labeled with this compound as the donor fluorophore and a suitable quencher as the acceptor.

FRET_Probe_Mechanism cluster_0 Intact Probe (FRET ON) cluster_1 Cleaved Probe (FRET OFF) This compound This compound Quencher Quencher This compound->Quencher FRET Peptide Peptide Substrate This compound->Peptide Quenched\nEmission Quenched Emission Quencher->Quenched\nEmission Quenched Emission Peptide->Quencher Excitation Excitation (492 nm) Excitation->this compound 5-FAM_c This compound Peptide_c1 Fragment 1 5-FAM_c->Peptide_c1 Fluorescence Fluorescence 5-FAM_c->Fluorescence Fluorescence (514 nm) Quencher_c Quencher Peptide_c2 Fragment 2 Peptide_c2->Quencher_c Excitation_c Excitation (492 nm) Excitation_c->5-FAM_c Protease Protease Cleaved Probe Protease->Cleaved Probe Peptide Cleavage Intact Probe

Caption: Mechanism of a this compound based FRET probe for protease activity.

Conclusion

5-Carboxyfluorescein remains a cornerstone fluorophore in biological and biomedical research. Its well-characterized chemical and spectral properties, coupled with its versatility in labeling a wide array of biomolecules, ensure its continued relevance in the development of novel diagnostics, therapeutics, and research tools. The detailed protocols and the illustrative example of its application in a FRET-based assay provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of fluorescence in their work.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 5-Carboxyfluorescein (5-FAM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of 5-Carboxyfluorescein (5-FAM), a widely utilized green fluorescent dye. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in research and development.

Core Properties of this compound

5-Carboxyfluorescein, commonly known as this compound, is a derivative of fluorescein that is frequently used to fluorescently label peptides, proteins, and nucleotides.[1][2] Its popularity stems from its bright green fluorescence, high quantum yield, and an excitation maximum that aligns well with the 488 nm spectral line of the argon-ion laser.[3][4] The presence of a carboxylic acid group allows for its covalent attachment to primary amines on biomolecules.[4] It is important to note that the fluorescence of FAM is pH-sensitive, with decreased fluorescence below pH 7; it is optimally used in a pH range of 7.5 to 8.5.

Quantitative Spectral Data

The key spectral and physical properties of this compound are summarized in the table below. These values are essential for the proper setup of fluorescence detection instruments and for the quantitative analysis of experimental data.

PropertyValueConditions
Excitation Maximum (λex) ~492 nmIn 0.1 M Tris pH 8.0
~490 nm
~495 nm
Emission Maximum (λem) ~517 nmIn 0.1 M Tris pH 8.0
~520 nm
~514 nmAt pH 9
Molar Extinction Coefficient (ε) ≥72,000 L·mol⁻¹·cm⁻¹at 492 nm in 0.01 N NaOH
83,000 cm⁻¹M⁻¹
75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.93In 0.1 M NaOH
0.9
Molecular Weight 376.32 g/mol
Chemical Formula C₂₁H₁₂O₇

Experimental Protocols

Accurate measurement of fluorescence is critical for reliable experimental outcomes. The following are detailed protocols for the characterization of this compound's spectral properties.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the standard procedure for acquiring fluorescence spectra using a spectrofluorometer.

Objective: To determine the optimal excitation and emission wavelengths of a this compound labeled sample.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • This compound solution of known concentration (e.g., in PBS pH 7.4)

  • Blank solution (buffer only)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a cuvette with the blank solution and place it in the sample holder.

    • Excitation Scan: Set the emission wavelength to the expected maximum (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 400-500 nm).

    • Emission Scan: Set the excitation wavelength to the expected maximum (e.g., 492 nm) and scan a range of emission wavelengths (e.g., 500-600 nm).

  • Sample Measurement: Replace the blank cuvette with the this compound sample cuvette.

    • Excitation Scan: Keeping the emission wavelength fixed, perform the same excitation scan as for the blank. The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum.

    • Emission Scan: Set the excitation wavelength to the determined maximum (e.g., 492 nm) and perform the same emission scan as for the blank.

  • Data Analysis: Subtract the blank spectra from the corresponding sample spectra to correct for background signal and scattering. The peak wavelengths of the corrected spectra represent the excitation and emission maxima.

Protein Labeling with this compound SE

This protocol describes a general method for labeling proteins with a this compound succinimidyl ester (SE), which is reactive towards primary amines.

Objective: To covalently attach this compound to a protein of interest.

Materials:

  • This compound SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound SE Stock Solution: Dissolve the this compound SE in anhydrous DMSO to make a 10 mM stock solution.

  • Prepare Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction. The pH of the protein solution should be adjusted to 8.5 ± 0.5 using 1 M sodium bicarbonate to facilitate the reaction.

  • Labeling Reaction:

    • Add the this compound SE stock solution to the protein solution. A molar ratio of approximately 10:1 (dye:protein) is a common starting point.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 492 nm (for this compound).

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

FluorescenceSpectroscopyWorkflow Fluorescence Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis prep_sample Prepare this compound Sample set_ex Set Excitation Wavelength prep_sample->set_ex set_em Set Emission Wavelength prep_sample->set_em prep_blank Prepare Blank (Buffer) prep_blank->set_ex prep_blank->set_em scan_em Scan Emission Wavelengths set_ex->scan_em correct_bg Background Subtraction scan_em->correct_bg scan_ex Scan Excitation Wavelengths set_em->scan_ex scan_ex->correct_bg det_max Determine λex and λem Maxima correct_bg->det_max ProteinLabelingWorkflow Protein Labeling with this compound SE cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization prep_dye Dissolve this compound SE in DMSO mix Mix this compound SE and Protein prep_dye->mix prep_protein Prepare Protein in Amine-Free Buffer (pH 8.5) prep_protein->mix incubate Incubate in Dark (1-2 hours) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Degree of Labeling (Absorbance) purify->characterize

References

The Core Mechanism of 5-Carboxyfluorescein Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent probe in biological research, valued for its high quantum yield, photostability, and pH sensitivity.[1] Its utility spans a vast range of applications, including the labeling of proteins and nucleic acids, fluorescence microscopy, flow cytometry, and as an intracellular pH indicator.[1][2] This guide provides a detailed exploration of the fundamental mechanism governing the fluorescence of this compound, with a focus on the chemical principles, quantitative data, and experimental considerations crucial for its effective application.

The Chemical Basis of this compound Fluorescence: A Tale of pH-Dependent Equilibria

The fluorescence of 5-Carboxyfluorescein is intrinsically linked to its molecular structure and the influence of pH on its chemical form. The molecule exists in a dynamic equilibrium between several species: a non-fluorescent lactone form and fluorescent anionic and zwitterionic forms. The position of this equilibrium, and consequently the fluorescence intensity, is dictated by the surrounding pH.

At acidic pH, the equilibrium favors the colorless, non-fluorescent lactone form. As the pH increases, the molecule undergoes a structural rearrangement to form the fluorescent monoanion and then the highly fluorescent dianion.[3] The pKa for the equilibrium between the monoanion and dianion is approximately 6.5.[4] This pH-dependent transition is the cornerstone of this compound's utility as a pH indicator. For most biological applications, a pH range of 7.5 to 8.5 is recommended to ensure the predominance of the highly fluorescent dianionic species.

Below is a diagram illustrating the pH-dependent equilibrium of 5-Carboxyfluorescein's chemical forms.

G cluster_low_ph Low pH (< 5) cluster_mid_ph pH ~6.4 cluster_high_ph High pH (> 7) Lactone Lactone (Non-fluorescent) Monoanion Monoanion (Fluorescent) Lactone->Monoanion Increasing pH Monoanion->Lactone Decreasing pH Dianion Dianion (Highly Fluorescent) Monoanion->Dianion Increasing pH Dianion->Monoanion Decreasing pH

Caption: pH-dependent equilibrium of 5-Carboxyfluorescein forms.

Quantitative Spectroscopic Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, extinction coefficient, and quantum yield. These parameters are crucial for designing experiments and interpreting data.

ParameterValueReference
Excitation Maximum (λex) 492 nm
Emission Maximum (λem) 518 nm
Molar Extinction Coefficient (ε) at pH 9 82,000 cm⁻¹M⁻¹
Molecular Weight 376.32 g/mol
pH-Dependent Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound, this value is highly dependent on pH, reflecting the equilibrium between its different chemical forms. While the dianion form exhibits a high quantum yield, the monoanion is significantly less fluorescent, and the lactone form is non-fluorescent.

pHPredominant SpeciesApproximate Fluorescence Quantum Yield (Φ)Reference
< 5Lactone~0
~6.4Monoanion~0.37
> 8Dianion~0.93

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines a comparative method for determining the fluorescence quantum yield of this compound at a specific pH, using a known standard.

Materials:

  • 5-Carboxyfluorescein

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • High-purity solvent (e.g., phosphate-buffered saline at the desired pH)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the this compound and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

G A Prepare Stock Solutions (this compound and Standard) B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Calculate Quantum Yield F->G

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Labeling of Proteins with this compound N-hydroxysuccinimidyl (NHS) Ester

This compound is commonly used to label proteins through the reaction of its N-hydroxysuccinimidyl (NHS) ester derivative with primary amines (e.g., lysine residues).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound, SE (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound, SE Stock Solution: Immediately before use, dissolve the this compound, SE in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently stirring, add a 10- to 20-fold molar excess of the this compound, SE stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 492 nm (for this compound).

The logical relationship for the protein labeling process is depicted below.

G cluster_reagents Reagents Protein Protein (in amine-free buffer) Reaction Labeling Reaction (pH 8.3-8.5, RT, 1-2h) Protein->Reaction FAM_NHS This compound, SE (dissolved in DMSO/DMF) FAM_NHS->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled_Protein Labeled Protein Conjugate Purification->Labeled_Protein

Caption: Logical workflow for protein labeling with this compound, SE.

Conclusion

The fluorescence of 5-Carboxyfluorescein is a nuanced process governed by a pH-dependent equilibrium between its lactone, zwitterionic, and anionic forms. Understanding this core mechanism is paramount for the successful application of this compound in research and drug development. By carefully controlling the experimental conditions, particularly pH, and employing robust labeling and measurement protocols, researchers can fully harness the capabilities of this versatile fluorescent probe. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for optimizing the use of this compound in a variety of scientific applications.

References

The Core Chemistry of 5-FAM NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of 5-Carboxyfluorescein N-hydroxysuccinimide ester (5-FAM NHS ester), a widely used fluorescent labeling reagent. It is intended to serve as a technical resource for professionals in research, life sciences, and drug development who utilize bioconjugation techniques.

Introduction to this compound NHS Ester

This compound NHS ester is a popular amine-reactive fluorescent dye belonging to the fluorescein family.[1][2] It is a single isomer of carboxyfluorescein functionalized with an N-hydroxysuccinimide (NHS) ester group.[2] This NHS ester moiety makes it highly reactive towards primary and secondary aliphatic amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[3] The reaction forms a stable amide bond, covalently attaching the bright green fluorescent FAM dye to the target biomolecule. This covalent linkage ensures that the dye is well-retained within cells for extended periods.

Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound NHS ester offers several advantages. The resulting carboxamide bond is more resistant to hydrolysis than the thiourea bond formed by FITC, leading to more stable conjugates. FAM-based reagents also allow for less stringent conjugation conditions and can result in higher conjugation yields.

Physicochemical and Spectroscopic Properties

This compound NHS ester is typically a yellow to orange crystalline solid. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Proper storage is crucial for maintaining its reactivity; it should be stored at -20°C, protected from light and moisture.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound NHS ester, providing a quick reference for experimental design.

Property Value Reference
Molecular Weight473.39 g/mol
Molecular FormulaC₂₅H₁₅NO₉
Purity≥90% (HPLC)
AppearanceYellow to orange powder/solid
SolubilityGood in DMSO and DMF
Spectroscopic Property Value Conditions Reference
Excitation Maximum (λex)~492-495 nmpH 8.0-9.0
Emission Maximum (λem)~517-520 nmpH 8.0-9.0
Molar Extinction Coefficient (ε)~74,000 - 83,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.9 - 0.93
Correction Factor (CF₂₆₀)~0.20 - 0.22
Correction Factor (CF₂₈₀)~0.17

Reaction Chemistry and Mechanism

The core of this compound NHS ester chemistry lies in its reaction with primary amines. The N-hydroxysuccinimide ester is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the amine.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2 to 8.5) is optimal for the reaction. In this pH range, the primary amine is sufficiently deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the NHS ester. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

A competing reaction is the hydrolysis of the NHS ester, which also increases with pH. The half-life of hydrolysis for NHS esters can range from hours at pH 7 to mere minutes at pH 9. Therefore, careful control of pH and reaction time is essential for efficient conjugation.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products FAM_NHS This compound NHS Ester Conjugate Fluorescently Labeled Biomolecule (R-NH-CO-FAM) FAM_NHS->Conjugate Reaction NHS N-hydroxysuccinimide (Leaving Group) FAM_NHS->NHS Release Biomolecule Biomolecule with Primary Amine (R-NH₂) Biomolecule->Conjugate pH pH 7.2 - 8.5

Caption: Reaction of this compound NHS ester with a primary amine.

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound NHS ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound NHS ester. Optimization may be required for specific proteins.

Materials:

  • This compound NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein to be labeled

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Avoid buffers containing primary amines.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.5

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • While gently vortexing, add the this compound NHS ester stock solution to the protein solution. A molar excess of the dye is typically used, with a common starting point being a 10-15 fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis.

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium carbonate or sodium bicarbonate buffer, pH 9.0.

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare this compound NHS Ester Stock Solution: Dissolve a 5-10 fold molar excess of this compound NHS ester in a small volume of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound NHS ester solution to the oligonucleotide solution.

    • Agitate the mixture and incubate at room temperature for 1-2 hours.

  • Purification: Purify the labeled oligonucleotide from excess dye and salts using a desalting column or an equivalent size-exclusion chromatography method.

Experimental_Workflow start Start: Prepare Reagents prepare_biomolecule 1. Dissolve Biomolecule in Reaction Buffer (pH 8.3-9.0) start->prepare_biomolecule prepare_dye 2. Dissolve this compound NHS Ester in Anhydrous DMSO/DMF start->prepare_dye mix 3. Mix Biomolecule and Dye Solutions (Molar Excess of Dye) prepare_biomolecule->mix prepare_dye->mix incubate 4. Incubate at Room Temperature (1-2 hours, protected from light) mix->incubate quench 5. Quench Reaction (Optional) with Tris or Glycine incubate->quench purify 6. Purify Conjugate (e.g., Gel Filtration) quench->purify analyze 7. Characterize Labeled Biomolecule (Spectroscopy, etc.) purify->analyze end End: Purified Fluorescent Conjugate analyze->end

Caption: General experimental workflow for bioconjugation with this compound NHS ester.

Applications in Research and Drug Development

The bright fluorescence and stable linkage provided by this compound NHS ester make it a valuable tool in various applications:

  • Fluorescence Microscopy: Labeled proteins and antibodies are used to visualize cellular structures and localize specific targets.

  • Flow Cytometry: Quantify and sort cells based on the fluorescence intensity of labeled cell surface or intracellular markers.

  • Immunoassays: Used in techniques like ELISA and Western blotting for the detection of specific antigens.

  • Oligonucleotide Labeling: Labeled DNA and RNA probes are used in applications such as fluorescence in situ hybridization (FISH) and microarrays.

  • Drug Delivery Studies: Fluorescently tagging therapeutic molecules allows for the tracking of their uptake, distribution, and localization within cells and tissues.

Conclusion

This compound NHS ester remains a cornerstone reagent for fluorescently labeling biomolecules. Its robust chemistry, favorable spectroscopic properties, and the stability of the resulting conjugates ensure its continued relevance in a wide array of research and development applications. By understanding the core principles of its reactivity and following optimized protocols, researchers can effectively harness the power of this versatile fluorescent probe.

References

Navigating the Solubility of 5-Carboxyfluorescein (5-FAM) in Common Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Carboxyfluorescein (5-FAM), a widely used fluorescent dye in biological research. Addressed to researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound and its Solubility

5-Carboxyfluorescein (this compound) is a derivative of fluorescein that possesses a carboxylic acid group, enabling its conjugation to primary amines in biomolecules. Its utility as a fluorescent label is often dependent on its solubility in various buffer systems used in biological assays. The solubility of this compound is significantly influenced by the solvent composition and, critically, the pH of the aqueous medium.

Generally, this compound exhibits poor solubility in acidic aqueous solutions and becomes more soluble as the pH increases above 6.0.[1] This is attributed to the deprotonation of its carboxylic acid and phenolic hydroxyl groups at higher pH, leading to a more polar, water-soluble molecule. In practice, concentrated stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol, which are then diluted into the desired aqueous buffer.[2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its isomer mixture, 5(6)-FAM, in various solvents and buffer systems. It is important to note that specific solubility values in many common biological buffers are not widely published and may need to be determined empirically.

Table 1: Solubility of this compound/5(6)-FAM in Organic Solvents

SolventReported Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)0.5[4], 58.33 (with sonication)[5], 100 (with sonication)
Dimethylformamide (DMF)1
Ethanol5

Table 2: Solubility of this compound/5(6)-FAM in Aqueous and Mixed Buffer Systems

Buffer SystemReported Solubility (mg/mL)Notes
WaterSoluble (qualitative)Solubility is pH-dependent, increasing at pH > 6.
0.1 M Sodium Hydroxide (NaOH)9.80 - 10.20Represents solubility in a highly alkaline environment.
1:1 Ethanol:PBS (pH 7.2)Approximately 0.5A common method for solubilizing in aqueous buffers.
0.1 M Tris (pH 8.0)Implied to be solubleThe fluorescence of 5(6)-FAM is characterized in this buffer, suggesting sufficient solubility for spectroscopic analysis.

Note: The significant variation in reported DMSO solubility may be due to factors such as the purity of the dye, the presence of isomers, and the methods used for dissolution (e.g., sonication).

Experimental Protocol for Determining this compound Solubility

The following protocol provides a general framework for determining the solubility of this compound in a specific buffer of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials

  • 5-Carboxyfluorescein (solid)

  • Organic Solvent (e.g., anhydrous DMSO)

  • Target Aqueous Buffer (e.g., TRIS, HEPES, Acetate at desired pH and concentration)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Thermomixer or incubator

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • Calibrated pipettes

  • Syringe filters (0.2 µm, compatible with the buffer)

3.2. Procedure

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO). This is to facilitate the addition of the dye to the buffer.

  • Preparation of Test Samples:

    • Aliquot a fixed volume of the target aqueous buffer into several microcentrifuge tubes (e.g., 500 µL).

    • Add increasing amounts of the this compound stock solution to the buffer in each tube to create a range of concentrations.

    • Ensure the final concentration of the organic solvent is kept low (e.g., <5%) to minimize its effect on the aqueous solubility.

  • Equilibration:

    • Tightly cap the tubes and vortex them thoroughly for 2 minutes.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Use a thermomixer with agitation to ensure continuous mixing.

  • Separation of Undissolved Solute:

    • After incubation, visually inspect the tubes for any undissolved precipitate.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved this compound.

  • Quantification of Soluble this compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • For an extra measure of caution, filter the supernatant through a 0.2 µm syringe filter.

    • Prepare a standard curve of this compound in the same buffer by making serial dilutions from a known concentration of the stock solution.

    • Measure the absorbance of the supernatant from the saturated samples and the standards using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound in that buffer (approximately 490 nm).

    • Determine the concentration of this compound in the supernatant by interpolating from the standard curve. This concentration represents the solubility of this compound in the tested buffer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_samples Prepare Buffer Samples with varying this compound conc. prep_stock->prep_samples equilibrate Equilibrate Samples (e.g., 24h at 25°C) prep_samples->equilibrate separate Separate Undissolved Dye (Centrifugation) equilibrate->separate quantify Quantify Soluble this compound (UV-Vis Spectroscopy) separate->quantify result result quantify->result Determine Solubility std_curve Prepare Standard Curve std_curve->quantify

Workflow for Determining this compound Solubility.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use in biological assays often relates to the study of such pathways. The logical relationship for its application is straightforward: the dye must be soluble in the assay buffer to effectively label the target molecule, which can then be used to probe a specific biological process.

G A This compound Dye C Soluble this compound Solution A->C B Assay Buffer B->C E Fluorescently Labeled Biomolecule C->E D Target Biomolecule (e.g., Protein, Antibody) D->E F Biological Assay (e.g., Flow Cytometry, ELISA) E->F G Data Acquisition & Analysis F->G

References

The Photostability of 5-FAM in Microscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the photostability of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye in microscopy and other fluorescence-based applications. Understanding the photochemical properties of this compound is critical for designing robust experiments, ensuring data reproducibility, and interpreting results accurately, particularly in applications requiring prolonged or intense illumination.

Core Concepts: Brightness and Photostability

The utility of a fluorophore in microscopy is primarily determined by two key characteristics: its brightness and its photostability. Brightness is a function of the fluorophore's molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] A higher quantum yield results in a brighter fluorophore, which is essential for detecting targets with low abundance.[2]

Photostability refers to a fluorophore's resistance to photobleaching, an irreversible photochemical process that renders the molecule non-fluorescent.[2] High photostability is crucial for experiments that involve long or repeated exposure to excitation light, such as time-lapse imaging and single-molecule studies.[2]

Quantitative Photophysical Properties of this compound

The following table summarizes the key photophysical parameters of this compound, providing a quantitative basis for its performance in microscopy applications. For comparison, data for Alexa Fluor 488, a commonly used alternative, is also included.

Property5-Carboxyfluorescein (this compound)Alexa Fluor 488
Excitation Maximum (nm) ~492[1]~495
Emission Maximum (nm) ~517~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly found for this compound~71,000
Quantum Yield ~0.83~0.92
Photostability ModerateHigh
pH Sensitivity Sensitive to pH changesInsensitive over a wide pH range (pH 4-10)

Factors Influencing this compound Photostability

Several factors can influence the photostability of this compound during a microscopy experiment. Understanding and controlling these factors can help to minimize photobleaching and improve data quality.

  • Excitation Power and Wavelength: The rate of photobleaching is directly proportional to the intensity of the excitation light. Using the lowest possible laser power that still provides an adequate signal-to-noise ratio is recommended. Exciting a fluorophore at a wavelength other than its absorption maximum can also reduce photobleaching, as it will absorb the light less efficiently.

  • Local Chemical Environment: The chemical environment surrounding the this compound molecule can significantly impact its photostability. Factors such as pH, the presence of oxidizing agents (like molecular oxygen), and the proximity of other molecules can either enhance or quench fluorescence and contribute to photobleaching. Fluorescein-based dyes like this compound are known to be sensitive to pH, with their fluorescence intensity decreasing in acidic environments.

  • Conjugation to Biomolecules: The conjugation of this compound to proteins or other biomolecules can alter its photophysical properties, including its photostability. The specific site of attachment and the overall conformation of the conjugate can influence the dye's susceptibility to photobleaching.

Experimental Protocols

Measuring Fluorophore Photostability

This protocol outlines a general method for quantifying the photostability of this compound in a microscopy setup.

1. Sample Preparation:

  • Prepare a sample with the this compound fluorophore in a relevant context, for example, conjugated to an antibody and bound to a cellular target on a microscope slide.
  • Mount the sample in an appropriate imaging medium. Consider the use of anti-fade reagents to reduce photobleaching.

2. Time-Lapse Imaging:

  • Acquire a time-lapse series of images of the sample under continuous illumination.
  • The time interval between images should be chosen to adequately capture the decay in fluorescence.
  • Use consistent imaging parameters (e.g., laser power, exposure time, objective) throughout the experiment.

3. Data Analysis:

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
  • Normalize the fluorescence intensity of each time point to the initial intensity.
  • Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the fluorophore's photostability. The time it takes for the fluorescence to decrease to half its initial value is often reported as the photobleaching half-life (t½).

Protein Labeling with this compound

This protocol describes a general procedure for labeling proteins with this compound succinimidyl ester (SE), which reacts with primary amines.

1. Protein and Dye Preparation:

  • Dissolve the protein to be labeled in a buffer free of primary amines (e.g., phosphate buffer) at a pH of 8.5 ± 0.5. A protein concentration of 2-10 mg/mL is recommended for optimal labeling.
  • Prepare a 10 mM stock solution of this compound SE in anhydrous DMSO.

2. Labeling Reaction:

  • Add the this compound SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1.
  • Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle mixing.

3. Purification:

  • Remove the unreacted, free dye from the labeled protein conjugate using a desalting column or dialysis.

Visualizations

Jablonski Diagram of Fluorescence and Photobleaching

Jablonski cluster_S0 Singlet Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_T1 First Excited Triplet State (T1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (hν) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (hν') S1_v1 v=1 T1_v2 v=2 S1_v0->T1_v2 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1 v=1 Non-fluorescent\nProducts Non-fluorescent Products T1_v0->Non-fluorescent\nProducts Photobleaching (Reaction with O2) T1_v2->T1_v0 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and photobleaching.

Experimental Workflow for Measuring Photostability

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_sample Prepare Fluorophore Sample mount_sample Mount Sample on Microscope Slide prep_sample->mount_sample acquire_images Acquire Time-Lapse Image Series mount_sample->acquire_images measure_intensity Measure Mean Fluorescence Intensity acquire_images->measure_intensity normalize_data Normalize Intensity Data measure_intensity->normalize_data plot_data Plot Normalized Intensity vs. Time normalize_data->plot_data calculate_halflife Calculate Photobleaching Half-life (t½) plot_data->calculate_halflife

Caption: A typical experimental workflow for the quantitative measurement of fluorophore photostability.

Factors Affecting this compound Photostability

Factors_Affecting_Photostability cluster_illumination Illumination Conditions cluster_environment Local Environment cluster_conjugation Bioconjugation photostability This compound Photostability excitation_power Excitation Power excitation_power->photostability excitation_wavelength Excitation Wavelength excitation_wavelength->photostability ph pH ph->photostability oxygen Molecular Oxygen oxygen->photostability antifade Antifade Reagents antifade->photostability conjugate Conjugated Molecule (e.g., Protein) conjugate->photostability

Caption: Key factors that can influence the photostability of this compound in microscopy experiments.

References

The Enduring Glow: A Technical Guide to the History and Development of Fluorescein Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescein, a xanthene dye first synthesized in 1871, stands as a cornerstone in the world of fluorescence.[1][2][3] Its intense green fluorescence, high quantum yield, and versatile chemistry have led to the development of a vast arsenal of derivatives that are indispensable in biological research, medical diagnostics, and drug development. This in-depth technical guide explores the history, synthesis, photophysical properties, and key applications of fluorescein and its most important derivatives, providing researchers with the foundational knowledge to effectively utilize these powerful tools.

A Journey Through Time: The History of Fluorescein

The story of fluorescein begins in the laboratory of the German chemist Adolf von Baeyer, who in 1871 first synthesized the compound by the condensation of phthalic anhydride with resorcinol.[1][4] Initially named "resorcinphthalein," the term fluorescein was coined in 1878, referencing its remarkable property of fluorescence. Von Baeyer's work on dyes, including fluorescein and indigo, earned him the Nobel Prize in Chemistry in 1905.

The initial synthesis marked the birth of xanthene dyes, a class of compounds that absorb and emit visible light. German dye manufacturers quickly industrialized the production of fluorescein. Early medical applications emerged in the 1880s, with Swiss ophthalmologist Ernst Pflüger using fluorescein to visualize corneal abrasions.

A significant leap in the biological application of fluorescein came in the 1940s with the synthesis of fluorescein isothiocyanate (FITC). This derivative allowed for the covalent attachment of fluorescein to proteins and antibodies, a breakthrough that revolutionized cell biology and laid the groundwork for techniques like immunofluorescence.

The Chemistry of Brilliance: Synthesis of Fluorescein and Its Derivatives

The enduring utility of fluorescein lies in its straightforward synthesis and the ease with which its core structure can be modified to create derivatives with specific functionalities.

Synthesis of Fluorescein

The classical synthesis of fluorescein involves the Friedel-Crafts acylation of resorcinol with phthalic anhydride, typically in the presence of a Lewis acid catalyst like zinc chloride or a strong acid like sulfuric acid or methanesulfonic acid.

Experimental Protocol: Synthesis of Fluorescein

  • Materials:

    • Phthalic anhydride

    • Resorcinol

    • Concentrated sulfuric acid (or anhydrous zinc chloride)

  • Procedure:

    • Combine 0.2 g of powdered phthalic anhydride and 0.3 g of resorcinol in a large test tube or small Erlenmeyer flask.

    • Carefully add 6 drops of 2M sulfuric acid to the mixture and stir briefly.

    • Heat the reaction mixture in a preheated oil bath to a temperature between 180°C and 200°C for 30 minutes. It is crucial to maintain this temperature range to avoid decomposition of the product.

    • After 30 minutes, remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.

    • Add 10 mL of acetone and a stir bar to the test tube and stir for 5-10 minutes to dissolve the crude product. The solution will turn yellow. If necessary, add more acetone in 5 mL increments (up to a total of 25 mL) to dissolve all the solid.

    • Combine the acetone extracts in a beaker and evaporate the acetone on a water bath to obtain a crude orange residue.

    • Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water.

    • Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

    • Extract the ether layer with 10 mL of a saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried ether solution into a pre-weighed beaker and evaporate the solvent to yield the final product as an orange solid.

Synthesis of Fluorescein Isothiocyanate (FITC)

FITC is a key derivative that allows for the covalent labeling of biomolecules through the reaction of its isothiocyanate group with primary amines. It is typically synthesized from aminofluorescein.

Experimental Protocol: Synthesis of Fluorescein Isothiocyanate (FITC)

  • Materials:

    • 5-Aminofluorescein

    • Carbon disulfide

    • Catalyst and solvent (as described in the specific literature, e.g., pyridine)

  • Procedure:

    • Step 1: Formation of Dithiocarbamate. In a suitable solvent and in the presence of a catalyst, react 5-aminofluorescein with carbon disulfide. This reaction forms the fluorescein-5-dithiocarbamate intermediate.

    • Step 2: Conversion to Isothiocyanate. The dithiocarbamate intermediate is then converted to fluorescein isothiocyanate. This can be achieved through various methods, including reaction with a phosgene equivalent or oxidative desulfurization.

    • Purification. The resulting FITC is then purified, often by chromatography, to separate it from unreacted starting materials and byproducts.

Synthesis of 5(6)-Carboxyfluorescein (FAM)

Carboxyfluorescein, often referred to by the acronym FAM, is another crucial derivative. The carboxylic acid group allows for conjugation to biomolecules using standard carbodiimide chemistry. It is synthesized by replacing phthalic anhydride with trimellitic anhydride in the reaction with resorcinol. This results in a mixture of the 5- and 6-isomers.

Experimental Protocol: Synthesis of 5(6)-Carboxyfluorescein

  • Materials:

    • 1,2,4-Benzenetricarboxylic anhydride (trimellitic anhydride)

    • Resorcinol

    • Methanesulfonic acid

  • Procedure:

    • Add 25.0 g (0.13 mol) of 1,2,4-benzenetricarboxylic anhydride to a solution of 28.6 g (0.26 mol) of resorcinol in 1M methanesulfonic acid.

    • Heat the reaction mixture at 85°C in an open vessel for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into 7 volumes of ice/water.

    • Collect the resulting orange-yellow precipitate by filtration and dry it in an oven at 200°C. This yields a mixture of 5- and 6-carboxyfluorescein.

    • The isomers can be separated by fractional crystallization. For example, recrystallization from methanol/hexane preferentially yields the 6-isomer, while recrystallization from ethanol/hexane preferentially yields the 5-isomer.

Photophysical Properties of Fluorescein Dyes

The utility of fluorescein dyes is intrinsically linked to their excellent photophysical properties. However, these properties are sensitive to the local environment, particularly pH. The fluorescence of fluorescein is most intense in basic solutions.

PropertyFluoresceinFluorescein Isothiocyanate (FITC)5-Carboxyfluorescein (5-FAM)
Excitation Maximum (λex) 494 nm495 nm~494 nm
Emission Maximum (λem) 521 nm525 nm~522 nm
Molar Extinction Coefficient (ε) 73,000 M⁻¹cm⁻¹75,000 M⁻¹cm⁻¹~83,000 M⁻¹cm⁻¹
Quantum Yield (Φf) 0.920.92~0.90
Fluorescence Lifetime (τfl) 4.0 ns~4.1 ns~4.0 ns
pKa 6.4~6.4~6.5

Applications in Research and Drug Development

Fluorescein and its derivatives are workhorses in a multitude of applications, enabling the visualization and quantification of biological processes.

Immunofluorescence (IF)

Immunofluorescence is a cornerstone technique in cell biology that utilizes the high specificity of antibodies to detect and localize target antigens within cells and tissues. FITC is a classic fluorophore used for this application.

Experimental Workflow: Indirect Immunofluorescence

The following diagram illustrates the general workflow for indirect immunofluorescence, a method that provides signal amplification.

G A Sample Preparation (Fixation & Permeabilization) B Blocking (e.g., with BSA or serum) A->B C Primary Antibody Incubation (Binds to target antigen) B->C D Washing (Removes unbound primary antibody) C->D E Secondary Antibody Incubation (FITC-conjugated, binds to primary antibody) D->E F Washing (Removes unbound secondary antibody) E->F G Mounting & Visualization (Fluorescence Microscopy) F->G

Fig. 1: Indirect Immunofluorescence Workflow.
Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. Fluorescein-labeled nucleic acid probes are commonly employed.

Experimental Workflow: Fluorescence In Situ Hybridization (FISH)

The following diagram outlines the key steps in a typical FISH experiment.

G A Sample Preparation (Fixation, Permeabilization) B Pretreatment (e.g., RNase, Pepsin) A->B C Denaturation (Sample and Probe) B->C D Hybridization (Fluorescein-labeled probe binds to target sequence) C->D E Post-Hybridization Washes (Remove unbound probe) D->E F Counterstaining & Mounting (e.g., with DAPI) E->F G Visualization (Fluorescence Microscopy) F->G

Fig. 2: General FISH Experimental Workflow.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a dynamic microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell. It is invaluable for investigating protein dynamics, membrane fluidity, and intracellular transport.

Logical Flow: The Principle of FRAP

The diagram below illustrates the principle behind a FRAP experiment.

G cluster_0 Experimental Steps cluster_1 Observation & Analysis A Pre-bleach Imaging (Low laser intensity) B Photobleaching (High laser intensity on Region of Interest - ROI) A->B C Post-bleach Imaging (Low laser intensity) B->C D Fluorescence Recovery in ROI (Unbleached molecules diffuse into ROI) C->D E Data Analysis (Recovery curve, mobile fraction, diffusion coefficient) D->E

Fig. 3: The Principle of FRAP.
Probes for Signaling Pathways

The core fluorescein structure can be modified to create "smart" probes that respond to specific ions or molecules, allowing for the real-time visualization of signaling events within cells. For example, fluorescein-based probes have been developed to detect metal ions like copper (II), which are involved in various physiological and pathological processes. The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence of the fluorescein core is quenched until it binds to its target analyte.

Logical Relationship: "Off-On" Fluorescent Probe Mechanism

This diagram shows the basic principle of an "off-on" fluorescent probe for detecting a specific analyte.

G cluster_0 Detection Mechanism A Probe (Fluorescein-Quencher) Fluorescence OFF C Probe-Analyte Complex Fluorescence ON A->C + Analyte B Analyte

Fig. 4: "Off-On" Fluorescent Probe Mechanism.

Conclusion

From its discovery in the 19th century to its central role in modern molecular biology, fluorescein has proven to be a remarkably versatile and enduring tool. Its bright fluorescence, coupled with a rich and adaptable chemistry, has given rise to a family of derivatives that empower researchers to visualize the intricate workings of the cell. As imaging technologies and our understanding of biological systems continue to advance, the fundamental principles and applications of fluorescein dyes will undoubtedly continue to illuminate the path of scientific discovery.

References

An In-depth Technical Guide to the Safe Handling and Application of 5-Carboxyfluorescein (5-FAM) Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of 5-Carboxyfluorescein (5-FAM) powder. The information is intended to ensure the safe and effective use of this fluorescent dye in a laboratory setting.

Chemical and Physical Properties

5-Carboxyfluorescein is a widely used green fluorescent dye. A summary of its key properties is presented in the table below.

PropertyValueReferences
CAS Number 76823-03-5[1]
Molecular Formula C₂₁H₁₂O₇[1]
Molecular Weight 376.3 g/mol [1]
Appearance Crystalline solid[1]
Excitation Maximum 492 nm[1]
Emission Maximum 518 nm
Solubility DMF: 1 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 5 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage -20°C
Stability ≥ 4 years

Safety and Handling

While 5-Carboxyfluorescein is a valuable research tool, it is crucial to handle the powder form with care to avoid potential health hazards. The following sections detail the necessary safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

5-Carboxyfluorescein powder is considered potentially harmful and may cause irritation upon contact with the skin, eyes, or respiratory tract. The hazards have not been thoroughly investigated, and it is recommended to handle all chemicals with caution.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritation Not classified, but may cause skin irritation in susceptible persons.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Not classified, but may cause eye irritation in susceptible persons.Safety glasses with side shields or chemical safety goggles.
Respiratory Irritation Not classified, but inhalation of dust should be avoided.Use in a well-ventilated area or with a fume hood. A respirator may be required for large quantities or if dust is generated.
First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid MeasuresReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Handling and Storage

Proper handling and storage are essential to maintain the integrity of 5-Carboxyfluorescein powder and to ensure laboratory safety.

  • Handling: Avoid creating dust when handling the solid compound. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. Ensure that an eyewash station and safety shower are readily accessible.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Protect from light, especially when in solution. For long-term storage, -20°C is recommended. Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.

Spill and Waste Disposal
  • Spills: In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a suitable container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of 5-Carboxyfluorescein waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Experimental Protocols

5-Carboxyfluorescein is commonly used to fluorescently label biomolecules, such as proteins and peptides. The following is a general protocol for labeling a protein with 5-Carboxyfluorescein.

Preparation of Reagents
  • Protein Solution:

    • The protein to be labeled should be at a concentration of 2-10 mg/mL in a buffer that does not contain primary amines (e.g., Tris or glycine) or ammonium ions, as these will compete with the labeling reaction.

    • A suitable buffer is phosphate-buffered saline (PBS) at a pH of 8.5 ± 0.5. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.

  • 5-Carboxyfluorescein Stock Solution:

    • Prepare a 10 mM stock solution of 5-Carboxyfluorescein in anhydrous dimethyl sulfoxide (DMSO). To aid dissolution, the tube can be warmed to 37°C and sonicated.

Protein Labeling Procedure
  • Determine the amount of this compound needed: The optimal molar ratio of this compound to protein is typically around 10:1.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark, with occasional gentle mixing.

Purification of the Labeled Protein

After the incubation period, it is necessary to remove the unreacted 5-Carboxyfluorescein from the labeled protein. This is typically achieved using a size-exclusion chromatography column, such as a Sephadex G-25 column.

  • Prepare the column: Equilibrate the Sephadex G-25 column with PBS (pH 7.2-7.4).

  • Load the sample: Apply the reaction mixture to the top of the column.

  • Elute: Elute the column with PBS (pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect fractions: Collect the fractions containing the yellow-colored labeled protein.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and experimental use of 5-Carboxyfluorescein powder.

G cluster_handling Safe Handling Workflow prep Preparation - Wear appropriate PPE - Work in a ventilated area weigh Weighing - Handle powder carefully to avoid dust prep->weigh dissolve Dissolving - Add solvent to the powder - Mix gently weigh->dissolve storage Storage - Store solution at -20°C, protected from light dissolve->storage cleanup Cleanup - Decontaminate work area - Dispose of waste properly dissolve->cleanup G cluster_labeling Protein Labeling Workflow prep_protein Prepare Protein Solution - 2-10 mg/mL in amine-free buffer (pH 8.5) reaction Labeling Reaction - Mix protein and this compound (1:10 molar ratio) - Incubate for 1 hour at RT in the dark prep_protein->reaction prep_dye Prepare this compound Stock Solution - 10 mM in anhydrous DMSO prep_dye->reaction purification Purification - Separate labeled protein from free dye using size-exclusion chromatography reaction->purification analysis Analysis - Characterize the labeled protein purification->analysis G cluster_spill Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill? assess->small_spill large_spill Large Spill small_spill->large_spill No ppe Wear Appropriate PPE small_spill->ppe Yes evacuate Evacuate the Area large_spill->evacuate notify Notify Safety Personnel large_spill->notify absorb Cover with Absorbent Material ppe->absorb collect Collect in a Sealed Container absorb->collect clean Clean the Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

References

5-Carboxyfluorescein (5-FAM): A Technical Guide to its Molar Extinction Coefficient and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye. This document details the experimental protocols for its determination and explores its application in various research contexts, including fluorescence microscopy and flow cytometry.

Core Photophysical Properties of this compound

This compound is a derivative of fluorescein characterized by a carboxylic acid group that facilitates its conjugation to biomolecules. Its popularity stems from its bright fluorescence, high quantum yield, and a spectral profile well-suited for common laser lines. However, it is crucial to note that the spectral properties of this compound, including its molar extinction coefficient, are sensitive to environmental factors, most notably pH. The fluorescence of FAM decreases below pH 7, with optimal performance typically observed in the pH range of 7.5 to 8.5[1].

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are essential for the accurate design and interpretation of fluorescence-based experiments.

ParameterValueConditions
Excitation Maximum (λex) ~492 nmpH 9[2]
Emission Maximum (λem) ~514 nmpH 9[2]
Molar Extinction Coefficient (ε) ≥72,000 - 83,000 L·mol⁻¹·cm⁻¹at ~492 nm in alkaline buffer (e.g., 0.1 M NaOH or pH > 8.5)[3]
Fluorescence Quantum Yield (Φ) ~0.93In 0.1 M NaOH[3]
Molecular Weight 376.32 g/mol

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient (ε) is critical for quantifying the concentration of this compound and its conjugates. The following protocol, based on the Beer-Lambert law (A = εbc), outlines the methodology for this measurement.

Materials and Equipment
  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 5-Carboxyfluorescein (this compound), high purity

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.0)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of high-purity this compound powder using an analytical balance.

    • Dissolve the this compound in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Protect the solution from light.

  • Preparation of a Diluted Standard Solution:

    • Perform a serial dilution of the this compound stock solution in the chosen aqueous buffer (pH 8.5-9.0) to a concentration suitable for accurate absorbance measurement (typically in the low micromolar range).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of this compound (e.g., 450-550 nm).

    • Use the same buffer as used for dilution as a blank to zero the instrument.

    • Measure the absorbance spectrum of the diluted this compound solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calculation of the Molar Extinction Coefficient:

    • Using the Beer-Lambert law, calculate the molar extinction coefficient (ε) at the λmax: ε = A / (b * c) Where:

      • A is the absorbance at λmax.

      • b is the path length of the cuvette in cm (typically 1 cm).

      • c is the molar concentration of the this compound solution in mol/L.

Logical Workflow for Molar Extinction Coefficient Determination

G weigh Weigh this compound dissolve Dissolve in DMSO (Stock) weigh->dissolve dilute Dilute in Buffer (Working) dissolve->dilute blank Blank with Buffer measure_abs Measure Absorbance Spectrum blank->measure_abs beer_lambert Apply Beer-Lambert Law (ε = A / bc) measure_abs->beer_lambert

Workflow for determining the molar extinction coefficient of this compound.

Applications of this compound in Research

This compound is a versatile fluorescent probe used in a wide array of applications. Its ability to be conjugated to various biomolecules makes it an invaluable tool in cell biology, molecular biology, and drug discovery.

Fluorescence Resonance Energy Transfer (FRET) Assays

This compound is frequently employed as a donor fluorophore in FRET-based assays, often paired with a suitable quencher. These assays are powerful for studying molecular interactions, such as protease activity.

In a typical FRET-based protease assay, a peptide substrate is synthesized with this compound on one end and a quencher on the other. In the intact state, the proximity of the quencher to this compound results in the suppression of its fluorescence. Upon cleavage of the peptide by a specific protease, this compound and the quencher are separated, leading to an increase in fluorescence.

G cluster_before Before Cleavage cluster_after After Cleavage Substrate Intact Peptide Substrate (this compound - Quencher) FRET FRET Occurs Substrate->FRET Protease Protease Substrate->Protease No_Signal Fluorescence Quenched FRET->No_Signal Cleaved_Substrate Cleaved Peptide Fragments (this compound) + (Quencher) No_FRET FRET Disrupted Cleaved_Substrate->No_FRET Signal Fluorescence Emitted No_FRET->Signal Protease->Cleaved_Substrate

Signaling pathway of a this compound based FRET protease assay.
Flow Cytometry

In flow cytometry, this compound conjugated to antibodies or other probes is used to identify and quantify specific cell populations based on the expression of target antigens.

The general workflow for a direct immunophenotyping experiment using a this compound conjugated antibody involves cell preparation, staining, and analysis on a flow cytometer.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Cell_Suspension Prepare Single-Cell Suspension Block Block Fc Receptors Cell_Suspension->Block Incubate Incubate with This compound Conjugated Antibody Block->Incubate Wash Wash to Remove Unbound Antibody Incubate->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Analyze Analyze Fluorescent Populations Acquire->Analyze

Experimental workflow for flow cytometry using a this compound conjugate.
Fluorescence Microscopy

This compound is also widely used in fluorescence microscopy to visualize the localization of specific proteins or structures within cells.

Similar to flow cytometry, immunofluorescence microscopy with a this compound labeled antibody involves cell preparation, staining, and imaging.

G cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging Cell_Culture Culture and Fix Cells on Coverslip Permeabilize Permeabilize Cell Membrane (if intracellular) Cell_Culture->Permeabilize Block Block Non-specific Binding Sites Permeabilize->Block Primary_Ab Incubate with Primary Antibody (if indirect) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with this compound Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mount Coverslip on Slide Wash2->Mount Image Image with Fluorescence Microscope Mount->Image

Experimental workflow for immunofluorescence microscopy.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with 5-FAM NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. 5-Carboxyfluorescein (5-FAM) is a popular green fluorescent dye that can be covalently attached to antibodies. The N-hydroxysuccinimide (NHS) ester of this compound provides an efficient and straightforward method for this conjugation. This document provides a detailed protocol for labeling antibodies with this compound NHS ester, including methods for purification and characterization of the resulting conjugate.

This compound NHS ester reacts with primary amine groups (-NH2), which are primarily found on the side chains of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[1][2] The reaction is typically carried out in a slightly alkaline buffer to ensure the primary amines are deprotonated and thus more nucleophilic.[3][4] Proper control of the reaction conditions, including the molar ratio of dye to antibody, is crucial for achieving the desired degree of labeling (DOL) and preserving the antibody's antigen-binding affinity.[5]

Materials and Reagents

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • This compound NHS ester (stored at -20°C, protected from light and moisture)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Spectrophotometer

  • Microcentrifuge tubes

  • Pipettes

Experimental Protocols

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or ammonium ions, it is essential to exchange the buffer. This can be accomplished by dialysis against PBS or by using a desalting column.

  • Concentration Adjustment: For optimal labeling, adjust the antibody concentration to 2-10 mg/mL in PBS. Lower concentrations may reduce labeling efficiency.

Protocol 2: Preparation of this compound NHS Ester Stock Solution
  • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

  • Note: Aqueous stock solutions of NHS esters are not stable and should be used immediately. DMSO stock solutions can be stored at -20°C for a short period, but fresh preparation is always recommended.

Protocol 3: Antibody Labeling with this compound NHS Ester
  • Transfer the desired amount of antibody solution to a microcentrifuge tube.

  • Add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the antibody solution. A common approach is to add 1/10th of the antibody solution volume of 1 M sodium bicarbonate to adjust the pH.

  • Calculate the required volume of the this compound NHS ester stock solution. A molar excess of 5- to 20-fold of dye to antibody is a common starting point. The optimal ratio should be determined empirically for each antibody.

  • Slowly add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing or stirring.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Protocol 4: Purification of the Labeled Antibody
  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Separation: Apply the reaction mixture to the top of the equilibrated column.

  • Elution: Elute the labeled antibody with PBS. The first colored band to elute will be the fluorescently labeled antibody, which is larger and moves faster through the column. The second, slower-moving colored band will be the smaller, unreacted dye.

  • Collection: Collect the fractions containing the labeled antibody.

Protocol 5: Characterization of the Labeled Antibody

The success of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of this compound (approximately 494 nm, Amax).

  • Calculate the Degree of Labeling (DOL):

    • Protein Concentration (M): Corrected A280 = A280 - (Amax x 0.3) Protein Concentration (M) = Corrected A280 / ε_protein

      Where:

      • 0.3 is the correction factor for the absorbance of this compound at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M): Dye Concentration (M) = Amax / ε_dye

      Where:

      • ε_dye is the molar extinction coefficient of this compound at its absorbance maximum (~75,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

    An optimal DOL for most applications is typically between 2 and 10.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for labeling antibodies with this compound NHS ester. These values represent typical ranges and should be optimized for specific antibodies and applications.

ParameterRecommended Value/RangeReference
Antibody Concentration 2 - 10 mg/mL
Reaction Buffer pH 8.3 - 8.5
Molar Ratio (Dye:Antibody) 5:1 to 20:1
Reaction Time 1 hour
Reaction Temperature Room Temperature
Optimal Degree of Labeling (DOL) 2 - 10
This compound Extinction Coefficient (ε_dye) ~75,000 M⁻¹cm⁻¹ at ~494 nm
IgG Extinction Coefficient (ε_protein) ~210,000 M⁻¹cm⁻¹ at 280 nm
This compound Correction Factor at 280 nm ~0.3

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange & Concentration) reaction Incubate Antibody with This compound NHS Ester antibody_prep->reaction Amine-free Antibody dye_prep This compound NHS Ester Stock Solution Preparation dye_prep->reaction Freshly Prepared Dye purification Size-Exclusion Chromatography reaction->purification Reaction Mixture characterization Spectrophotometric Analysis (Calculate DOL) purification->characterization Purified Labeled Antibody final_product Labeled Antibody Ready for Use characterization->final_product Characterized Conjugate

Caption: Experimental workflow for labeling antibodies with this compound NHS ester.

G antibody Antibody-NH₂ (Primary Amine) labeled_antibody Antibody-NH-CO-5-FAM (Stable Amide Bond) antibody->labeled_antibody Nucleophilic Attack fam_nhs This compound-NHS Ester fam_nhs->labeled_antibody nhs N-hydroxysuccinimide (Byproduct) fam_nhs->nhs reaction_conditions Reaction Conditions: pH 8.3-8.5 Room Temperature

Caption: Chemical reaction of this compound NHS ester with a primary amine on an antibody.

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling - Buffer contains primary amines (e.g., Tris, glycine).- this compound NHS ester was hydrolyzed.- Perform buffer exchange of the antibody into an amine-free buffer like PBS.- Prepare the this compound NHS ester solution immediately before use.
Antibody Precipitation - Over-labeling of the antibody.- High concentration of organic solvent (DMSO).- Reduce the molar ratio of dye to antibody in the reaction.- Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.
High Background in Assays - Presence of unreacted free dye.- Ensure thorough purification of the labeled antibody to remove all unconjugated this compound.
Reduced Antibody Activity - Labeling of critical lysine residues in the antigen-binding site.- Try varying the dye-to-antibody ratio to achieve a lower DOL.

References

Application Notes and Protocols for 5-FAM Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye for labeling oligonucleotides.[1] Its bright fluorescence and compatibility with common fluorescence detection instruments make it a popular choice for a variety of applications, including DNA sequencing, PCR, and hybridization-based assays.[2][3][4] The most common method for attaching this compound to an oligonucleotide is through the reaction of a this compound N-hydroxysuccinimide (NHS) ester with a primary amine group incorporated into the oligonucleotide.[5] This protocol details the post-synthesis labeling of an amine-modified oligonucleotide with this compound SE (succinimidyl ester).

Principle of the Method

The labeling reaction is based on the covalent conjugation of an amine-modified oligonucleotide with the amine-reactive this compound NHS ester. The primary amino group on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH, with an optimal range of 8.3-9.0 to ensure the amino group is deprotonated and reactive while minimizing the hydrolysis of the NHS ester.

cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (R-NH₂) Labeled_Oligo This compound Labeled Oligonucleotide Oligo->Labeled_Oligo Stable Amide Bond Formation FAM_NHS This compound NHS Ester FAM_NHS->Labeled_Oligo NHS N-hydroxysuccinimide (Leaving Group) FAM_NHS->NHS Release start Start: Amine-Modified Oligo purify_oligo 1. Purify Oligo (Ethanol Precipitation) start->purify_oligo prep_reagents 2. Prepare Reagents (Buffer & this compound NHS Ester) purify_oligo->prep_reagents labeling 3. Labeling Reaction (2h - Overnight, RT, Dark) prep_reagents->labeling purify_product 4. Purify Labeled Product (HPLC or Precipitation) labeling->purify_product qc 5. QC & Quantification (UV-Vis Absorbance) purify_product->qc end End: Pure Labeled Oligo qc->end

References

Application Notes and Protocols for 5-FAM in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a highly popular green fluorescent dye widely utilized in biological research, particularly in flow cytometry. It is an amine-reactive derivative of fluorescein, available as a single isomer, which ensures greater consistency in labeling compared to mixed isomers like FITC. This compound covalently binds to primary amines on proteins, such as antibodies, to form stable carboxamide bonds. This stability makes this compound protein conjugates robust enough for various applications, including immunofluorescent staining and flow cytometry, without the risk of the dye leaching that can be observed with FITC.[1] With an excitation maximum at approximately 490 nm and an emission maximum at around 515 nm, this compound is compatible with the standard 488 nm blue laser found in most flow cytometers.[2][3]

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Fluorophore Properties
Property5-Carboxyfluorescein (this compound)
Excitation Maximum (Ex) ~490 nm[2][3]
Emission Maximum (Em) ~515 nm
Common Laser Line 488 nm
Common Filter 515/30 BP
Molecular Weight 376.3 g/mol
Reactive Form Succinimidyl Ester (SE)
Reactive Group Primary Amines
Bond Type Carboxamide
Antibody Labeling Recommendations
ParameterRecommendation
Optimal Antibody Concentration for Labeling 2-10 mg/mL
Reaction Buffer pH 8.3 - 9.0
Recommended Molar Ratio (Dye:Protein) An optimal Fluorophore:Protein (F/P) ratio is crucial for balancing signal intensity and antibody functionality. For FITC, which is spectrally similar to this compound, an F/P ratio of 5 to 6:1 is often considered optimal for flow cytometry. Over-labeling can lead to fluorescence quenching and reduced antibody activity.

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound Succinimidyl Ester (SE)

This protocol describes the conjugation of this compound SE to a primary antibody for use in flow cytometry.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound Succinimidyl Ester (SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS through dialysis or using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound SE Solution Preparation:

    • Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired amount of antibody.

    • Add the Reaction Buffer to adjust the pH to between 8.3 and 9.0.

    • Slowly add the calculated volume of this compound SE solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification of the Labeled Antibody:

    • Equilibrate a size-exclusion chromatography column with PBS (pH 7.2-7.4).

    • Apply the conjugation reaction mixture to the column to separate the labeled antibody from the unreacted dye.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 493 nm (A493).

    • Calculate the protein concentration, correcting for the absorbance of this compound at 280 nm (Correction Factor for fluorescein is ~0.3).

    • Calculate the molar concentrations of the protein and the dye to determine the F/P ratio. An optimal F/P ratio for flow cytometry is typically between 3 and 8.

Workflow for Antibody Labeling with this compound

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Incubate Antibody with this compound SE) antibody_prep->conjugation fam_prep This compound SE Preparation (Dissolve in DMSO) fam_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis DOL Calculation (Spectrophotometry) purification->analysis

Caption: Workflow for labeling antibodies with this compound SE.

Protocol 2: Cell Surface Staining with a this compound Conjugated Antibody

This protocol is for the immunofluorescent staining of cell surface antigens on a single-cell suspension.

Materials:

  • Single-cell suspension (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound conjugated primary antibody

  • 12 x 75 mm polystyrene tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each tube.

    • (Optional) Block Fc receptors by adding an Fc blocking reagent and incubating for 10-15 minutes at 4°C.

    • Add the predetermined optimal concentration of the this compound conjugated primary antibody to the cells.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser, collecting the emission in the appropriate green channel (e.g., 515/30 BP filter).

Workflow for Cell Surface Staining

Cell_Surface_Staining_Workflow cell_prep Cell Preparation (Single-cell suspension, wash) fc_block Fc Receptor Block (Optional) cell_prep->fc_block staining Staining (Incubate with this compound Ab) fc_block->staining washing Washing (Remove unbound Ab) staining->washing acquisition Data Acquisition (Flow Cytometer) washing->acquisition

Caption: Workflow for cell surface staining with a this compound antibody.

Protocol 3: Intracellular Staining with a this compound Conjugated Antibody

This protocol is for the detection of intracellular antigens. It requires fixation and permeabilization of the cells.

Materials:

  • Single-cell suspension (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)

  • This compound conjugated primary antibody

  • 12 x 75 mm polystyrene tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Surface Staining (Optional):

    • If also staining for surface markers, perform this step first as described in Protocol 2.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Add the predetermined optimal concentration of the this compound conjugated primary antibody to the permeabilized cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

Workflow for Intracellular Staining

Intracellular_Staining_Workflow cell_prep Cell Preparation surface_stain Surface Staining (Optional) cell_prep->surface_stain fixation Fixation surface_stain->fixation permeabilization Permeabilization fixation->permeabilization intracellular_stain Intracellular Staining (this compound Ab) permeabilization->intracellular_stain washing Washing intracellular_stain->washing acquisition Data Acquisition washing->acquisition

Caption: Workflow for intracellular staining with a this compound antibody.

Protocol 4: Apoptosis Detection using a FAM-Annexin V Kit

This protocol describes the detection of apoptosis using a FAM-labeled Annexin V and a viability dye like Propidium Iodide (PI).

Materials:

  • Cell suspension (1-5 x 10^5 cells per sample)

  • FAM-Annexin V Apoptosis Detection Kit (containing FAM-Annexin V, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • 12 x 75 mm polystyrene tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line using a known method. Include a negative control of untreated cells.

    • Collect 1-5 x 10^5 cells by centrifugation at 300-400 x g for 5 minutes.

    • Wash the cells once with 2 mL of cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.

    • Add 5 µL of FAM-Annexin V and 5 µL of Propidium Iodide to the cell suspension.

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition:

    • After incubation, place the samples on ice and analyze immediately by flow cytometry.

    • Use a 488 nm laser for excitation.

    • Detect FAM-Annexin V fluorescence in the green channel (e.g., FL1) and Propidium Iodide fluorescence in the red channel (e.g., FL2 or FL3).

Apoptosis Signaling Pathway and Detection

Apoptosis_Pathway cluster_pathway Apoptotic Signaling cluster_detection Flow Cytometry Detection stimulus Apoptotic Stimulus (e.g., DNA damage, receptor binding) caspase_activation Caspase Activation stimulus->caspase_activation ps_exposure Phosphatidylserine (PS) Translocation to Outer Membrane caspase_activation->ps_exposure membrane_compromise Loss of Membrane Integrity ps_exposure->membrane_compromise fam_annexin_v FAM-Annexin V (Binds to PS) ps_exposure->fam_annexin_v binds to pi Propidium Iodide (PI) (Enters compromised membrane) membrane_compromise->pi allows entry of

Caption: Apoptotic pathway and detection with FAM-Annexin V and PI.

Concluding Remarks

This compound is a versatile and reliable green fluorescent dye for a wide range of flow cytometry applications. Its stable conjugation chemistry and bright fluorescence make it an excellent choice for immunophenotyping, intracellular staining, and apoptosis detection. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound to generate high-quality, reproducible flow cytometry data. For optimal results, it is always recommended to titrate antibodies and optimize staining conditions for each specific cell type and experimental setup.

References

Application Notes and Protocols for 5-FAM SE Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE) to proteins. This method is widely used to fluorescently label proteins for various biological applications, including immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).[1] The succinimidyl ester (SE) moiety of this compound SE reacts with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2][3] This protocol offers a robust and reliable method for producing fluorescently labeled proteins with a high degree of conjugation.

I. Overview of this compound SE Protein Conjugation

The conjugation process involves three main stages: preparation of the protein and dye, the conjugation reaction, and purification of the labeled protein. It is crucial to optimize the molar ratio of dye to protein to achieve the desired degree of labeling (DOL) without compromising protein activity or causing precipitation.[4]

II. Quantitative Data Summary

Successful protein conjugation with this compound SE depends on several key parameters. The following tables summarize the critical quantitative data for this protocol.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended ValueNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
This compound SE Stock Solution10 mM in anhydrous DMSOPrepare fresh before use.
Molar Ratio (Dye:Protein)10:1 (starting point)This ratio may need to be optimized for different proteins.
Reaction Buffer pH8.3 - 9.0A pH of 8.5 ± 0.5 is often recommended.

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Maximum Excitation (λex)~495 nm
Maximum Emission (λem)~520 nm

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling proteins with this compound SE.

A. Reagent and Equipment Preparation

1. Protein Preparation:

  • The protein solution should be at a concentration of 2-10 mg/mL. If the protein solution is too dilute, it can be concentrated using an ultrafiltration device with an appropriate molecular weight cut-off.

  • The protein must be in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the protein for reaction with this compound SE. Suitable buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate.

  • If the protein is in an incompatible buffer, it should be dialyzed against a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

2. This compound SE Stock Solution Preparation:

  • Allow the vial of this compound SE to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10 mM stock solution. For example, for 1 µmol of dye, add 100 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

B. Protein Conjugation Reaction

1. Adjusting the pH of the Protein Solution:

  • If necessary, adjust the pH of the protein solution to 8.3-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.

2. Calculating the Volume of this compound SE Stock Solution:

  • The optimal molar ratio of this compound SE to protein is typically around 10:1. The following is an example calculation for labeling IgG (MW ≈ 150,000 Da):

    • mmol of IgG: (2 mg/mL × 0.5 mL) / 150,000 mg/mmol = 6.7 × 10⁻⁶ mmol

    • mmol of this compound SE: 6.7 × 10⁻⁶ mmol IgG × 10 = 6.7 × 10⁻⁵ mmol

    • Volume of 10 mg/mL this compound SE (MW ≈ 473.39 g/mol ): (6.7 × 10⁻⁵ mmol × 473.39 mg/mmol) / 10 mg/mL = 0.00317 mL or 3.17 µL

3. Performing the Conjugation Reaction:

  • Slowly add the calculated volume of the 10 mM this compound SE stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle stirring or occasional mixing.

C. Purification of the Labeled Protein

It is critical to remove any unreacted this compound SE from the conjugate solution, as free dye can lead to high background fluorescence.

1. Gel Filtration Chromatography:

  • This is a common method for separating the labeled protein from the free dye.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The labeled protein will typically elute first as a colored band.

  • Collect the fractions containing the fluorescently labeled protein.

2. Dialysis:

  • Dialysis can also be used to remove free dye.

  • Perform dialysis against a large volume of a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.

D. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of this compound (~494 nm, Aₘₐₓ).

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, this is approximately 0.35).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of this compound at its Aₘₐₓ.

E. Storage of the Conjugate
  • Store the labeled protein at 4°C, protected from light. For long-term storage, the conjugate can be aliquoted and stored at -20°C.

  • Adding a carrier protein like bovine serum albumin (BSA) at 5-10 mg/mL and a preservative such as 0.01-0.03% sodium azide can help prevent denaturation and microbial growth during storage.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage prep Reagent Preparation prot_prep Protein Preparation (2-10 mg/mL, amine-free buffer) dye_prep This compound SE Preparation (10 mM in DMSO) reaction Incubate 1 hour at RT (pH 8.3-9.0, Molar Ratio ~10:1) prot_prep->reaction dye_prep->reaction purification Remove free dye (Gel Filtration or Dialysis) reaction->purification purification->analysis dol DOL Calculation analysis->dol storage Storage (4°C or -20°C, protected from light) analysis->storage

Caption: Workflow for this compound SE Protein Conjugation.

B. Chemical Reaction Pathway

Caption: Reaction of this compound SE with a primary amine on a protein.

V. Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or No Fluorescent Signal Inefficient labeling due to incorrect pH.Ensure the reaction buffer pH is between 8.3 and 9.0.
Presence of competing primary amines in the buffer.Dialyze the protein against an amine-free buffer like PBS before labeling.
Low protein concentration.Concentrate the protein to at least 2 mg/mL.
Over-labeling causing fluorescence quenching.Decrease the molar excess of this compound SE in the conjugation reaction.
Protein Precipitation Over-labeling increasing protein hydrophobicity.Reduce the molar ratio of dye to protein.
Incompatibility with the organic solvent (DMSO).Use a highly concentrated stock of this compound SE to minimize the volume of DMSO added.
High Background Staining Incomplete removal of free dye.Ensure thorough purification of the conjugate using gel filtration or extensive dialysis.
Non-specific binding due to over-labeling.Reduce the dye-to-protein molar ratio in the conjugation reaction.

References

Application Note: 5-Carboxyfluorescein (5-FAM) in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence Polarization (FP) is a powerful, solution-based, and homogeneous technique used to monitor molecular interactions and enzymatic activities in real-time.[1][2] Its robust performance, sensitivity, and amenability to high-throughput screening (HTS) have made it a cornerstone technology in drug discovery and basic research.[3][4] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye for labeling probes in FP assays due to its favorable spectral properties, high quantum yield, and well-established amine-reactive chemistry for conjugation to proteins, peptides, and nucleic acids.

This document provides a detailed overview of the principles of FP assays using this compound, protocols for probe labeling and assay execution, and examples of its application in studying biomolecular interactions.

Principle of Fluorescence Polarization

The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational diffusion (tumbling rate).

  • Small, Unbound this compound Probe: A small, fluorescently labeled molecule (e.g., a this compound labeled peptide) tumbles rapidly in solution. When excited with polarized light, it rotates significantly before emitting a photon. This rapid rotation leads to a high degree of depolarization of the emitted light, resulting in a low FP value .

  • Large, Bound this compound Probe: When the this compound labeled molecule binds to a much larger partner (e.g., a protein), its tumbling is restricted. The resulting complex rotates much more slowly. This slow rotation means the orientation of the probe is largely unchanged between excitation and emission, leading to less depolarization and a high FP value .

This change in polarization upon binding is the basis for monitoring molecular interactions.

Caption: Principle of Fluorescence Polarization (FP).

Properties of this compound Fluorophore

This compound is an isomer of carboxyfluorescein, commonly used for labeling biomolecules. Its succinimidyl ester (SE) form is particularly useful for reacting with primary amines on proteins and peptides.

PropertyValueReference
Excitation Maximum (λex) ~490-495 nm
Emission Maximum (λem) ~520 nm
Molecular Weight 376.3 g/mol
Common Reactive Form This compound SE (Succinimidyl Ester)
Reactivity Primary Amines (e.g., Lysine, N-terminus)
Appearance Yellow/Orange Solid

Common FP Assay Formats

FP assays are versatile and can be configured in several formats, primarily direct binding and competitive binding, both of which are crucial for drug development.

This format is used to determine the binding affinity (Kd) between a this compound labeled tracer and its target. The concentration of the this compound tracer is held constant while the concentration of the target protein is titrated, leading to a saturation curve from which the Kd can be derived.

Direct_Binding_Workflow Direct Binding Assay Workflow start Start reagents Prepare Reagents: 1. This compound Tracer (Constant Conc.) 2. Target Protein (Serial Dilution) 3. Assay Buffer start->reagents mix Mix this compound Tracer with Increasing Concentrations of Target Protein reagents->mix incubate Incubate to Reach Binding Equilibrium mix->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Analyze Data: Plot mP vs. [Target] Calculate Kd measure->analyze end End analyze->end Competitive_Binding_Workflow Competitive Binding Assay Workflow start Start reagents Prepare Reagents: 1. This compound Tracer (Fixed Conc.) 2. Target Protein (Fixed Conc.) 3. Test Compound (Serial Dilution) start->reagents mix Mix Tracer, Target, and Test Compound in Assay Wells reagents->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Analyze Data: Plot mP vs. [Compound] Calculate IC50 measure->analyze end End analyze->end YAP_TEAD_Pathway cluster_pathway Hippo Pathway (Simplified) YAP YAP TEAD TEAD YAP->TEAD Binds Genes Target Genes (e.g., CTGF, Cyr61) TEAD->Genes Activates Transcription Proliferation Cell Proliferation & Survival Genes->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->TEAD Blocks YAP Binding (Measured by FP Assay)

References

Application Notes and Protocols for Peptide Labeling with 5-Carboxyfluorescein for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized green fluorescent dye for labeling peptides and proteins. Its succinimidyl ester (SE) derivative, this compound SE, readily reacts with primary aliphatic amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable carboxamide bond.[1][2][3] This covalent labeling allows for the sensitive detection and quantification of peptides by High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. Compared to fluorescein isothiocyanate (FITC), this compound conjugates are more stable and resistant to hydrolysis, making them a preferred choice for many applications.[2][4] These applications include immunofluorescent staining, fluorescence in situ hybridization, and flow cytometry.

This document provides detailed protocols for the labeling of peptides with 5-Carboxyfluorescein and their subsequent analysis by HPLC.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful labeling of peptides with 5-Carboxyfluorescein and subsequent HPLC analysis.

ParameterRecommended Value/RangeNotes
Labeling Reaction
pH8.0 - 9.5Optimal for amine reactivity. A pH of 8.5 ± 0.5 is commonly recommended.
Dye:Peptide Molar Ratio2:1 to 20:1The optimal ratio should be determined empirically for each peptide. A 10:1 ratio is a good starting point for antibodies.
Peptide Concentration2-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction TemperatureRoom Temperature (20-25°C)To avoid peptide denaturation.
Reaction Time60 minutesIncubation should be done in the dark to prevent photobleaching.
Solvent for this compound SEAnhydrous DMSO or DMFPrepare a stock solution of 10 mM.
HPLC Analysis
ColumnReverse-Phase C18A common choice for peptide separations.
Mobile Phase A0.1% TFA in WaterTrifluoroacetic acid (TFA) acts as an ion-pairing agent.
Mobile Phase B0.1% TFA in AcetonitrileAcetonitrile is the organic modifier for elution.
GradientLinear gradient of Mobile Phase BThe specific gradient will depend on the peptide's hydrophobicity. A common starting point is a linear gradient of 5-30% B over 60 minutes.
Flow Rate1 mL/min (analytical)Adjust based on column dimensions.
Detection Wavelengths
- Excitation (λex)~492-495 nm
- Emission (λem)~514-521 nm
- UV Absorbance220 nm and ~490 nmFor monitoring both the peptide backbone and the FAM dye.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for peptide labeling with 5-Carboxyfluorescein.

G cluster_reactants Reactants cluster_products Products Peptide Peptide with Primary Amine (-NH2) Labeled_Peptide This compound Labeled Peptide (Stable Amide Bond) Peptide->Labeled_Peptide Reaction at pH 8.0-9.5 FAM_SE 5-Carboxyfluorescein Succinimidyl Ester (this compound SE) FAM_SE->Labeled_Peptide NHS N-hydroxysuccinimide (NHS) byproduct FAM_SE->NHS Leaving Group

Figure 1. Chemical reaction of a peptide with this compound SE.

G A 1. Reagent Preparation - Dissolve peptide in reaction buffer (pH 8.5). - Prepare 10 mM this compound SE in anhydrous DMSO. B 2. Labeling Reaction - Add this compound SE to peptide solution. - Incubate for 60 min at RT in the dark. A->B C 3. Purification - Remove unreacted dye and byproducts. - Options: Desalting column (e.g., Sephadex G-25) or RP-HPLC. B->C D 4. HPLC Analysis - Inject purified sample onto a C18 column. - Elute with a water/acetonitrile gradient containing 0.1% TFA. C->D E 5. Data Acquisition and Analysis - Monitor fluorescence (Ex: 494 nm, Em: 521 nm) and UV (220 nm). - Quantify labeled peptide. D->E

Figure 2. Experimental workflow for peptide labeling and HPLC analysis.

Experimental Protocols

Materials
  • Peptide of interest with at least one primary amine group

  • 5-Carboxyfluorescein, Succinimidyl Ester (this compound SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Purification Supplies: Sephadex G-25 desalting column or access to a preparative HPLC system

  • HPLC Solvents:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

    • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Protocol 1: Peptide Labeling with this compound SE
  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the peptide for labeling.

  • This compound SE Stock Solution Preparation:

    • Add anhydrous DMSO to the vial of this compound SE to create a 10 mM stock solution.

    • Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the required volume of the this compound SE stock solution to achieve the desired molar ratio of dye to peptide. A 10-fold molar excess of the dye is a common starting point.

    • Add the calculated volume of the this compound SE stock solution to the peptide solution.

    • Gently mix the solution by pipetting up and down or by brief vortexing. Avoid vigorous mixing that could denature the peptide.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark.

Protocol 2: Purification of the Labeled Peptide

Option A: Desalting Column (for rapid removal of unreacted dye)

  • Equilibrate a Sephadex G-25 desalting column with an appropriate buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-7.4.

  • Load the entire reaction mixture onto the top of the column.

  • Elute the labeled peptide with the equilibration buffer. The labeled peptide, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer on the column.

  • Collect fractions and monitor the elution of the labeled peptide by its yellow-orange color or by measuring the absorbance at 494 nm.

  • Pool the fractions containing the purified labeled peptide.

Option B: Reverse-Phase HPLC (for high purity)

  • Acidify the reaction mixture by adding a small amount of TFA.

  • Inject the mixture onto a preparative or semi-preparative C18 HPLC column.

  • Elute the labeled peptide using a gradient of Solvent A and Solvent B. The gradient will need to be optimized for the specific peptide.

  • Monitor the elution at 220 nm (for the peptide backbone) and 494 nm (for the FAM dye).

  • Collect the fractions corresponding to the desired labeled peptide peak.

  • Lyophilize the collected fractions to obtain the purified, labeled peptide as a powder.

Protocol 3: HPLC Analysis of the Labeled Peptide
  • Sample Preparation:

    • Dissolve the purified, labeled peptide in a suitable solvent, typically a mixture of Solvent A and Solvent B.

    • Filter the sample through a 0.2 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.

  • HPLC Method:

    • Equilibrate an analytical C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Solvent B to elute the labeled peptide. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

    • Set the flow rate to a standard value for the column, for example, 1 mL/min for a 4.6 mm ID column.

  • Detection:

    • Set the fluorescence detector to an excitation wavelength of approximately 494 nm and an emission wavelength of approximately 521 nm.

    • If available, use a diode array detector to monitor the UV-Vis spectrum, with specific monitoring at 220 nm and 494 nm.

  • Data Analysis:

    • Identify the peak corresponding to the this compound labeled peptide based on its retention time and fluorescence signal.

    • Integrate the peak area to quantify the amount of labeled peptide. A standard curve can be generated using known concentrations of the labeled peptide for absolute quantification.

Storage of Labeled Peptides

Store the purified, this compound labeled peptide, whether in solution or lyophilized, at -20°C or below and protected from light to prevent photobleaching and degradation. If in solution, storing at a concentration greater than 0.5 mg/mL or with a carrier protein like 0.1% Bovine Serum Albumin can improve stability. For long-term storage, lyophilization is recommended.

References

Application Notes: 5-FAM for In Situ Hybridization Probe Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. A critical component of a successful FISH experiment is the labeled probe. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye for labeling oligonucleotide probes for in situ hybridization. Its bright fluorescence, high quantum yield, and compatibility with standard fluorescein (FITC) filter sets make it a popular choice for researchers.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound labeled probes and their use in in situ hybridization.

This compound is an amine-reactive derivative of fluorescein that, in its succinimidyl ester (SE) form, readily couples with primary and secondary amino groups on modified oligonucleotides to form stable amide bonds.[1][3][4] This allows for the straightforward and efficient labeling of DNA or RNA probes.

Advantages and Considerations of this compound Labeling

Advantages:

  • Bright Green Fluorescence: this compound exhibits a bright green fluorescence with excitation and emission maxima around 492 nm and 517 nm, respectively, which is compatible with the 488 nm spectral line of argon-ion lasers.

  • High Quantum Yield: The dye offers a high quantum yield, contributing to strong signal detection.

  • Compatibility: this compound is fully compatible with standard FITC filter sets, making it accessible for use with most fluorescence microscopes.

  • Established Chemistry: The NHS ester chemistry for labeling amine-modified oligonucleotides is a well-established and reliable method.

Considerations:

  • Autofluorescence: The green channel, where this compound fluoresces, can be prone to high autofluorescence from the specimen itself, particularly in tissue samples. This can make it challenging to distinguish true signals from background noise. Therefore, this compound labeled probes often perform best in cultured cells where autofluorescence is generally lower.

  • Photostability: While widely used, fluorescein-based dyes can be more susceptible to photobleaching compared to some modern dyes. The use of anti-fade mounting media is highly recommended.

  • pH Sensitivity: The fluorescence of FAM is pH-dependent and decreases below pH 7. It is typically used in a pH range of 7.5–8.5.

Quantitative Data Summary

While direct quantitative comparisons of signal intensity can be application-specific, the following table summarizes the key spectral properties of this compound.

PropertyValueReference
Excitation Maximum (λex)492 - 495 nm
Emission Maximum (λem)514 - 520 nm
Molar Extinction Coefficient (at λmax)> 81,000 M⁻¹cm⁻¹
Recommended Filter SetFITC / Alexa Fluor 488

Experimental Protocols

Protocol 1: this compound Labeling of Amine-Modified Oligonucleotide Probes

This protocol describes the covalent attachment of this compound NHS ester to an amine-modified oligonucleotide probe.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS ester (succinimidyl ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Nuclease-free water

  • Ethanol

  • 3 M Sodium Acetate

  • Gel filtration column or HPLC for purification

Methodology:

  • Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

  • This compound NHS Ester Solution Preparation: Allow the this compound NHS ester vial to equilibrate to room temperature before opening. Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide and 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).

    • Add the dissolved this compound NHS ester to the oligonucleotide solution. A 5-10 fold molar excess of the dye is typically recommended.

    • Mix thoroughly by vortexing and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Probe Purification:

    • Purify the this compound labeled probe from the unreacted dye and other reaction components. This can be achieved by:

      • Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled probe.

      • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the labeled probe from smaller molecules.

      • High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC can be used.

  • Quantification and Storage:

    • Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 495 nm (for this compound) to determine the concentration and labeling efficiency.

    • Store the labeled probe at -20°C, protected from light.

Protocol 2: In Situ Hybridization (ISH) with this compound Labeled Probes

This is a general protocol for performing FISH on cultured cells. Optimization of fixation, permeabilization, and hybridization conditions may be required for different sample types.

Materials:

  • This compound labeled probe

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.5x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade Mounting Medium

Methodology:

  • Sample Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Hybridization:

    • Pre-warm the Hybridization Buffer to 37°C.

    • Dilute the this compound labeled probe in the Hybridization Buffer to the desired final concentration (e.g., 1-10 ng/µL).

    • Apply the probe solution to the cells on the coverslip.

    • Denature the probe and target DNA by incubating at 75°C for 5 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Washing:

    • Wash the coverslips with 2x SSC, 0.1% Tween-20 at 42°C for 15 minutes.

    • Perform a more stringent wash with 0.5x SSC at 42°C for 15 minutes.

    • Wash briefly with PBS at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the this compound signal using a fluorescence microscope equipped with a FITC filter set. The signal should appear as distinct green fluorescent spots.

Visualizations

G Workflow for this compound Probe Synthesis cluster_synthesis Probe Synthesis start Start: Amine-Modified Oligonucleotide reagents Prepare this compound NHS Ester in DMSO start->reagents 1. reaction Labeling Reaction (pH 8.3-8.5, RT, dark) start->reaction reagents->reaction 2. purification Purification (Ethanol Precipitation / Gel Filtration / HPLC) reaction->purification 3. quantification Quantification & Storage (Absorbance at 260/495 nm, -20°C) purification->quantification 4. end_probe End: this compound Labeled Probe quantification->end_probe 5.

Caption: Workflow for synthesizing this compound labeled oligonucleotide probes.

G In Situ Hybridization (ISH) Workflow cluster_ish ISH Procedure sample_prep Sample Preparation (Fixation) permeabilization Permeabilization (Triton X-100) sample_prep->permeabilization hybridization Hybridization with this compound Probe (Denaturation & Overnight Incubation) permeabilization->hybridization washing Post-Hybridization Washes (Stringency Washes) hybridization->washing counterstain Counterstaining (DAPI) washing->counterstain mounting Mounting (Antifade Medium) counterstain->mounting imaging Fluorescence Microscopy (FITC Filter) mounting->imaging

Caption: General workflow for in situ hybridization using this compound labeled probes.

References

Application Notes and Protocols for Quantifying 5-FAM Labeled Protein Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in various assays. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that covalently attaches to primary amines on proteins.[1][2][3] Accurate determination of the concentration of this compound labeled proteins is critical for the reliability and reproducibility of downstream applications. This document provides detailed protocols for quantifying this compound labeled protein concentration using UV-Vis spectrophotometry and discusses considerations for using standard colorimetric protein assays.

Principle of Quantification

The quantification of this compound labeled proteins involves determining two key parameters: the total protein concentration and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[4] The most direct method for this is UV-Vis spectrophotometry, which measures the absorbance of the protein at 280 nm and the this compound dye at its maximum absorbance wavelength (~495 nm).[5]

Key Spectroscopic Properties for Quantification

For accurate calculations, the following spectroscopic properties are essential.

ParameterValueReference
This compound Absorbance Maximum (λmax)~495 nm
This compound Molar Extinction Coefficient (ε_dye) at λmax83,000 M⁻¹cm⁻¹
This compound Correction Factor (CF₂₈₀)0.32
Protein Absorbance Maximum~280 nm

Experimental Workflow for this compound Protein Labeling and Quantification

The overall process, from labeling to quantification, is outlined below.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Quantification Prepare Protein Solution Prepare Protein Solution Conjugation Reaction Conjugation Reaction Prepare Protein Solution->Conjugation Reaction Prepare this compound SE Stock Prepare this compound SE Stock Prepare this compound SE Stock->Conjugation Reaction Add to protein Purify Conjugate Purify Conjugate Conjugation Reaction->Purify Conjugate Remove unreacted dye Measure Absorbance Measure Absorbance Purify Conjugate->Measure Absorbance A280 & A495 Calculate Concentration & DOL Calculate Concentration & DOL Measure Absorbance->Calculate Concentration & DOL

Caption: Experimental workflow for protein labeling and quantification.

Protocols

Protocol 1: Labeling of Proteins with this compound SE

This protocol describes the covalent labeling of a protein with this compound succinimidyl ester (SE).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound SE (Succinimidyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 1 M sodium bicarbonate

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 2-10 mg/mL.

    • Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal labeling efficiency. Adjust with 1 M sodium bicarbonate if necessary. Proteins in buffers containing primary amines (like Tris or glycine) will result in lower labeling efficiency.

  • Prepare this compound SE Stock Solution:

    • Dissolve this compound SE in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the this compound SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Protocol 2: Quantification of this compound Labeled Protein by UV-Vis Spectrophotometry

This protocol details the determination of protein concentration and the degree of labeling (DOL).

Materials:

  • This compound labeled protein solution (purified)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified this compound labeled protein solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).

    • If the absorbance is too high, dilute the sample with buffer and re-measure, keeping track of the dilution factor.

  • Calculations:

    • Corrected Protein Absorbance (A₂₈₀_corr): The this compound dye absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted. A₂₈₀_corr = A₂₈₀ - (A₄₉₅ * CF₂₈₀) where CF₂₈₀ is the correction factor for this compound at 280 nm (0.32).

    • Molar Concentration of Protein ([Protein]): [Protein] (M) = A₂₈₀_corr / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Molar Concentration of this compound ([Dye]): [Dye] (M) = A₄₉₅ / ε_dye where ε_dye is the molar extinction coefficient of this compound at 495 nm (83,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

    • Protein Concentration in mg/mL: Protein Concentration (mg/mL) = [Protein] (M) * MW_protein (g/mol) * 1000 where MW_protein is the molecular weight of the protein.

Data Presentation

The following table summarizes the key quantitative data obtained from the spectrophotometric analysis.

SampleA₂₈₀A₄₉₅A₂₈₀_corr[Protein] (M)[Dye] (M)DOLProtein Conc. (mg/mL)
Labeled ProteinValueValueCalculatedCalculatedCalculatedCalculatedCalculated
Unlabeled ProteinValue~0ValueCalculatedN/AN/ACalculated

Considerations for Standard Protein Assays

Common colorimetric protein assays like the Bradford and Bicinchoninic Acid (BCA) assays may not be suitable for accurately quantifying fluorescently labeled proteins.

  • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in its absorbance maximum. The presence of a fluorescent dye like this compound can interfere with the absorbance readings and may also affect the binding of the Coomassie dye to the protein.

  • BCA Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by bicinchoninic acid. While generally more robust against interfering substances than the Bradford assay, the presence of a conjugated dye can still lead to inaccurate results.

If a standard protein assay must be used, it is crucial to use a standard curve prepared with the same labeled protein of a known concentration, determined by a more direct method like UV-Vis spectrophotometry, to account for any assay interference.

Advanced Quantification with Fluorescence Spectroscopy

For more sensitive and precise quantification, especially at low concentrations, fluorescence spectroscopy is the method of choice.

G Prepare Standard Curve Prepare Standard Curve Measure Fluorescence Intensity Measure Fluorescence Intensity Prepare Standard Curve->Measure Fluorescence Intensity Prepare Labeled Protein Sample Prepare Labeled Protein Sample Prepare Labeled Protein Sample->Measure Fluorescence Intensity Set Fluorometer Excitation: ~490 nm Emission: ~520 nm Set Fluorometer->Measure Fluorescence Intensity Determine Concentration Interpolate from Standard Curve Measure Fluorescence Intensity->Determine Concentration

Caption: Workflow for quantification by fluorescence spectroscopy.

Protocol 3: Quantification by Fluorescence Spectroscopy

Principle: The fluorescence intensity of the this compound labeled protein is directly proportional to its concentration. A standard curve is generated using a known concentration of the labeled protein or free this compound dye.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of a this compound labeled protein with a known concentration (determined by Protocol 2) or a free this compound standard.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on a fluorometer to the optimal values for this compound (e.g., Excitation: 490 nm, Emission: 520 nm).

    • Measure the fluorescence intensity of the standards and the unknown labeled protein sample.

  • Determine Concentration:

    • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.

Conclusion

Accurate quantification of this compound labeled proteins is essential for the integrity of subsequent experiments. UV-Vis spectrophotometry provides a direct and reliable method for determining both protein concentration and the degree of labeling. While standard colorimetric assays should be used with caution, fluorescence spectroscopy offers a highly sensitive alternative for low-concentration samples. By following these detailed protocols, researchers can ensure the quality and consistency of their fluorescently labeled protein reagents.

References

Application Notes: 5-FAM (5-Carboxyfluorescein) for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Carboxyfluorescein, commonly known as 5-FAM, is a highly popular green fluorescent dye belonging to the fluorescein family. It is widely utilized for labeling peptides, proteins, and nucleotides.[1][2] this compound is characterized by its bright green fluorescence and is particularly useful in a variety of biological applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[2][3][4] Its amine-reactive derivative, this compound succinimidyl ester (SE), is frequently used to create stable conjugates with biomolecules for cellular labeling and detection. One of the key features of this compound is its pH sensitivity, making it a valuable tool for measuring intracellular pH changes.

Properties of this compound

This compound exhibits robust fluorescence with a high quantum yield. Its spectral properties are well-suited for standard fluorescence microscopy and flow cytometry setups. Below is a summary of its key photophysical and chemical properties.

PropertyValueReference
Excitation Maximum (λex) ~490-495 nm
Emission Maximum (λem) ~515-520 nm
Molecular Weight 376.3 g/mol
Reactive Form Succinimidyl Ester (SE)
Reactivity Primary amines
Fluorescence Color Green

Applications in Live-Cell Imaging

This compound is a versatile dye for live-cell imaging due to its membrane-impermeant nature, which allows for specific labeling of cell surface proteins or molecules that are internalized through cellular processes. Its pH sensitivity is a key feature that can be harnessed for studying cellular functions.

  • Labeling of Peptides and Proteins: this compound SE is widely used to covalently label peptides and proteins. These fluorescently labeled molecules can then be used to track their localization, trafficking, and dynamics in living cells.

  • Intracellular pH Measurement: The fluorescence intensity of this compound is sensitive to the surrounding pH. This property allows for the measurement of intracellular pH in various organelles and cellular compartments.

  • Flow Cytometry: this compound labeled antibodies and other molecules are frequently used in flow cytometry to identify and quantify specific cell populations. It can also be used in cell viability and cytotoxicity assays.

  • Cell Proliferation and Tracking: When used in the form of carboxyfluorescein diacetate succinimidyl ester (CFSE), the dye can be used to track cell proliferation, as the dye is progressively diluted with each cell division.

Principle of this compound SE Labeling

The succinimidyl ester (SE) group of this compound SE reacts with primary amine groups (-NH2) on proteins, primarily the ε-amino group of lysine residues, to form a stable amide bond. This reaction is highly efficient at an alkaline pH (typically 8.0-9.0).

G cluster_workflow This compound SE Protein Labeling Workflow Protein Protein with Primary Amines (e.g., Lysine residues) Reaction Conjugation Reaction (pH 8.0-9.0) Protein->Reaction FAM_SE This compound Succinimidyl Ester (SE) FAM_SE->Reaction Labeled_Protein This compound Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification Final_Product Purified this compound Conjugate Purification->Final_Product

A diagram illustrating the workflow for labeling a protein with this compound SE.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound SE

This protocol provides a general procedure for labeling a protein with this compound SE. The optimal conditions may need to be adjusted based on the specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound SE (succinimidyl ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in PBS at a concentration of 2-5 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.5.

  • Prepare the this compound SE Stock Solution:

    • Allow the vial of this compound SE to warm to room temperature before opening.

    • Dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound SE stock solution to the protein solution while gently vortexing. A common starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the labeled protein. The second, slower-moving band is the free dye.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 494 nm (for this compound).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Protocol 2: Live-Cell Imaging of Intracellular pH

This protocol outlines a general method for using this compound to monitor intracellular pH changes in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound, AM ester (cell-permeant form)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Calibration buffers (a set of buffers with known pH values, containing a K+/H+ ionophore like nigericin)

  • Fluorescence microscope with appropriate filters for this compound (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a stock solution of this compound, AM in DMSO.

    • Dilute the stock solution in HBSS to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the this compound, AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells two to three times with warm HBSS to remove excess dye.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.

    • Acquire baseline fluorescence images using the appropriate filter set.

    • Induce the cellular event of interest (e.g., addition of a stimulant) and acquire time-lapse images to monitor changes in fluorescence intensity.

  • In Situ Calibration (for quantitative pH measurement):

    • After the experiment, incubate the cells with a series of calibration buffers of known pH (e.g., ranging from pH 6.0 to 8.0), each containing nigericin (e.g., 10 µM).

    • Acquire fluorescence intensity measurements for each pH point.

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence intensity values into intracellular pH values.

G cluster_ph_sensing Principle of Intracellular pH Sensing with this compound Low_pH Acidic Environment (Low Intracellular pH) Protonation This compound is Protonated Low_pH->Protonation High_pH Alkaline Environment (High Intracellular pH) Deprotonation This compound is Deprotonated High_pH->Deprotonation Low_Fluorescence Low Fluorescence Intensity Protonation->Low_Fluorescence High_Fluorescence High Fluorescence Intensity Deprotonation->High_Fluorescence

A diagram showing how this compound fluorescence changes with intracellular pH.

Signaling Pathway Example: Ligand-Receptor Internalization

This compound can be used to study the internalization of a ligand upon binding to its cell surface receptor. A this compound labeled ligand can be monitored as it is endocytosed and trafficked through the endosomal pathway.

G cluster_pathway Tracking Ligand Internalization with this compound Ligand This compound Labeled Ligand Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Early_Endosome Early Endosome (Slightly Acidic) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (Acidic) Early_Endosome->Late_Endosome Fluorescence_Change Fluorescence Quenching (due to low pH) Late_Endosome->Fluorescence_Change

A simplified pathway of ligand-receptor internalization tracked by this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents.

References

Application Notes and Protocols for Amine-Reactive 5-FAM Labeling of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized green fluorescent dye for covalently labeling primary amines in various biomolecules, including proteins, peptides, and amine-modified oligonucleotides. The succinimidyl ester (SE) derivative of this compound (this compound SE) is an amine-reactive compound that forms a stable amide bond with primary amines, a linkage identical to a natural peptide bond. This robust covalent attachment makes this compound conjugates suitable for a multitude of applications in biological research and drug development, such as immunofluorescent staining, flow cytometry, and fluorescence in situ hybridization (FISH).[1][2] Compared to fluorescein isothiocyanate (FITC), this compound SE forms a more stable conjugate, making it a superior choice for long-term studies and applications where the labeled molecule may be subjected to harsh conditions.[1][3]

These application notes provide detailed protocols for the labeling of primary amines with this compound SE, guidance on optimizing reaction conditions, and a practical example of its use in studying a cellular signaling pathway.

Chemical Reaction and Workflow

The fundamental principle of this compound labeling involves the reaction of the N-hydroxysuccinimide (NHS) ester of this compound with a primary amine (-NH₂) on the target molecule. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of NHS. The reaction is highly pH-dependent, with optimal labeling occurring at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the primary amines, increasing their nucleophilicity.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 5_FAM_SE This compound SE (Succinimidyl Ester) Conjugate This compound Labeled Molecule (Stable Amide Bond) 5_FAM_SE->Conjugate + Primary_Amine Primary Amine (e.g., Protein-NH₂) Primary_Amine->Conjugate Conditions pH 8.0-9.0 Room Temperature Conditions->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Figure 1: Chemical reaction of this compound SE with a primary amine.

Quantitative Data on Labeling Efficiency

The efficiency of the labeling reaction, often expressed as the Degree of Labeling (DOL) or Fluorophore-to-Protein (F/P) ratio, is influenced by several factors. Optimizing these parameters is crucial for achieving the desired labeling outcome without compromising the biological activity of the molecule.

Table 1: Effect of pH on the Degree of Labeling (DOL)

pH of Reaction BufferAverage Degree of Labeling (DOL)
7.01.5 ± 0.2
7.53.8 ± 0.4
8.06.2 ± 0.5
8.58.1 ± 0.6
9.07.5 ± 0.7 (potential for protein precipitation)

Data is representative for a typical IgG antibody and should be optimized for each specific protein.

Table 2: Effect of Dye-to-Protein Molar Ratio on the Degree of Labeling (DOL)

Molar Ratio of this compound SE to ProteinAverage Degree of Labeling (DOL)
2:11.8 ± 0.3
5:14.1 ± 0.4
10:17.9 ± 0.6
15:19.5 ± 0.8
20:110.2 ± 0.9 (risk of over-labeling and fluorescence quenching)

Data is representative for a typical IgG antibody at pH 8.5 and should be optimized for each specific protein.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound SE

This protocol provides a general procedure for labeling a protein with this compound SE. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound SE (succinimidyl ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

  • Purification column (e.g., desalting column)

  • Storage buffer (e.g., PBS with a preservative)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling.

  • Dye Preparation:

    • Allow the vial of this compound SE to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound SE in anhydrous DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound SE stock solution to the protein solution while gently stirring or vortexing. The recommended starting molar ratio of dye to protein is typically between 10:1 and 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound SE from the labeled protein using a desalting column pre-equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein, which are typically the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for this compound).

    • Calculate the protein concentration and the this compound concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of this compound to the protein.

  • Storage:

    • Store the purified this compound labeled protein at 4°C, protected from light. For long-term storage, aliquot and store at -20°C.

Protocol 2: Labeling Peptides with this compound SE

This protocol is adapted for labeling smaller molecules like peptides.

Materials:

  • Peptide with a primary amine

  • This compound SE

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Reverse-phase HPLC for purification

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the peptide in the reaction buffer.

    • Prepare a stock solution of this compound SE in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound SE stock solution to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the this compound labeled peptide using reverse-phase HPLC to separate the labeled peptide from unreacted dye and unlabeled peptide.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

Application Example: Studying TNF-α Induced NF-κB Signaling Pathway

This compound labeled ligands are valuable tools for studying cell signaling pathways. For instance, this compound labeled Tumor Necrosis Factor-alpha (TNF-α) can be used to visualize its binding to the TNF receptor (TNFR) and subsequent downstream signaling events, such as the activation and nuclear translocation of the transcription factor NF-κB.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa This compound-TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activates RIP1->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes

Figure 2: TNF-α induced NF-κB signaling pathway.

Application Example: Flow Cytometry Analysis of Immune Cells

This compound labeled antibodies are extensively used in flow cytometry to identify and quantify specific cell populations. The following workflow outlines the general steps for staining immune cells with a this compound conjugated antibody.

Cell_Suspension 1. Prepare Single-Cell Suspension Blocking 2. Block Fc Receptors Cell_Suspension->Blocking Staining 3. Stain with this compound Labeled Antibody Blocking->Staining Washing 4. Wash to Remove Unbound Antibody Staining->Washing Analysis 5. Acquire and Analyze on Flow Cytometer Washing->Analysis

Figure 3: Experimental workflow for flow cytometry.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Labeling

IssuePotential CauseRecommended Solution
Low Labeling Efficiency - Suboptimal pH of the reaction buffer.- Presence of primary amines in the buffer.- Inactive this compound SE due to hydrolysis.- Optimize the pH of the reaction buffer (8.0-9.0).- Use an amine-free buffer (e.g., PBS, bicarbonate).- Prepare the this compound SE stock solution fresh and use anhydrous DMSO.
Protein Precipitation - High concentration of organic solvent (DMSO).- Over-labeling of the protein.- Keep the final concentration of DMSO in the reaction mixture below 10%.- Reduce the dye-to-protein molar ratio.
Loss of Protein Activity - Labeling of primary amines in the active site of the protein.- Reduce the dye-to-protein molar ratio to achieve a lower DOL.- Consider site-specific labeling techniques if primary amines in the active site are a concern.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification of the conjugate using an appropriate method (e.g., desalting column, dialysis).

Conclusion

Amine-reactive this compound labeling is a robust and versatile technique for fluorescently tagging proteins, peptides, and other biomolecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific labeling for a wide range of applications. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for scientists and professionals in the field of life sciences and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 5-Fam NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 5-Fam NHS ester.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency, characterized by a low Degree of Labeling (DOL), can arise from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause.

Question 1: Why is my this compound NHS ester labeling efficiency unexpectedly low?

Several factors can contribute to low labeling efficiency. The most common issues are related to the reaction conditions and the integrity of the reagents. Below are the primary potential causes:

  • Suboptimal pH of the Reaction Buffer: The reaction between the this compound NHS ester and primary amines on the target molecule is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2] At a lower pH, the primary amines are protonated and less available to react.[1][2] Conversely, at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing the amount of active dye available for labeling.[1]

  • Presence of Primary Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane), glycine, or ammonium salts contain primary amines that compete with the target molecule for the this compound NHS ester, thereby reducing the labeling efficiency. It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer.

  • Inactive this compound NHS Ester: The NHS ester is sensitive to moisture and can hydrolyze if not stored or handled properly. It is essential to use anhydrous solvents like DMSO or DMF to prepare the dye stock solution and to use it promptly.

  • Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL may lead to reduced labeling efficiency.

  • Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of this compound NHS ester will result in a low DOL. However, an excessive amount of the dye can lead to protein precipitation or fluorescence quenching.

Logical Troubleshooting Workflow

If you are experiencing low labeling efficiency, follow this workflow to diagnose the issue.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_ph Check Reaction Buffer pH (Optimal: 8.3-8.5) start->check_ph check_buffer_composition Check Buffer Composition (Amine-free?) check_ph->check_buffer_composition Correct solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph Incorrect check_dye_activity Check this compound NHS Ester Activity (Properly stored? Fresh stock?) check_buffer_composition->check_dye_activity Amine-Free solution_buffer Use Amine-Free Buffer (e.g., PBS, Bicarbonate) check_buffer_composition->solution_buffer Contains Amines check_concentrations Check Reactant Concentrations (Protein > 2mg/mL?) check_dye_activity->check_concentrations Active solution_dye Use Fresh, Anhydrous Dye Stock check_dye_activity->solution_dye Inactive/Old check_molar_ratio Check Dye:Protein Molar Ratio check_concentrations->check_molar_ratio Sufficient solution_concentration Increase Protein Concentration check_concentrations->solution_concentration Too Low solution_ratio Optimize Molar Ratio check_molar_ratio->solution_ratio Suboptimal end_good Problem Solved check_molar_ratio->end_good Optimal solution_ph->end_good solution_buffer->end_good solution_dye->end_good solution_concentration->end_good solution_ratio->end_good

Caption: A step-by-step workflow to troubleshoot low this compound NHS ester labeling efficiency.

Frequently Asked Questions (FAQs)

Q2: How can I optimize the reaction conditions for better labeling efficiency?

Optimization of reaction conditions is key to successful labeling. Consider the following parameters:

  • pH: As mentioned, a pH of 8.3-8.5 is optimal for the reaction.

  • Dye-to-Protein Molar Ratio: The ideal molar ratio of dye to protein can vary. A common starting point is a 10- to 20-fold molar excess of the dye. This may need to be optimized for your specific protein.

  • Reaction Time and Temperature: Labeling is typically performed for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at lower temperatures can sometimes improve efficiency, especially for sensitive proteins.

Q3: My protein precipitated after adding the this compound NHS ester. What went wrong?

Protein precipitation during the labeling reaction can be caused by a high dye-to-protein ratio or the use of an organic solvent (like DMSO or DMF) to dissolve the dye. To mitigate this:

  • Reduce the dye-to-protein molar ratio.

  • Add the dye stock solution to the protein solution slowly while gently vortexing.

  • Perform the labeling reaction at a lower temperature (e.g., 4°C).

  • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).

Q4: How should I properly store and handle this compound NHS ester?

This compound NHS ester is sensitive to moisture and light.

  • Storage: Store at -20°C, protected from light and moisture (desiccated).

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF and use them immediately. For storage, create small, single-use aliquots and store them at -20°C for a limited time.

Data Presentation

The efficiency of the labeling reaction is significantly influenced by pH. The following table summarizes the relationship between pH, the reactivity of the target amine, and the stability of the this compound NHS ester.

pHAmine Reactivity (Aminolysis)NHS Ester Stability (Hydrolysis)Outcome on Labeling Efficiency
< 7.0Low (Primary amines are protonated and not nucleophilic)High (NHS ester is relatively stable)Very low efficiency due to unreactive amines.
7.0 - 8.0Moderate (Increasing deprotonation of amines)Moderate (Hydrolysis rate starts to increase)Moderate efficiency, may require longer reaction times.
8.3 - 8.5 Optimal (High concentration of deprotonated, nucleophilic amines) Moderate to Low (Increased rate of hydrolysis) Optimal efficiency due to the balance between aminolysis and hydrolysis.
> 9.0High (Amines are fully deprotonated)Very Low (Rapid hydrolysis of the NHS ester)Low efficiency as the dye is inactivated by hydrolysis before it can react.

The following table provides the half-life of a typical NHS ester at different pH values and temperatures, illustrating the competing hydrolysis reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
Data is for a typical NHS-ester and serves as a guideline.

Experimental Protocols & Chemical Pathways

General Protocol for Protein Labeling with this compound NHS Ester
  • Buffer Preparation: Prepare an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate) and adjust the pH to 8.3.

  • Protein Preparation: Dissolve the protein to be labeled in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform buffer exchange into the labeling buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound NHS ester stock solution. A 10- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis.

Chemical Reaction Pathway

The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). A competing reaction is the hydrolysis of the NHS ester by water.

ReactionPathway cluster_reactants Reactants cluster_products Products This compound-NHS This compound NHS Ester (Reactive Dye) Labeled-Protein Labeled Protein (Stable Amide Bond) This compound-NHS->Labeled-Protein Aminolysis (Desired Reaction) Hydrolyzed-Dye Hydrolyzed this compound (Inactive) This compound-NHS->Hydrolyzed-Dye Hydrolysis (Competing Reaction) Protein-NH2 Protein with Primary Amine (Target) Protein-NH2->Labeled-Protein H2O Water (Solvent) H2O->Hydrolyzed-Dye NHS NHS (Byproduct)

References

Technical Support Center: Troubleshooting Background Fluorescence with 5-FAM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting background fluorescence issues encountered when using 5-Carboxyfluorescein (5-FAM). The following information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence in experiments utilizing this compound can originate from several sources, broadly categorized as issues related to the fluorescent probe itself, the experimental protocol, or the sample being analyzed.

  • Non-Specific Binding of the this compound Conjugate: The antibody or oligonucleotide labeled with this compound may bind to unintended targets in the cell or tissue. This can be caused by:

    • Inappropriate antibody concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of non-specific binding.[1]

    • Cross-reactivity of antibodies: The primary or secondary antibody may recognize unintended epitopes on other proteins.

    • Hydrophobic and Ionic Interactions: The fluorescent dye or the conjugated molecule can non-specifically interact with cellular components.

  • Autofluorescence: The biological sample itself can emit natural fluorescence, which can interfere with the signal from this compound. Common sources of autofluorescence include:

    • Endogenous Molecules: Cellular components like NADH, flavins, collagen, and elastin can fluoresce, particularly when excited with blue light, which is used for this compound.

    • Fixation-Induced Autofluorescence: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[2]

  • Issues with Experimental Protocol:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to high background.

    • Insufficient Washing: Failure to adequately wash away unbound antibodies or excess this compound will result in a high background signal.

    • Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies or other reagents can lead to poor signal-to-noise ratios.

Q2: How can I reduce non-specific binding of my this compound labeled antibody?

Reducing non-specific binding is critical for achieving a clear signal. Here are several strategies:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal. A common starting point for primary antibodies is 1 µg/mL, and for secondary antibodies, it is also around 1 µg/mL for cell staining.[3]

  • Use a Blocking Solution: Before applying the primary antibody, incubate your sample with a blocking solution to saturate non-specific binding sites. Common blocking agents include:

    • Normal Serum: Use serum from the same species as the secondary antibody was raised in.

    • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your washing buffer is a common and effective blocking agent.

    • Commercially available blocking buffers.

  • Include Detergents in Buffers: Adding a mild detergent like Tween-20 (typically at 0.05%) to your washing and antibody dilution buffers can help to reduce non-specific hydrophobic interactions.

  • Perform Thorough Washes: Increase the number and duration of washing steps after antibody incubations to effectively remove unbound antibodies.

  • Use High-Quality, Cross-Adsorbed Secondary Antibodies: Select secondary antibodies that have been cross-adsorbed against the species of your sample to minimize cross-reactivity.

Q3: My unstained control sample shows high background fluorescence. What is the cause and how can I fix it?

High background in an unstained control is a clear indication of autofluorescence. Here’s how to address it:

  • Change Fixation Method: If you are using an aldehyde-based fixative, consider switching to an alcohol-based fixative like methanol, which may induce less autofluorescence.

  • Use a Quenching Agent: After fixation with aldehydes, you can treat your sample with a quenching agent like sodium borohydride (0.1% in PBS) to reduce aldehyde-induced fluorescence.

  • Spectral Unmixing: If your imaging system supports it, you can use spectral unmixing to computationally separate the this compound signal from the autofluorescence spectrum.

  • Use a Different Fluorophore: If autofluorescence is particularly strong in the green spectrum, consider using a fluorophore that emits in the red or far-red region of the spectrum.

Q4: The fluorescence signal from this compound is weak. What are the possible reasons and solutions?

A weak or absent signal can be frustrating. Here are some common causes and how to troubleshoot them:

  • Low Target Abundance: The protein or target of interest may be expressed at very low levels in your sample.

    • Solution: Use a signal amplification method, such as a tyramide signal amplification (TSA) kit, or switch to a brighter fluorophore.

  • Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching (light-induced signal decay).

    • Solution: Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium. Acquire images efficiently and avoid prolonged focusing on a single area.

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low.

    • Solution: Titrate your antibodies to determine the optimal concentration.

  • Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max: ~490 nm, Emission max: ~515 nm).[4]

Quantitative Data

PropertyValueNotes
Excitation Maximum (λex) ~490 nm[4]
Emission Maximum (λem) ~515 nm
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹at ~490 nm
Fluorescence Quantum Yield (Φ) ~0.93 (unconjugated)The quantum yield can decrease upon conjugation to proteins.
Photostability ModerateThis compound is known to be more photostable than its predecessor, FITC. However, like all fluorescein derivatives, it is susceptible to photobleaching with prolonged exposure to excitation light. The use of anti-fade reagents is highly recommended.

Experimental Protocols

Immunofluorescence Staining Protocol with this compound Conjugated Secondary Antibody

1. Cell Preparation: a. Grow cells on sterile glass coverslips in a petri dish or multi-well plate. b. Once cells have reached the desired confluency, aspirate the culture medium. c. Wash the cells three times with ice-cold Phosphate Buffered Saline (PBS), pH 7.4.

2. Fixation: a. Fix the cells by adding a freshly prepared 4% paraformaldehyde solution in PBS for 15 minutes at room temperature. b. Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

3. Permeabilization (for intracellular targets): a. If your target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

4. Blocking: a. Incubate the cells with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes at room temperature to block non-specific binding sites.

5. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. c. Wash the cells three times with PBST (PBS with 0.1% Tween-20) for 5 minutes each.

6. Secondary Antibody Incubation: a. Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer. b. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light. c. Wash the cells three times with PBST for 5 minutes each, protected from light.

7. Counterstaining and Mounting: a. (Optional) Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes. b. Wash the cells two times with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium. d. Seal the edges of the coverslip with nail polish and let it dry. e. Store the slides at 4°C in the dark until imaging.

Flow Cytometry Staining Protocol using a this compound Labeled Antibody

1. Cell Preparation: a. Harvest cells and wash them once with ice-cold PBS. b. Resuspend the cells in a suitable staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1 x 10^6 cells/mL.

2. Fc Receptor Blocking (optional but recommended): a. To prevent non-specific binding to Fc receptors on immune cells, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.

3. Staining with this compound Labeled Primary Antibody: a. Add the predetermined optimal concentration of the this compound labeled primary antibody to the cell suspension. b. Incubate for 20-30 minutes on ice in the dark.

4. Washing: a. Wash the cells twice by adding 2-3 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.

5. Resuspension and Analysis: a. Resuspend the cell pellet in 300-500 µL of staining buffer. b. Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation and an appropriate emission filter for this compound (e.g., 530/30 nm bandpass filter).

Mandatory Visualizations

Troubleshooting_Background_Fluorescence Start High Background Fluorescence with this compound CheckUnstained Check Unstained Control Start->CheckUnstained HighAutofluorescence High Background in Unstained Control? CheckUnstained->HighAutofluorescence AutofluorescenceSolutions Issue is Autofluorescence - Use Quenching Agent (e.g., Sodium Borohydride) - Change Fixation Method (e.g., Methanol) - Use Spectral Unmixing HighAutofluorescence->AutofluorescenceSolutions Yes StainingIssue Background Only in Stained Sample HighAutofluorescence->StainingIssue No End Clear Signal AutofluorescenceSolutions->End CheckAntibodyTiter Optimize Antibody Concentration (Titration) StainingIssue->CheckAntibodyTiter HighConcentration Concentration Too High? CheckAntibodyTiter->HighConcentration ReduceConcentration Reduce Primary/Secondary Antibody Concentration HighConcentration->ReduceConcentration Yes CheckBlockingWashing Review Blocking & Washing Steps HighConcentration->CheckBlockingWashing No ReduceConcentration->CheckBlockingWashing OptimizeProtocol Optimize Protocol - Increase Blocking Time/Change Agent - Increase Number/Duration of Washes - Add Detergent to Buffers CheckBlockingWashing->OptimizeProtocol OptimizeProtocol->End

Caption: Troubleshooting workflow for high background fluorescence with this compound.

Experimental_Workflow_IF Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) (for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Antibody Incubation (Protect from light) PrimaryAb->SecondaryAb Mounting Counterstain & Mount with Anti-fade Medium SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Key steps in an immunofluorescence (IF) experimental workflow using a this compound conjugated secondary antibody.

References

Technical Support Center: 5-FAM Conjugation to Secondary Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the conjugation of 5-Carboxyfluorescein (5-FAM) to secondary antibodies.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound conjugation process, offering potential causes and solutions to improve your experimental outcomes.

Symptom Potential Cause Recommended Solution
Little to No Fluorescent Signal Low Degree of Labeling (DOL): Insufficient this compound molecules are attached to the antibody.[1][2]- Increase the molar ratio of this compound NHS ester to the antibody during the conjugation reaction. - Ensure the antibody concentration is within the optimal range (typically 2-10 mg/mL).[3] - Verify the pH of the reaction buffer is between 8.3 and 9.0 to facilitate the reaction with primary amines.[3][4]
Antibody Inactivation: The conjugation process may have compromised the antigen-binding site of the antibody.- Reduce the molar ratio of this compound to antibody to avoid over-labeling, which can lead to steric hindrance. - Consider using site-specific conjugation methods if available to protect the antigen-binding region.
Ineffective Purification: Unconjugated this compound has been effectively removed, but the conjugated antibody was lost during purification.- Optimize the purification method (e.g., size-exclusion chromatography, dialysis) to ensure efficient separation and recovery.
High Background Staining Presence of Unconjugated this compound: Free dye in the final conjugate solution can lead to non-specific binding.- Ensure thorough purification of the conjugated antibody to remove all unbound this compound. Methods like dialysis or gel filtration are recommended.
Antibody Aggregation: The conjugation process can sometimes induce antibody aggregation, leading to non-specific binding.- Centrifuge the final conjugate solution to pellet any aggregates before use. - Store the conjugated antibody under optimal conditions to prevent aggregation.
Over-labeling: An excessively high DOL can increase non-specific interactions.- Reduce the molar ratio of this compound to antibody in the conjugation reaction. - Determine the DOL to ensure it is within the optimal range (typically 2-10 for antibodies).
Precipitation of Antibody During Conjugation Change in Antibody Properties: Capping of lysine residues with the bulky this compound molecule can alter the antibody's solubility.- Lower the molar ratio of this compound to the antibody. - Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.
Incompatible Buffer Conditions: The buffer composition may not be suitable for the antibody at the required concentration.- Ensure the antibody is in a suitable buffer (e.g., phosphate, borate) at the correct pH before starting the conjugation.
Inconsistent Results Between Batches Variability in DOL: Different batches may have varying degrees of labeling, leading to inconsistent performance.- Standardize the conjugation protocol, including precise control of molar ratios, reaction time, and temperature. - Calculate the DOL for each new batch to ensure consistency.
Antibody Quality: The starting antibody material may vary in purity or concentration.- Use a highly purified secondary antibody (>95% purity). - Accurately determine the antibody concentration before each conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound conjugation to a secondary antibody?

A1: The ideal buffer should be free of primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the this compound NHS ester. Phosphate, carbonate, or borate buffers at a pH of 8.3-9.0 are recommended to facilitate the reaction. If your antibody is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary.

Q2: How do I determine the optimal molar ratio of this compound to antibody?

A2: The optimal molar ratio of this compound to antibody needs to be determined empirically. A good starting point is a molar excess of 5- to 20-fold of the dye to the antibody. It is advisable to perform several small-scale reactions with varying ratios to identify the one that yields the desired Degree of Labeling (DOL) without compromising antibody function.

Q3: What is the Degree of Labeling (DOL) and why is it important?

A3: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of this compound molecules conjugated to a single antibody molecule. It is a critical parameter for ensuring the quality and consistency of your conjugate. A low DOL can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and increased non-specific binding. For most antibody applications, a DOL between 2 and 10 is considered optimal.

Q4: How is the Degree of Labeling (DOL) calculated?

A4: The DOL is calculated using spectrophotometric measurements of the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (around 494 nm). The following formula is used:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

DOL = (A₄₉₄ × Dilution Factor) / (ε_dye × Protein Concentration)

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A₄₉₄ is the absorbance of the conjugate at 494 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is approximately 0.3).

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of this compound at 494 nm (~68,000 M⁻¹cm⁻¹).

  • The Dilution Factor is applied if the sample was diluted for the absorbance measurement.

Q5: How should I purify the this compound conjugated secondary antibody?

A5: After the conjugation reaction, it is crucial to remove any unreacted this compound to prevent high background staining. The most common purification methods are size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis. These methods separate the larger conjugated antibody from the smaller, unbound dye molecules.

Q6: How should I store my this compound conjugated antibody?

A6: Store the conjugated antibody at 4°C for short-term storage and at -20°C or -80°C for long-term storage. It is important to protect the conjugate from light to prevent photobleaching of the fluorophore. Avoid repeated freeze-thaw cycles, which can denature the antibody. Aliquoting the conjugate into smaller, single-use volumes is recommended.

Experimental Protocols & Visualizations

Detailed Methodology for this compound Conjugation

This protocol outlines the key steps for conjugating this compound NHS ester to a secondary antibody.

  • Antibody Preparation:

    • Start with a purified secondary antibody, ideally at a concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified.

    • Perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) using dialysis or a desalting column.

  • Preparation of this compound NHS Ester Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound NHS ester solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, with a 5- to 20-fold molar excess being a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification of the Conjugate:

    • Stop the reaction and remove the unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS. Alternatively, perform extensive dialysis against PBS.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and 494 nm to determine the protein concentration and the Degree of Labeling (DOL).

Experimental Workflow

G cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization antibody_purification Purify Secondary Antibody (Remove BSA, Azide) buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 8.3-9.0) antibody_purification->buffer_exchange reaction Incubate Antibody + this compound (1-2h, RT, Dark) buffer_exchange->reaction prepare_dye Prepare this compound NHS Ester in DMSO prepare_dye->reaction purify_conjugate Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purify_conjugate characterize Characterize Conjugate (Determine DOL) purify_conjugate->characterize

Caption: Experimental workflow for this compound conjugation to a secondary antibody.

Troubleshooting Flowchart

G start Start: Poor Conjugation Result check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No increase_ratio Increase Dye:Ab Ratio check_signal->increase_ratio Yes check_precipitation Precipitation? check_background->check_precipitation No improve_purification Improve Purification (Remove Free Dye) check_background->improve_purification Yes lower_ratio Lower Dye:Ab Ratio check_precipitation->lower_ratio Yes end Successful Conjugation check_precipitation->end No check_ab_activity Check Antibody Activity increase_ratio->check_ab_activity optimize_ph Verify Buffer pH (8.3-9.0) check_ab_activity->optimize_ph optimize_ph->end reduce_ratio Decrease Dye:Ab Ratio (Avoid Over-labeling) improve_purification->reduce_ratio check_aggregation Check for Aggregates reduce_ratio->check_aggregation check_aggregation->end check_buffer Check Buffer Compatibility lower_ratio->check_buffer check_buffer->end

Caption: Troubleshooting flowchart for this compound antibody conjugation issues.

References

Technical Support Center: Preventing 5-FAM Photobleaching in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 5-FAM photobleaching during confocal microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, 5-Carboxyfluorescein (this compound), upon exposure to light.[1][2][3] This process renders the molecule unable to fluoresce, leading to a diminished or complete loss of signal during imaging. It is a significant issue in confocal microscopy due to the high-intensity laser illumination required for excitation. The phenomenon occurs when the fluorophore, after being excited, transitions from its excited singlet state to a longer-lived triplet state. In this triplet state, it can react with molecular oxygen, leading to irreversible covalent modifications and the inability to fluoresce.[1][2]

Q2: What are the primary causes of this compound photobleaching in my confocal experiments?

A2: The primary driver of photobleaching is the exposure of the fluorophore to excitation light. Several factors during a confocal microscopy experiment can exacerbate this issue:

  • High Laser Power: Using a laser intensity that is higher than necessary significantly accelerates photobleaching.

  • Long Exposure Times: Prolonged illumination of the sample, even at low laser power, leads to cumulative damage and signal loss.

  • High Magnification and Zoom: Increased magnification and digital zoom concentrate the laser beam on a smaller area, intensifying the light exposure and speeding up photobleaching.

  • Presence of Oxygen: Molecular oxygen is a key mediator of the photochemical reactions that lead to photobleaching.

  • Sub-optimal Sample Preparation: The chemical environment of the fluorophore, including pH and the mounting medium, can influence its photostability.

Q3: How can I minimize this compound photobleaching during image acquisition?

A3: Several strategies can be employed during image acquisition to reduce photobleaching:

  • Optimize Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

  • Reduce Exposure Time: Minimize the duration of laser exposure by using faster scan speeds and acquiring only the necessary number of frames or Z-stacks. Bidirectional scanning can also help to double the scanning speed.

  • Use a High-Sensitivity Detector: Employing a more sensitive detector, such as a photomultiplier tube (PMT) with higher gain or a more advanced detector like a GaAsP detector, allows for the use of lower laser power.

  • Image Averaging: Instead of a single long exposure, use line or frame averaging to improve the signal-to-noise ratio while minimizing peak laser exposure.

  • Minimize Dwell Time: For point-scanning systems, reducing the pixel dwell time can decrease the total light dose delivered to each point.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its spectral properties.

  • Locate Region of Interest with Transmitted Light: First, find the area of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence imaging to minimize unnecessary light exposure.

Q4: What role does the mounting medium play in preventing photobleaching?

A4: The mounting medium is crucial for preserving fluorescence. Antifade reagents are components of mounting media that are specifically designed to reduce photobleaching. They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are major contributors to photobleaching.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss in the first few seconds of imaging. Laser power is too high.Decrease the laser power to the minimum level required for a detectable signal. Increase detector gain to compensate if necessary.
High numerical aperture (NA) objective concentrating light.While high NA objectives are necessary for high resolution, be mindful of the increased light intensity. Use the lowest laser power possible.
Signal gradually fades during a time-lapse experiment. Cumulative phototoxicity and photobleaching.Reduce the frequency of image acquisition to the minimum required to capture the biological process. Decrease laser power and exposure time for each time point.
Oxygen availability in the medium.For fixed samples, use a high-quality antifade mounting medium. For live-cell imaging, consider using an oxygen scavenging system in the imaging medium.
The center of the imaged area is bleached, but the periphery is still fluorescent. Repeated scanning of the same area.When setting up imaging parameters, use a neighboring region of interest to avoid bleaching the primary area before final image capture.
Overall weak signal, requiring high laser power to visualize. Low expression of the target or inefficient labeling.Optimize your staining protocol to increase the number of fluorophores per target. Consider using a brighter, more photostable fluorophore if possible.
pH of the mounting medium is not optimal for this compound.Ensure the pH of your mounting medium is around 8.0-8.5, as fluorescein-based dyes are pH-sensitive.

Quantitative Data Summary

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentPrimary MechanismCompatibilityNotes
p-Phenylenediamine (PPD) Reactive oxygen species scavenger.Fixed cellsVery effective, but can cause some initial quenching and the solution can darken over time. The pH must be kept above 8.0.
n-Propyl gallate (NPG) Free radical scavenger.Fixed cellsCommonly used, often in combination with other reagents.
DABCO (1,4-diazabicyclo[2.2.2]octane) Singlet oxygen quencher.Fixed cellsA widely used and effective antifade agent.
VECTASHIELD® Proprietary formulation.Fixed cellsA popular commercial mounting medium with antifade properties.
ProLong™ Gold/Diamond Proprietary formulation.Fixed cellsKnown for strong antifade protection and allowing immediate imaging.
Trolox Vitamin E analog, antioxidant.Live and fixed cellsCell-permeable and can be used for live-cell imaging.

Table 2: Photostability of this compound vs. Alternative Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Photostability
This compound (Carboxyfluorescein) 492518Moderate
Alexa Fluor™ 488 495519High
DyLight™ 488 493518High
ATTO 488 501523Very High

Note: Relative photostability is a general comparison. Actual performance can vary depending on experimental conditions. Modern dyes like the Alexa Fluor, DyLight, and ATTO series are generally brighter and more photostable than first-generation fluorochromes like FITC and its derivatives.

Experimental Protocols

Protocol 1: Preparation of Antifade Mounting Medium (PPD-Glycerol)

Materials:

  • p-Phenylenediamine (PPD)

  • Glycerol

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M NaOH

  • pH meter

Procedure:

  • Prepare a 10x PBS solution.

  • To make 10 mL of mounting medium, dissolve 10 mg of PPD in 1 mL of PBS.

  • Add 9 mL of glycerol to the PPD/PBS solution.

  • Stir the solution in the dark for several hours until the PPD is completely dissolved.

  • Adjust the pH of the solution to 8.5-9.0 using 0.1 M NaOH. This is a critical step as a lower pH will be ineffective.

  • Aliquot the mounting medium into small, light-proof tubes.

  • Store at -20°C. The medium will darken when it is no longer effective.

Protocol 2: Sample Mounting for Fixed Cells

Materials:

  • Fixed and stained coverslips

  • Microscope slides

  • Antifade mounting medium

  • Nail polish or sealant

Procedure:

  • Carefully remove the coverslip from the final wash buffer.

  • Wick away excess buffer from the edge of the coverslip using a kimwipe, being careful not to let the cells dry out.

  • Place a small drop (approximately 10-20 µL) of antifade mounting medium onto the center of a clean microscope slide.

  • Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid introducing air bubbles.

  • If air bubbles are present, gently press on the coverslip with the back of a pipette tip to push them to the edge.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to secure the coverslip.

  • Store the slides flat in the dark at 4°C until imaging.

Visualizations

Caption: Simplified Jablonski Diagram illustrating the photobleaching process.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for this compound Photobleaching Start Start: this compound Signal Fading Check_Laser Is Laser Power Minimized? Start->Check_Laser Reduce_Laser Action: Reduce Laser Power Increase Detector Gain Check_Laser->Reduce_Laser No Check_Exposure Is Exposure Time Minimized? Check_Laser->Check_Exposure Yes Reduce_Laser->Check_Exposure Reduce_Exposure Action: Increase Scan Speed Use Averaging Check_Exposure->Reduce_Exposure No Check_Mounting_Medium Using Antifade Mounting Medium? Check_Exposure->Check_Mounting_Medium Yes Reduce_Exposure->Check_Mounting_Medium Use_Antifade Action: Use a Commercial or Freshly Prepared Antifade Medium Check_Mounting_Medium->Use_Antifade No Consider_Alternative Problem Persists: Consider More Photostable Dye (e.g., Alexa Fluor 488) Check_Mounting_Medium->Consider_Alternative Yes Success Problem Resolved Use_Antifade->Success Consider_Alternative->Success

Caption: A logical workflow for troubleshooting this compound photobleaching issues.

References

Technical Support Center: Removing Unconjugated 5-FAM from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting the removal of unconjugated 5-Carboxyfluorescein (5-FAM) from protein samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my protein sample?

Removing excess, unconjugated dye is essential for accurate downstream applications.[1] Failure to do so can lead to an overestimation of the dye-to-protein ratio, high background fluorescence in imaging applications, and potential interference in binding assays.[1]

Q2: What are the most common methods for removing free this compound?

The most widely used techniques for separating labeled proteins from unconjugated dyes are based on differences in size and physical properties. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: A highly effective method that separates molecules based on their size.[2][3]

  • Dialysis: A classic and straightforward technique for removing small molecules from a solution of macromolecules through a semi-permeable membrane.[4]

  • Precipitation: Using agents like acetone or trichloroacetic acid (TCA) to precipitate the protein, leaving the small dye molecules in the supernatant.

Q3: How do I choose the best method for my experiment?

The choice of method depends on several factors including the size of your protein, the sample volume, the required purity, and the available equipment. The following decision-making workflow can help guide your choice.

G start Start: Labeled Protein with Free this compound protein_size Protein MW > 10 kDa? start->protein_size sample_volume Sample Volume > 2 mL? protein_size->sample_volume Yes spin_column Spin Column (SEC) protein_size->spin_column No (e.g., small peptides) Consider specialized columns high_purity High Purity Required? sample_volume->high_purity Yes dialysis Dialysis sample_volume->dialysis No denaturation_ok Is Protein Denaturation Acceptable? high_purity->denaturation_ok No sec Size-Exclusion Chromatography (SEC) high_purity->sec Yes denaturation_ok->dialysis No precipitation Acetone/TCA Precipitation denaturation_ok->precipitation Yes end Purified Labeled Protein sec->end dialysis->end spin_column->end precipitation->end

Caption: Decision workflow for selecting a purification method.

Method Comparison

The following table summarizes the key quantitative parameters for the most common methods used to remove unconjugated this compound.

MethodTypical Protein RecoveryDye Removal EfficiencyTime RequiredKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC) > 90%> 99%30-60 minHigh purity, fast, reproducibleCan dilute the sample
Dialysis > 85%~95%12-48 hoursSimple, gentle on proteinsTime-consuming, significant sample dilution
Acetone/TCA Precipitation 70-90%> 98%1-2 hoursConcentrates the protein sampleCan cause irreversible protein denaturation and aggregation

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) using a Spin Column

This method is ideal for rapid cleanup of small sample volumes.

G cluster_prep Column Preparation cluster_equilibration Equilibration cluster_loading Sample Processing prep1 1. Invert spin column to resuspend resin prep2 2. Snap off bottom closure and place in collection tube prep1->prep2 prep3 3. Centrifuge (1,000 x g, 2 min) to remove storage buffer prep2->prep3 equil1 4. Add equilibration buffer (e.g., PBS) prep3->equil1 equil2 5. Centrifuge (1,000 x g, 2 min) and discard buffer equil1->equil2 equil3 6. Repeat steps 4-5 equil2->equil3 load1 7. Place column in a new collection tube equil3->load1 load2 8. Slowly apply sample to center of the resin bed load1->load2 load3 9. Centrifuge (1,000 x g, 2 min) to collect purified protein load2->load3

Caption: Workflow for SEC using a spin column.

Methodology:

  • Prepare the Column: Invert the spin column vigorously to resuspend the chromatography resin. Remove the bottom closure and place the column in a collection tube.

  • Remove Storage Buffer: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.

  • Equilibrate: Add your desired buffer (e.g., PBS) to the column. Centrifuge again at 1,000 x g for 2 minutes. Discard the buffer and repeat the equilibration step.

  • Load Sample: Place the column in a new collection tube. Slowly apply your protein-dye mixture to the center of the resin bed.

  • Collect Purified Protein: Centrifuge the column at 1,000 x g for 2 minutes. The eluate in the collection tube is your purified, labeled protein.

Protocol 2: Dialysis

This method is suitable for larger sample volumes where time is not a critical factor.

Methodology:

  • Prepare Dialysis Tubing/Cassette: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with DI water.

  • Load Sample: Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • First Dialysis: Place the sample into a beaker containing a large volume of dialysis buffer (at least 200-fold the sample volume). Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Exchange: Change the dialysis buffer.

  • Second Dialysis: Continue to dialyze for another 2-4 hours or overnight at 4°C.

  • Final Buffer Exchange (Optional): For maximum dye removal, a third buffer exchange can be performed.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Protocol 3: Acetone Precipitation

Use this method when protein denaturation is not a concern for downstream applications.

Methodology:

  • Chill Acetone: Cool the required volume of acetone to -20°C.

  • Add Acetone: Place your protein sample in an acetone-compatible tube. Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Incubate: Vortex the tube and incubate for 60 minutes at -20°C.

  • Pellet Protein: Centrifuge for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.

  • Remove Supernatant: Carefully decant the supernatant which contains the unconjugated dye.

  • Wash Pellet (Optional): The pellet can be washed with cold acetone to remove any remaining dye.

  • Resuspend Pellet: Air-dry the pellet briefly and resuspend it in a buffer compatible with your downstream application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence persists after purification. Incomplete dye removal: The capacity of the purification method may have been exceeded.- For spin columns, a second pass through a fresh column may be necessary.- For dialysis, increase the number of buffer changes and the duration of dialysis.
Dye aggregation: Some fluorescent dyes can form aggregates that are not efficiently removed by size-based methods.- Consider using a different purification method, such as hydrophobic interaction chromatography (HIC).
Low protein recovery after purification. Protein precipitation/aggregation: The labeling process can sometimes cause proteins to become less soluble.- Optimize the labeling stoichiometry to avoid over-labeling.- Ensure all buffers are filtered and degassed to prevent protein aggregation on columns.
Nonspecific binding: The protein may be binding to the purification matrix (e.g., spin column membrane).- Check the manufacturer's specifications for your purification product to ensure compatibility with your protein.- Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffers.
Protein degradation: Proteases in the sample can degrade the protein during long incubation steps.- Add protease inhibitors to your buffers, especially during lengthy procedures like dialysis.
Protein is inactive or precipitated after purification. Denaturation: The purification method, particularly precipitation, may have denatured the protein.- If protein activity is crucial, avoid methods like acetone or TCA precipitation.- Use a gentler method like dialysis or size-exclusion chromatography.
Harsh elution conditions: If using other chromatography methods (e.g., affinity), the elution buffer may be too harsh.- Optimize the elution conditions by using a step gradient or a gentler elution buffer.

References

issues with 5-Fam solubility during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with 5-Carboxyfluorescein (5-FAM) and its amine-reactive derivatives (e.g., this compound SE) during bioconjugation experiments.

Troubleshooting Guide

Issue: this compound (or this compound SE) powder is not dissolving.

Question: I am having trouble dissolving the lyophilized this compound/5-FAM SE powder. What is the recommended solvent and procedure?

Answer:

This compound and its succinimidyl ester (SE) derivative have different solubility profiles. It is crucial to use the correct solvent and proper technique to ensure complete dissolution and maintain the dye's reactivity.

  • For this compound SE (Succinimidyl Ester): The recommended solvent is anhydrous (dry) dimethyl sulfoxide (DMSO).[1][2][3] It is critical to use a fresh, unopened bottle of anhydrous DMSO or a properly stored one to prevent hydrolysis of the NHS ester, which would render it unreactive to amines.[4]

    • Protocol for Dissolving this compound SE:

      • Allow the vial of this compound SE to equilibrate to room temperature before opening to prevent moisture condensation.

      • Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution, typically around 10 mg/mL or 10 mM.[1]

      • Vortex the vial thoroughly until all the dye is completely dissolved.

  • For this compound (Free Acid): The free acid form is soluble in aqueous buffers with a pH greater than 6. It is also soluble in organic solvents like DMSO, DMF, and ethanol.

    • Note: For aqueous solutions, the solubility is pH-dependent. The fluorescence of FAM is also pH-sensitive, with intensity decreasing significantly below pH 5.5.

Issue: Precipitate forms when adding the this compound SE stock solution to the aqueous reaction buffer.

Question: I successfully dissolved my this compound SE in DMSO, but when I add it to my protein solution in a phosphate buffer, a precipitate forms. What is causing this and how can I prevent it?

Answer:

This is a common issue that can arise from a few factors:

  • High Concentration of Organic Solvent: Adding a large volume of the DMSO stock solution to the aqueous buffer can cause the dye to precipitate out, as this compound has lower solubility in mixed aqueous/organic solutions. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10%.

    • Solution: Prepare a more concentrated stock solution of the dye in DMSO. This allows you to add a smaller volume to your reaction mixture, minimizing the final DMSO concentration.

  • Low Protein Concentration: If the protein concentration is too low (e.g., less than 2 mg/mL), the labeling efficiency can be significantly reduced, and the excess, unreacted dye may be more prone to precipitation.

    • Solution: If possible, concentrate your protein solution to the recommended range of 2-10 mg/mL before starting the conjugation.

  • Dye Aggregation: At high concentrations, fluorescent dyes like this compound can aggregate in aqueous solutions, leading to precipitation and fluorescence quenching.

    • Solution: Add the dye stock solution to the protein solution slowly while gently vortexing or stirring. This helps to ensure rapid and even distribution of the dye, minimizing localized high concentrations that can lead to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to proteins?

The conjugation reaction between an amine-reactive dye like this compound SE and the primary amines (e.g., lysine residues) on a protein is most efficient at a slightly alkaline pH. The recommended pH range for the reaction buffer is typically between 7.2 and 9.0. A common choice is a carbonate-bicarbonate buffer at pH 8.3-9.0 or a phosphate-buffered saline (PBS) adjusted to pH 7.2-7.5.

Q2: Can I use a buffer containing Tris or glycine for my conjugation reaction?

No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with the primary amines on your target protein for reaction with the this compound SE, which will significantly reduce the labeling efficiency of your protein. If your protein is in such a buffer, it must be exchanged into an amine-free buffer (e.g., PBS, borate, or carbonate buffer) before starting the conjugation. This can be done using dialysis or a desalting column.

Q3: My protein has low solubility. How can I perform the conjugation?

If your protein has low solubility, it is important to work at the highest possible concentration that does not cause precipitation. As mentioned, a protein concentration below 2 mg/mL can lead to poor labeling efficiency. If you are unable to increase the protein concentration, you may need to optimize other reaction parameters, such as increasing the incubation time or the dye-to-protein molar ratio. However, be aware that a higher dye-to-protein ratio can increase the risk of protein precipitation and fluorescence quenching.

Q4: How should I store my this compound and its stock solutions?

  • Lyophilized Powder: Store the solid this compound or this compound SE at -20°C, protected from light and moisture.

  • Stock Solutions: It is highly recommended to prepare fresh dye stock solutions in anhydrous DMSO for each conjugation experiment. If you need to store the stock solution, it should be aliquoted into small, single-use volumes and stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and generally not recommended for long-term storage.

Data Presentation

Table 1: Solubility of 5-Carboxyfluorescein Derivatives
CompoundSolventSolubilityReference
This compound SEAnhydrous DMSO~10 mg/mL (for stock solutions)
This compound (free acid)DMSO100 mg/mL (may require sonication)
5(6)-CarboxyfluoresceinDMSO0.5 mg/mL
5(6)-CarboxyfluoresceinDMF1 mg/mL
5(6)-CarboxyfluoresceinEthanol5 mg/mL
This compound (free acid)Aqueous Buffer (pH > 6)Soluble
5(6)-CarboxyfluoresceinEthanol:PBS (pH 7.2) (1:1)~0.5 mg/ml

Note: Solubility can vary between different isomers (e.g., this compound vs. 6-FAM) and mixed isomers (5(6)-FAM), as well as between the free acid and the NHS ester forms. Always refer to the manufacturer's datasheet for specific information.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound SE Stock Solution in Anhydrous DMSO

Materials:

  • This compound SE (succinimidyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Remove the vial of this compound SE from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture from condensing inside the vial.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial and add the required volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound SE is ~473.4 g/mol ).

  • Close the vial tightly and vortex thoroughly for at least 1 minute or until the dye is completely dissolved. The solution should be clear and free of any particulates.

  • This stock solution should be used immediately for the best results.

Protocol 2: General Protocol for Antibody Conjugation with this compound SE

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

  • Freshly prepared 10 mM this compound SE stock solution in anhydrous DMSO.

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Purification column (e.g., Sephadex G-25) for removing unreacted dye.

Procedure:

  • Antibody Preparation: Ensure your antibody is at the appropriate concentration and in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.5 ± 0.5 using the reaction buffer.

  • Calculate Reagent Volumes: Determine the volume of this compound SE stock solution needed to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio of dye to antibody.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound SE stock solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • After incubation, purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

    • Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

Visualizations

Troubleshooting_5FAM_Solubility start Start: Dissolving this compound check_form Which form of this compound? start->check_form fam_se This compound SE (NHS Ester) check_form->fam_se SE fam_acid This compound (Free Acid) check_form->fam_acid Acid use_dmso Use anhydrous DMSO to prepare a fresh stock solution. fam_se->use_dmso use_buffer Use aqueous buffer (pH > 6) or organic solvent (DMSO, DMF). fam_acid->use_buffer add_to_reaction Add dye stock to aqueous reaction buffer use_dmso->add_to_reaction use_buffer->add_to_reaction precipitate Precipitate forms? add_to_reaction->precipitate no_precipitate No precipitate precipitate->no_precipitate No troubleshoot Troubleshooting: 1. Use concentrated dye stock (reduce DMSO %). 2. Add dye slowly with mixing. 3. Ensure protein concentration is >2 mg/mL. precipitate->troubleshoot Yes proceed Proceed with conjugation reaction no_precipitate->proceed troubleshoot->add_to_reaction Re-attempt FAM_Conjugation_Workflow prep_protein 1. Prepare Protein - Amine-free buffer (PBS, Borate) - Concentration: 2-10 mg/mL - Adjust pH to 8.3-9.0 reaction 3. Conjugation Reaction - Add dye to protein slowly (molar ratio ~10:1) - Incubate 1 hr at RT - Protect from light prep_protein->reaction prep_dye 2. Prepare Dye - Dissolve this compound SE in anhydrous DMSO - Make fresh 10 mM stock prep_dye->reaction purification 4. Purification - Remove unreacted dye via size-exclusion chromatography (e.g., Sephadex G-25) reaction->purification final_product 5. Labeled Protein - Store at 4°C, protected from light purification->final_product

References

impact of pH on 5-Fam labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during 5-FAM (5-Carboxyfluorescein) labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their conjugation protocols and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling and why is it so critical?

The optimal pH for labeling proteins with this compound N-hydroxysuccinimide (NHS) ester is between 8.3 and 8.5.[1] This pH is critical because the labeling reaction involves the nucleophilic attack of a primary amine (from the protein) on the NHS ester of the dye. At a pH below 8.0, the primary amines are increasingly protonated (-NH3+), which makes them poor nucleophiles and significantly reduces the labeling efficiency.[1] Conversely, at a pH above 9.0, the hydrolysis of the this compound NHS ester accelerates, rendering the dye incapable of reacting with the protein.[1]

Q2: Which buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the this compound NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers, all adjusted to the optimal pH range of 8.3-8.5.[2] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. If your protein is in an incompatible buffer, a buffer exchange step, such as dialysis or gel filtration, is necessary before starting the labeling reaction.

Q3: My protein is precipitating during the labeling reaction. What can I do?

Protein precipitation during labeling can be caused by several factors. A high dye-to-protein ratio can lead to over-labeling and changes in protein solubility. The organic solvent (typically DMSO or DMF) used to dissolve the this compound NHS ester can also cause precipitation if the final concentration in the reaction mixture is too high (ideally <10%). To troubleshoot this, you can try reducing the dye-to-protein molar ratio, adding the dye solution to the protein solution more slowly while gently mixing, or performing the reaction at a lower temperature (e.g., 4°C).

Q4: How can I remove the unreacted this compound dye after the labeling reaction?

Complete removal of the unreacted dye is essential for accurate determination of the degree of labeling and for downstream applications. Common methods for separating the labeled protein from the free dye include size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal this compound labeling results.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer is not within the optimal pH range of 8.3-8.5.Verify the pH of your reaction buffer and adjust it to 8.3-8.5 using a reliable pH meter.
Presence of Primary Amines: The protein buffer contains substances with primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.
Hydrolyzed Dye: The this compound NHS ester has been hydrolyzed by moisture.Always use fresh, high-quality this compound NHS ester. Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare the dye solution immediately before use.
Insufficient Dye:Protein Ratio: The molar ratio of dye to protein is too low.Optimize the dye-to-protein molar ratio by performing small-scale trial reactions with varying ratios (e.g., 5:1, 10:1, 20:1).
High Background Signal Incomplete Removal of Free Dye: The purification step did not effectively remove all the unreacted this compound.Increase the efficiency of your purification method. For gel filtration, ensure the column is adequately sized for your sample volume. For dialysis, use a sufficient volume of dialysis buffer and perform multiple buffer changes.
Inconsistent Labeling Results Variability in Reaction Conditions: Inconsistent pH, temperature, or incubation time between experiments.Standardize all reaction parameters. Precisely measure the pH, maintain a constant temperature, and use a consistent incubation time for all labeling reactions.
Protein Aggregation High Dye Concentration: Excessive labeling can alter the protein's surface charge and lead to aggregation.Reduce the dye:protein molar ratio.
Organic Solvent Shock: Rapid addition of the dye dissolved in an organic solvent can cause localized high concentrations that lead to protein denaturation and aggregation.Add the dye solution dropwise to the protein solution while gently stirring.

Data Presentation

The efficiency of this compound labeling is highly dependent on the pH of the reaction. The following tables provide illustrative data on how the pH and the dye-to-protein molar ratio can influence the Degree of Labeling (DOL).

Table 1: Effect of pH on the Degree of Labeling (DOL) at Different Dye:Protein Molar Ratios [1]

pH Dye:Protein Ratio (5:1) Dye:Protein Ratio (10:1) Dye:Protein Ratio (15:1)
7.01.0 - 2.02.0 - 3.53.0 - 5.0
7.52.0 - 3.53.5 - 5.55.0 - 7.0
8.03.5 - 5.05.0 - 7.06.5 - 9.0
8.54.0 - 6.06.0 - 8.58.0 - 11.0
9.03.5 - 5.55.5 - 7.57.0 - 10.0
Note: The decrease in DOL at pH 9.0 is attributed to the increased rate of dye hydrolysis.

Table 2: Effect of Protein Concentration on Labeling Efficiency

Protein Concentration Expected Labeling Efficiency
< 1 mg/mL10 - 20%
1 - 2.5 mg/mL20 - 35%
> 5 mg/mL> 35%
Labeling efficiency is defined as the percentage of the initial dye that is covalently attached to the protein.

Experimental Protocols

Protocol: Standard this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 1-10 mg/mL in the Labeling Buffer.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Labeling Buffer.

  • This compound NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound NHS ester stock solution for the desired dye:protein molar ratio (a 10:1 to 20:1 molar excess is a good starting point).

    • Slowly add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate the purification column with the Storage Buffer.

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with the Storage Buffer. The labeled protein will typically be the first colored fraction to elute.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and 494 nm (A494).

    • Calculate the protein concentration: Protein (M) = [A280 - (A494 x CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).

    • Calculate the DOL: DOL = A494 / (ε_dye x Protein Concentration) (where ε_dye is the molar extinction coefficient of this compound at 494 nm).

Visualizations

G cluster_workflow This compound Labeling Workflow Prepare Protein Prepare Protein Prepare Dye Prepare Dye Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Protein in amine-free buffer (pH 8.3-8.5) Prepare Dye->Labeling Reaction This compound NHS in anhydrous DMSO Purification Purification Labeling Reaction->Purification Incubate 1 hr at RT Characterization Characterization Purification->Characterization Remove free dye Labeled Protein Labeled Protein Characterization->Labeled Protein Determine DOL

Caption: A typical experimental workflow for protein labeling with this compound.

G cluster_ph_effect Impact of pH on this compound Labeling Low_pH Low pH (< 7.5) Protonated Amines\n(-NH3+) Protonated Amines (-NH3+) Low_pH->Protonated Amines\n(-NH3+) Optimal_pH Optimal pH (8.3 - 8.5) Deprotonated Amines\n(-NH2) Deprotonated Amines (-NH2) Optimal_pH->Deprotonated Amines\n(-NH2) High_pH High pH (> 9.0) NHS Ester\nHydrolysis NHS Ester Hydrolysis High_pH->NHS Ester\nHydrolysis Low Labeling\nEfficiency Low Labeling Efficiency Protonated Amines\n(-NH3+)->Low Labeling\nEfficiency High Labeling\nEfficiency High Labeling Efficiency Deprotonated Amines\n(-NH2)->High Labeling\nEfficiency NHS Ester\nHydrolysis->Low Labeling\nEfficiency

Caption: Logical relationship between pH and this compound labeling efficiency.

References

reducing non-specific binding of 5-Fam labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of 5-Carboxyfluorescein (5-FAM) labeled proteins in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound labeled proteins?

Non-specific binding of this compound labeled proteins is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The fluorescein dye itself is hydrophobic and can interact with hydrophobic surfaces on other proteins, membranes, or plasticware.[1]

  • Electrostatic Interactions: Proteins have distinct charge distributions at a given pH. These charged regions can interact non-specifically with oppositely charged surfaces or molecules. The this compound dye also carries a negative charge, which can contribute to these interactions.[2][3]

  • Protein Aggregation: Labeled proteins may aggregate, and these aggregates can bind non-specifically to surfaces.[4]

  • High Labeled Protein Concentration: Using an excessively high concentration of the labeled protein increases the likelihood of non-specific binding.[5]

Q2: I am observing high background fluorescence in my experiment. What are the first steps to troubleshoot this?

High background fluorescence is a common indicator of non-specific binding. A systematic approach to troubleshooting is essential.

  • Run a Control: First, run a control experiment using an unstained sample to assess the level of autofluorescence from your cells or substrate.

  • Optimize Protein Concentration: Perform a titration experiment to find the lowest effective concentration of your this compound labeled protein that still provides a specific signal.

  • Review Washing Steps: Ensure your washing protocol is sufficient to remove unbound protein. Increase the number and duration of wash steps.

  • Evaluate Blocking Efficiency: Confirm that you are using an appropriate blocking agent and that the blocking step is performed for a sufficient duration.

Q3: Which blocking agents are recommended to reduce non-specific binding?

The choice of blocking agent is critical and depends on the specifics of your assay. Blocking agents work by coating surfaces to prevent the labeled protein from adhering non-specifically.

  • Bovine Serum Albumin (BSA): A commonly used protein blocker that is effective in minimizing protein-protein and protein-surface interactions.

  • Casein or Non-fat Dry Milk: A cost-effective and efficient blocking agent. However, it is not recommended for studies involving phosphoproteins due to its high phosphoprotein content.

  • Normal Serum: Using a serum from the same species as a secondary antibody (if used) can block non-specific sites.

  • Commercially Formulated Blocking Buffers: These are optimized for various applications and can be a good option.

Q4: How can I optimize my buffer to minimize non-specific binding?

Buffer composition plays a significant role in controlling non-specific interactions.

  • Adjust pH: The pH of your buffer affects the overall charge of your protein. Adjusting the pH towards the isoelectric point (pI) of your protein can minimize electrostatic interactions.

  • Increase Salt Concentration: Adding salt (e.g., NaCl) can shield charged interactions between the labeled protein and other surfaces.

  • Add Surfactants: Low concentrations of a non-ionic surfactant, like Tween-20, can disrupt hydrophobic interactions.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal. Use the following workflow to diagnose and solve the issue.

G Start High Background Observed Check_Autofluorescence Run Unstained Control. Is autofluorescence high? Start->Check_Autofluorescence Optimize_Concentration Titrate this compound Protein Concentration Downward Check_Autofluorescence->Optimize_Concentration No Modify_Buffer Modify Buffer (pH, Salt, Surfactant) Check_Autofluorescence->Modify_Buffer Yes (Consider autofluorescence quenchers) Optimize_Washing Increase Wash Steps (Number and Duration) Optimize_Concentration->Optimize_Washing Optimize_Blocking Optimize Blocking (Agent, Concentration, Time) Optimize_Washing->Optimize_Blocking Optimize_Blocking->Modify_Buffer End Problem Resolved Modify_Buffer->End

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Weak or No Specific Signal

This can be caused by issues with the labeling reaction itself or problems in the assay.

  • Confirm Labeling Efficiency: Ensure your protein was successfully labeled. A low degree of labeling (DOL) will result in a weak signal. The labeling reaction is pH-dependent, ideally between 8.3-8.5, and should be performed in an amine-free buffer like PBS.

  • Check Protein Activity: The labeling process may have affected the protein's structure and function. Perform an activity assay to confirm your labeled protein is still functional.

  • Increase Protein Concentration: While high concentrations can cause non-specific binding, a concentration that is too low will result in a weak signal.

  • Optimize Incubation Times: Increase the incubation time of the labeled protein with its target to allow for sufficient binding.

Data Presentation

Table 1: Recommended Concentrations for Buffer Additives
AdditiveTypeTypical Working ConcentrationPrimary Purpose
BSA Protein Blocker1-5% (w/v)Reduces protein-protein and protein-surface interactions.
Casein/Non-fat Milk Protein Blocker1-5% (w/v)Cost-effective general blocking agent.
Normal Goat Serum Protein Blocker5-10% (v/v)Blocks non-specific antibody binding sites.
Tween-20 Non-ionic Surfactant0.05-0.1% (v/v)Reduces hydrophobic interactions.
NaCl Salt150-500 mMShields electrostatic interactions.

Experimental Protocols

Protocol 1: General Blocking and Washing Procedure

This protocol provides a starting point for optimizing blocking and washing steps to reduce non-specific binding.

  • Blocking Step:

    • After sample preparation (e.g., cell fixation and permeabilization), incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature. Ensure the sample is fully covered.

  • Incubation with this compound Labeled Protein:

    • Dilute the this compound labeled protein to its optimal concentration in a suitable buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

    • Remove the blocking buffer and add the diluted labeled protein solution to the sample.

    • Incubate for the desired time (e.g., 1-2 hours) at the appropriate temperature, protected from light.

  • Washing Step:

    • Remove the labeled protein solution.

    • Wash the sample three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Each wash should be for at least 5 minutes with gentle agitation to ensure thorough removal of unbound protein.

Protocol 2: this compound Labeling of Proteins

This protocol outlines the key steps for labeling a protein with a this compound NHS ester.

  • Buffer Preparation:

    • It is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer. Do not use Tris-based buffers as they will compete with the protein for the dye.

    • Adjust the pH of the buffer to 8.3-8.5 for optimal reaction efficiency.

  • Protein Preparation:

    • Dissolve the protein in the prepared labeling buffer at a concentration of 2-10 mg/mL. Lower concentrations can reduce labeling efficiency.

  • Reaction:

    • Dissolve the this compound NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Add the dye stock solution to the protein solution at a specific molar ratio (e.g., 10:1 dye-to-protein). This ratio may need optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted, free dye from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis. This step is crucial to prevent the free dye from causing high background.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye (Optimize Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare this compound NHS Ester in DMSO Dye_Prep->Mix Incubate Incubate 1 hr at RT (Protect from Light) Mix->Incubate Purify Remove Free Dye (e.g., Desalting Column) Incubate->Purify Final_Product Purified this compound Labeled Protein Purify->Final_Product

Caption: Experimental workflow for this compound protein labeling.

References

Validation & Comparative

5-FAM vs. FITC for Protein Labeling: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of two widely used fluorescein derivatives, 5-Carboxyfluorescein (5-FAM) and Fluorescein Isothiocyanate (FITC), with a focus on their stability for protein labeling applications.

While both dyes offer the characteristic green fluorescence of fluorescein, their performance in terms of photostability, pH sensitivity, and long-term stability of the resulting protein conjugate can differ significantly. Understanding these differences is crucial for designing robust and reproducible experiments.

Chemical Reactivity and Labeling Chemistry

The fundamental difference between this compound and FITC lies in their reactive groups, which dictate their conjugation chemistry to proteins.

  • This compound (5-Carboxyfluorescein): This molecule contains a carboxylic acid group. For protein labeling, this group must first be activated, typically to an N-hydroxysuccinimide (NHS) ester, to react efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of the protein) under mild alkaline conditions (pH 8.0-9.0). This two-step process, while slightly more involved, can offer greater control over the labeling reaction.

  • FITC (Fluorescein Isothiocyanate): FITC possesses a highly reactive isothiocyanate group that directly reacts with primary amines on proteins to form a stable thiourea bond.[1] This reaction is most efficient at a pH of 9.0-9.5.[2] While the direct reactivity of FITC simplifies the labeling procedure, the isothiocyanate group can also react with other nucleophiles, potentially leading to less specific labeling.

Stability Comparison: Photostability, pH Sensitivity, and Storage

The stability of the fluorophore-protein conjugate is paramount for the reliability and reproducibility of fluorescence-based assays. Here, we compare the stability of this compound and FITC conjugates.

Photostability:

Photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light, is a critical concern in fluorescence microscopy and other applications requiring prolonged or intense illumination. While direct head-to-head quantitative data for this compound versus FITC is limited in publicly available literature, the consensus indicates that This compound is generally less susceptible to photobleaching than FITC .[3]

Studies comparing FITC to other modern dyes, such as the Alexa Fluor and iFluor series, consistently demonstrate that FITC has lower photostability.[4][5] For instance, in one study, the fluorescence intensity loss of FITC was more than double that of a comparable iFluor dye over the same period. This suggests that for applications requiring long exposure times or high-intensity light sources, this compound would be the more robust choice.

pH Sensitivity:

The fluorescence intensity of fluorescein and its derivatives is known to be sensitive to pH. The fluorescence of FITC conjugates is significantly quenched in acidic environments. This pH sensitivity can be a major drawback in experiments where the local pH may vary, such as in cellular compartments like endosomes and lysosomes. While this compound also exhibits some pH sensitivity, it is generally considered to be more stable across a wider pH range compared to FITC.

Long-Term Storage Stability:

The stability of labeled proteins during storage is crucial for obtaining consistent results over time. Lyophilized FITC conjugates can retain their activity for several years when stored at 4°C. Rehydrated conjugates are best stored frozen. However, the thiourea linkage formed by FITC is known to be less stable over time compared to the amide bond formed by NHS-ester activated this compound, particularly at non-neutral pH. For long-term studies, the more stable amide linkage of this compound conjugates is advantageous.

Quantitative Data Summary

While direct comparative studies providing quantitative stability data for this compound versus FITC are scarce, the following table summarizes the key stability-related properties based on available information.

FeatureThis compound (activated as NHS-ester)FITCKey Considerations
Photostability Generally considered more photostableMore susceptible to photobleachingFor long-duration imaging or high-intensity illumination, this compound is preferable.
pH Sensitivity Less sensitive to acidic pHFluorescence is significantly quenched at acidic pHThis compound is more suitable for experiments involving varying pH environments.
Conjugate Bond Stability Stable amide bondLess stable thiourea bondFor long-term storage and experiments, the amide bond of this compound conjugates offers greater stability.
Labeling Chemistry Two-step (activation of carboxylic acid)One-step (direct reaction of isothiocyanate)FITC offers a simpler labeling protocol, but potentially with less specificity.

Experimental Protocols

To aid researchers in evaluating the stability of their own labeled proteins, we provide detailed methodologies for key stability experiments.

Protein Labeling Protocol

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, NHS ester or FITC

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound, NHS ester or FITC in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the dye stock solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10-20 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Photostability Assessment Protocol

Materials:

  • This compound and FITC labeled protein conjugates

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled protein solutions at the same concentration.

  • Image Acquisition:

    • Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio.

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of several minutes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time for both this compound and FITC conjugates.

    • The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability.

pH Stability Assessment Protocol

Materials:

  • This compound and FITC labeled protein conjugates

  • A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Sample Preparation: Dilute the labeled protein conjugates to the same final concentration in each of the different pH buffers.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for fluorescein (Excitation ~495 nm, Emission ~520 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH for both this compound and FITC conjugates.

    • The resulting graph will illustrate the pH sensitivity of each dye. A flatter curve indicates greater stability across the pH range.

Visualizing the Chemistry and Workflow

To further clarify the processes and structures discussed, the following diagrams are provided.

G Protein Labeling Workflow cluster_start Preparation cluster_reaction Labeling cluster_purification Purification cluster_end Final Product Protein Protein Solution (pH 8.5-9.0) Mix Mix and Incubate (1-2h, RT, dark) Protein->Mix Dye Dye Stock Solution (this compound NHS-ester or FITC) Dye->Mix SEC Size-Exclusion Chromatography Mix->SEC LabeledProtein Labeled Protein Conjugate SEC->LabeledProtein

Caption: A generalized workflow for fluorescently labeling proteins with this compound or FITC.

G Chemical Structures of this compound and FITC cluster_5fam 5-Carboxyfluorescein (this compound) cluster_fitc Fluorescein Isothiocyanate (FITC) FAM_struct FAM_label C21H12O7 FITC_struct FITC_label C21H11NO5S

Caption: Chemical structures of this compound and FITC.

Conclusion

The choice between this compound and FITC for protein labeling depends on the specific requirements of the experiment. For applications demanding high photostability, such as prolonged live-cell imaging or single-molecule studies, and for experiments conducted under varying or acidic pH conditions, This compound is the superior choice . While FITC offers a simpler, one-step labeling protocol, its susceptibility to photobleaching and pH-induced fluorescence quenching can compromise data quality and reproducibility. For long-term studies, the greater stability of the amide bond formed with this compound conjugates also presents a significant advantage. Researchers should carefully consider these factors to ensure the selection of the optimal fluorescent label for their protein analysis needs.

References

A Head-to-Head Comparison of 5-FAM and 6-FAM for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with fluorescently labeled oligonucleotides, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. Among the most widely used fluorescent dyes are the isomers of carboxyfluorescein, 5-FAM and 6-FAM. Both are valued for their bright green fluorescence and compatibility with common instrumentation. This guide provides an in-depth, objective comparison of this compound and 6-FAM, supported by experimental data, to aid in the selection of the optimal dye for your specific application.

At a Glance: Key Differences

While both this compound and 6-FAM are isomers of carboxyfluorescein, differing only in the attachment point of the reactive carboxyl group to the fluorescein core, this subtle structural variation can influence their performance in oligonucleotide synthesis and subsequent applications.[1][2] 6-carboxyfluorescein (6-FAM) is often cited as the more commonly used and robust option for oligonucleotide labeling, with some sources suggesting it offers better yield and photostability.[3]

Structural Comparison

The chemical structures of this compound and 6-FAM are nearly identical, with the only difference being the position of the carboxyl group on the bottom phenyl ring. This group is the reactive handle used for conjugation to the oligonucleotide, typically via an amine-modified linker.

G Chemical Structures of this compound and 6-FAM cluster_5FAM 5-Carboxyfluorescein (this compound) cluster_6FAM 6-Carboxyfluorescein (6-FAM) 5-FAM_img 6-FAM_img G Oligonucleotide Labeling Workflow Oligo Amine-Modified Oligonucleotide Buffer Add Bicarbonate Buffer (pH 9.0) Oligo->Buffer React Mix and Incubate (2-4h, RT, dark) Buffer->React FAM_NHS Dissolve FAM-NHS Ester in DMF/DMSO FAM_NHS->React Purify Purify via Size-Exclusion Chromatography React->Purify Labeled_Oligo Labeled Oligonucleotide Purify->Labeled_Oligo G qPCR Probe Comparison Workflow cluster_probes Prepare Probes Probe_5FAM This compound Probe Reaction_Setup Set up qPCR Reactions Probe_5FAM->Reaction_Setup Probe_6FAM 6-FAM Probe Probe_6FAM->Reaction_Setup Template Prepare DNA Template Dilution Series Template->Reaction_Setup qPCR_Run Perform qPCR Reaction_Setup->qPCR_Run Data_Analysis Analyze Data (Ct, ΔRn, S/N) qPCR_Run->Data_Analysis Comparison Compare Performance Data_Analysis->Comparison

References

A Head-to-Head Comparison: 5-FAM vs. Alexa Fluor 488 for Fluorescence-Based Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to generating robust and reproducible data. For applications requiring green fluorescence detection, 5-Carboxyfluorescein (5-FAM) and Alexa Fluor 488 are two of the most prominent choices. This guide provides an objective comparison of their performance, supported by photophysical data and generalized experimental protocols, to assist researchers, scientists, and drug development professionals in making an informed decision. While both dyes are utilized in similar applications, Alexa Fluor 488, a sulfonated rhodamine derivative, consistently demonstrates superior performance in key areas, offering significant advantages over the traditional fluorescein derivative, this compound.

Key Advantages of Alexa Fluor 488 over this compound

Alexa Fluor 488 exhibits several key advantages over this compound, primarily stemming from its enhanced photophysical properties. These advantages translate to improved performance and reliability in a variety of applications.

  • Superior Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[1] Alexa Fluor 488 is significantly brighter than this compound due to a higher quantum yield and a high molar extinction coefficient, making it ideal for detecting low-abundance targets.[1]

  • Enhanced Photostability: Alexa Fluor 488 is considerably more photostable than this compound.[1] This resistance to photobleaching allows for longer exposure times during imaging and repeated measurements without significant signal loss, which is critical for time-lapse microscopy and quantitative analysis.[1]

  • pH Insensitivity: The fluorescence intensity of this compound is known to be sensitive to pH, with a decrease in fluorescence in acidic environments.[1] In contrast, Alexa Fluor 488 maintains its strong fluorescence over a broad pH range (pH 4-10), ensuring more reliable and consistent results in varying cellular and experimental conditions.

  • Reduced Quenching: While both dyes can be quenched by guanine bases in oligonucleotides, some studies suggest that this compound is more susceptible to this quenching effect, which can impact performance in nucleic acid-based assays.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 488, highlighting the quantitative differences that underpin their performance.

Property5-Carboxyfluorescein (this compound)Alexa Fluor 488
Excitation Maximum (nm) ~492~495
Emission Maximum (nm) ~517~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not explicitly found for this compound~71,000
Quantum Yield ~0.830.92
Photostability ModerateHigh
pH Sensitivity Sensitive to pH changesInsensitive over a wide pH range (pH 4-10)

Experimental Protocols

Below are detailed, generalized protocols for common applications where these fluorophores are used. It is important to note that specific experimental conditions may require optimization.

Immunofluorescence (Indirect)

This protocol describes the use of a fluorescently labeled secondary antibody to detect a primary antibody bound to a specific antigen.

1. Cell Preparation:

  • Grow cells on sterile coverslips in a petri dish.
  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
  • If the target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Wash the coverslips three times with PBS.

2. Staining:

  • Block non-specific antibody binding by incubating the coverslips with 1% Bovine Serum Albumin (BSA) or 10% normal serum from the host species of the secondary antibody in PBS for 30 minutes.
  • Incubate with the primary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
  • Wash the coverslips three times with PBS.
  • Incubate with the this compound or Alexa Fluor 488-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
  • Wash the coverslips three times with PBS.

3. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.
  • Image the slides using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Flow Cytometry: Cell Surface Staining

This protocol outlines the steps for staining cell surface antigens for analysis by flow cytometry.

1. Cell Preparation:

  • Harvest cells and wash them twice with ice-cold FACS Buffer (PBS containing 0.5-1% BSA and 0.1% sodium azide).
  • Adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold FACS Buffer.
  • Aliquot 100 µL of the cell suspension into individual tubes.

2. Staining:

  • (Optional) To block Fc receptors and reduce non-specific binding, add an Fc blocking antibody and incubate on ice for 15-20 minutes.
  • Add the this compound or Alexa Fluor 488-conjugated primary antibody at the predetermined optimal concentration.
  • Incubate the tubes for at least 30 minutes at 4°C in the dark.
  • Wash the cells three times by adding FACS buffer, centrifuging at 300-500 x g for 5 minutes, and decanting the supernatant.

3. Analysis:

  • Resuspend the cell pellet in 200-500 µL of ice-cold FACS Buffer.
  • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

Quantitative PCR (qPCR) using TaqMan® Probes

This protocol describes the principles of using a this compound labeled TaqMan® probe for real-time qPCR. Although Alexa Fluor 488 can also be used for labeling qPCR probes, this compound is more commonly utilized for this application.

1. Assay Setup:

  • Prepare a master mix containing DNA polymerase, dNTPs, reaction buffer, forward primer, reverse primer, and the this compound labeled TaqMan® probe. The probe is an oligonucleotide with a 5'-reporter dye (this compound) and a 3'-quencher.
  • Add the DNA template to the master mix in appropriate qPCR tubes or plates.

2. Thermal Cycling:

  • Place the reactions in a real-time PCR instrument.
  • The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
  • During the annealing step, both the primers and the TaqMan® probe bind to the target DNA sequence.
  • During the extension step, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the this compound reporter from the quencher.

3. Data Acquisition:

  • The instrument detects the increase in fluorescence signal from the released this compound at each cycle.
  • The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq), which is inversely proportional to the amount of initial target DNA.

Mandatory Visualization

G Indirect Immunofluorescence Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Grow cells on coverslips fixation 2. Fix with 4% PFA cell_culture->fixation permeabilization 3. Permeabilize with Triton X-100 (for intracellular targets) fixation->permeabilization wash1 4. Wash with PBS permeabilization->wash1 blocking 5. Block with BSA/serum wash1->blocking primary_ab 6. Incubate with primary antibody blocking->primary_ab wash2 7. Wash with PBS primary_ab->wash2 secondary_ab 8. Incubate with fluorescent secondary antibody (this compound or Alexa Fluor 488) wash2->secondary_ab wash3 9. Wash with PBS secondary_ab->wash3 mounting 10. Mount with anti-fade medium wash3->mounting imaging 11. Image with fluorescence microscope mounting->imaging

Caption: A diagram illustrating the sequential steps of an indirect immunofluorescence protocol.

G TaqMan® Probe Mechanism in qPCR cluster_initial Initial State (Annealing) cluster_extension Extension & Cleavage cluster_result Fluorescence Signal dna_template DNA Template primer Primer primer->dna_template probe TaqMan® Probe (5'-FAM, 3'-Quencher) probe->dna_template Hybridization polymerase Taq Polymerase extension Polymerase extends primer polymerase->extension cleavage 5'-3' exonuclease activity of polymerase cleaves the probe extension->cleavage reporter_release Reporter (this compound) is released from the quencher cleavage->reporter_release fluorescence Fluorescence is emitted and detected reporter_release->fluorescence

Caption: A diagram illustrating the mechanism of a TaqMan® probe during a qPCR reaction.

References

A Researcher's Guide to Validating 5-FAM Labeled Antibody Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of antibody activity following fluorescent labeling is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate the activity of 5-Carboxyfluorescein (5-FAM) labeled antibodies, offering supporting experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Fluorophores

The choice of fluorophore can significantly impact the performance of a labeled antibody. This compound, a derivative of fluorescein, is a widely used green fluorescent dye. However, its properties should be carefully considered against alternatives.

PropertyThis compound (Carboxyfluorescein)Alexa Fluor™ 488DyLight™ 488
Excitation Maximum (nm) ~492[1]~495~493
Emission Maximum (nm) ~514[1]~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~68,000~71,000~70,000
Quantum Yield ~0.3-0.9 (pH dependent)[2]~0.92[2]Not widely reported
pH Sensitivity Sensitive (fluorescence decreases at acidic pH)[2]Insensitive (pH 4-10)Insensitive (pH 4-9)
Photostability ModerateHighHigh

Key takeaway: While this compound is a cost-effective option, its pH sensitivity and moderate photostability can be limitations. Alexa Fluor™ 488 offers superior brightness and photostability, making it a more robust choice for many applications.

Impact of Labeling on Antibody Activity

A critical aspect of validation is to confirm that the conjugation of this compound to the antibody has not compromised its binding affinity and specificity. The fluorophore-to-protein (F:P) ratio is a key parameter to optimize, as over-labeling can lead to a loss of antibody function.

AssayPurposeKey Findings from Literature
Kinetic ELISA To quantitatively determine changes in antibody-antigen binding affinity.Increasing the F:P ratio can lead to a decrease in the concentration of functional antibody, indicating that higher concentrations of the labeled antibody are required to achieve the same binding rate.
Western Blot To verify that the conjugated antibody still recognizes the target antigen.A properly labeled antibody should produce a specific band at the correct molecular weight for the target protein.
Flow Cytometry To assess the ability of the labeled antibody to bind to its target on the cell surface.Validation should confirm specific binding to cells known to express the target antigen and minimal binding to negative control cells.
Immunofluorescence (IF) To confirm the correct subcellular localization of the target antigen.The staining pattern should be consistent with the known localization of the target protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of this compound labeled antibody activity.

Determination of Fluorophore-to-Protein (F:P) Ratio

Objective: To calculate the average number of this compound molecules conjugated to each antibody molecule.

Protocol:

  • Measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and 494 nm (A₄₉₄) using a spectrophotometer.

  • Calculate the protein concentration using the following formula, correcting for the absorbance of this compound at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x 0.35)] / ε_protein

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the Degree of Labeling (DOL) or F:P ratio:

    • DOL = A₄₉₄ / (ε_dye x Protein Concentration (M))

      • ε_dye for this compound is approximately 68,000 M⁻¹cm⁻¹.

An optimal DOL for most antibodies is typically between 2 and 8.

Kinetic ELISA for Binding Affinity

Objective: To assess the impact of this compound labeling on the antibody's binding kinetics.

Protocol:

  • Coat a 96-well plate with the target antigen and block non-specific binding sites.

  • Prepare serial dilutions of both the unlabeled and the this compound labeled antibody.

  • Add the antibody dilutions to the wells and incubate.

  • For indirect ELISA, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a suitable substrate (e.g., TMB) and measure the absorbance over time using a plate reader.

  • Analyze the kinetic data to determine the binding rates and affinity constants (Kᴅ) for both the labeled and unlabeled antibodies. A significant increase in the Kᴅ value for the labeled antibody indicates reduced binding affinity.

Western Blotting

Objective: To confirm the specificity of the this compound labeled antibody for its target protein in a complex mixture.

Protocol:

  • Separate cell or tissue lysates containing the target protein by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific binding.

  • Incubate the membrane with the this compound labeled primary antibody at its optimal dilution.

  • Wash the membrane to remove unbound antibody.

  • Detect the fluorescent signal directly using a fluorescence imaging system. A single band at the expected molecular weight confirms specificity.

Flow Cytometry

Objective: To validate the binding of the this compound labeled antibody to cells expressing the target antigen.

Protocol:

  • Prepare a single-cell suspension of both positive (expressing the target) and negative control cells.

  • Incubate the cells with the this compound labeled antibody.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells using a flow cytometer. A significant shift in fluorescence intensity should be observed for the positive cell population compared to the negative control.

Immunofluorescence (IF) Microscopy

Objective: To verify that the this compound labeled antibody correctly identifies the subcellular localization of the target antigen.

Protocol:

  • Fix and permeabilize cells grown on coverslips.

  • Block non-specific binding sites.

  • Incubate the cells with the this compound labeled primary antibody.

  • Wash the cells to remove unbound antibody.

  • Mount the coverslips on microscope slides with an antifade mounting medium.

  • Visualize the fluorescent signal using a fluorescence microscope. The observed staining pattern should align with the known location of the target protein.

Visualizing Experimental Workflows

To further clarify the validation process, the following diagrams illustrate the key experimental workflows.

G cluster_0 F:P Ratio Determination A Measure A280 and A494 B Calculate Protein Concentration A->B C Calculate Degree of Labeling (DOL) B->C

Caption: Workflow for determining the Fluorophore-to-Protein (F:P) ratio.

G cluster_1 Kinetic ELISA Workflow D Coat Plate with Antigen E Add Antibody Dilutions D->E F Add HRP-conjugated Secondary Ab E->F G Add Substrate & Measure Absorbance F->G H Analyze Kinetic Data G->H

Caption: Workflow for Kinetic Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_2 Flow Cytometry Workflow I Prepare Single-Cell Suspension J Incubate with this compound Antibody I->J K Wash Cells J->K L Analyze on Flow Cytometer K->L

Caption: Workflow for Flow Cytometry analysis.

By following these guidelines and protocols, researchers can confidently validate the activity of their this compound labeled antibodies, ensuring the generation of accurate and reproducible data in their downstream applications.

References

Navigating the Green Channel: A Comparative Guide to 5-FAM Labeled Secondary Antibodies and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescently labeled secondary antibody is paramount for generating reliable and reproducible immunofluorescence data. This guide provides an objective comparison of 5-carboxyfluorescein (5-FAM) labeled secondary antibodies, delves into the critical issue of cross-reactivity, and explores viable alternatives to ensure high-quality experimental outcomes.

At the heart of indirect immunofluorescence lies the secondary antibody, a powerful tool for signal amplification and detection.[1] When conjugated to a fluorophore like this compound, it allows for the visualization of the primary antibody bound to its target antigen. However, the success of this technique hinges on the specificity of the secondary antibody. Cross-reactivity, the unintended binding of a secondary antibody to immunoglobulins (IgGs) from species other than the primary antibody's host, can lead to high background, false positives, and misinterpretation of results.[2][3] This guide will equip you with the knowledge to mitigate these challenges.

Understanding the Landscape: this compound and Its Competitors

This compound is a popular green fluorescent dye that has been widely used for labeling peptides, proteins, and nucleotides.[4] It exhibits an excitation maximum around 490 nm and an emission maximum around 520 nm.[4] While cost-effective, this compound has certain limitations that have led to the development of more advanced fluorophores.

A key competitor to this compound is the Alexa Fluor™ 488 dye. Comparative studies have shown that Alexa Fluor™ 488 is significantly more photostable than fluorescein derivatives like this compound, allowing for longer exposure times during imaging without substantial signal loss. Furthermore, the fluorescence intensity of this compound is known to be sensitive to pH, decreasing in acidic environments, whereas Alexa Fluor™ 488 maintains its fluorescence over a broader pH range.

Here is a comparison of the key photophysical properties of this compound and other popular green fluorophores:

FeatureThis compound (Carboxyfluorescein)Alexa Fluor™ 488DyLight™ 488
Excitation Max (nm) ~490~495~493
Emission Max (nm) ~520~519~518
Quantum Yield ~0.93~0.92High
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~80,000~71,000High
Photostability ModerateHighHigh
pH Sensitivity Sensitive to acidic pHLess sensitiveLess sensitive

The Critical Issue of Cross-Reactivity

Cross-reactivity arises from the structural similarity between immunoglobulins of different species. A secondary antibody raised against, for example, mouse IgG, may also recognize epitopes on rat or even human IgG, leading to non-specific signals. This is a particularly significant challenge in multiplex immunofluorescence experiments where multiple primary antibodies from different species are used.

To address this, manufacturers have developed two key strategies:

  • Cross-Adsorption (Pre-adsorption): This is an additional purification step where the secondary antibody solution is passed through a column containing immobilized serum proteins from potentially cross-reactive species. This process removes the antibody populations that bind to off-target IgGs, thereby increasing the specificity of the secondary antibody.

  • F(ab')2 Fragment Antibodies: These are generated by enzymatic digestion of the whole IgG molecule to remove the Fc region. The Fc region can non-specifically bind to Fc receptors on certain cells, leading to background staining. F(ab')2 fragments, being smaller, can also offer better tissue penetration.

Hypothetical Performance Data of this compound Labeled Secondary Antibodies

While direct comparative data from manufacturers is often not publicly available, we can construct a hypothetical dataset based on the expected performance of different types of this compound labeled secondary antibodies. The following table illustrates how a highly cross-adsorbed F(ab')2 fragment secondary antibody would be expected to outperform a non-cross-adsorbed whole IgG secondary in a multiplex immunofluorescence experiment.

Scenario: Detecting a mouse primary antibody and a rabbit primary antibody on a human tissue sample.

Antibody TypeTarget PrimaryOff-Target Binding (Rabbit IgG)Off-Target Binding (Human IgG)Signal-to-Noise Ratio
Goat anti-Mouse IgG (H+L), this compoundMouse IgGHighModerateLow
Goat anti-Mouse IgG (H+L), this compound, Cross-adsorbed (min X Rabbit, Human)Mouse IgGLowLowHigh
Goat anti-Mouse IgG, F(ab')2, this compoundMouse IgGHighLowModerate
Goat anti-Mouse IgG, F(ab')2, this compound, Cross-adsorbed (min X Rabbit, Human)Mouse IgGVery LowVery LowVery High

This table represents a hypothetical scenario to illustrate the principles of cross-reactivity and the benefits of cross-adsorption and F(ab')2 fragments. Actual performance may vary.

Experimental Protocols

To ensure the selection of a highly specific secondary antibody, it is crucial to perform in-house validation. Here are detailed protocols for assessing the cross-reactivity of this compound labeled secondary antibodies.

Experimental Workflow for Assessing Secondary Antibody Cross-Reactivity

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis prep_cells Prepare multi-well plate with cells/tissue sections no_primary Negative Control: No Primary Antibody wrong_primary Cross-Reactivity Control: 'Wrong' Primary Antibody (e.g., Rabbit IgG) positive_control Positive Control: Correct Primary Antibody (e.g., Mouse IgG) block Block with serum from secondary antibody host no_primary->block wrong_primary->block positive_control->block primary_ab Incubate with respective primary antibodies (or buffer for negative control) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate all wells with this compound labeled Goat anti-Mouse IgG wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount with anti-fade medium wash2->mount image Image all wells using identical acquisition settings mount->image quantify Quantify fluorescence intensity image->quantify compare Compare signal intensity across controls quantify->compare

Caption: Workflow for testing the specificity of a this compound labeled secondary antibody.

Protocol 1: Immunofluorescence Staining for Cross-Reactivity Assessment

1. Cell/Tissue Preparation:

  • Culture cells on coverslips or prepare tissue sections on slides.
  • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
  • If targeting intracellular antigens, permeabilize the cells with a detergent (e.g., 0.25% Triton X-100 in PBS for 10 minutes).
  • Wash three times with PBS.

2. Blocking:

  • Block non-specific binding by incubating the samples with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature. The serum should be from the same species as the secondary antibody host to prevent cross-reactivity with the blocking agent.

3. Primary Antibody Incubation:

  • Positive Control: Incubate with the correct primary antibody (e.g., mouse anti-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
  • Cross-Reactivity Control: Incubate with a primary antibody from a different species (e.g., rabbit anti-lamin A/C) at the same concentration as the positive control.
  • Negative Control (Secondary only): Incubate with blocking buffer alone.

4. Washing:

  • Wash the samples three times with PBS for 5 minutes each.

5. Secondary Antibody Incubation:

  • Incubate all samples with the this compound labeled secondary antibody (e.g., goat anti-mouse IgG-5-FAM) diluted in blocking buffer according to the manufacturer's recommendations for 1 hour at room temperature, protected from light.

6. Final Washes and Mounting:

  • Wash the samples three times with PBS for 5 minutes each, protected from light.
  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

7. Imaging and Analysis:

  • Acquire images using a fluorescence microscope with appropriate filters for this compound. Use identical acquisition settings (e.g., exposure time, gain) for all samples.
  • Quantify the mean fluorescence intensity of the signal in each condition. A high-quality, specific secondary antibody will show a strong signal in the positive control and minimal to no signal in the cross-reactivity and negative controls.

Protocol 2: Dot Blot for Rapid Specificity Screening

1. Antigen Spotting:

  • On a nitrocellulose or PVDF membrane, spot 1 µL of purified IgGs from various species (e.g., mouse, rabbit, rat, human, goat) at a concentration of 100 ng/µL.
  • Allow the spots to dry completely.

2. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

3. Secondary Antibody Incubation:

  • Incubate the membrane with the this compound labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

4. Washing:

  • Wash the membrane three times with TBST for 5 minutes each.

5. Detection:

  • Detect the fluorescent signal using a suitable imaging system. A specific secondary antibody will only produce a signal on the spot corresponding to its target IgG.

Signaling Pathway of Indirect Immunofluorescence

The underlying principle of indirect immunofluorescence is a sequential binding event that leads to signal amplification.

G cluster_sample Biological Sample cluster_reagents Antibody Reagents cluster_detection Detection Antigen Target Antigen PrimaryAb Primary Antibody (e.g., Mouse IgG) Antigen->PrimaryAb Specific Binding SecondaryAb This compound Labeled Secondary Antibody (e.g., Goat anti-Mouse IgG) PrimaryAb->SecondaryAb Specific Binding (Multiple secondaries bind to one primary) Signal Fluorescent Signal SecondaryAb->Signal Fluorescence Emission

Caption: The sequential binding events in indirect immunofluorescence leading to signal generation.

Conclusion and Recommendations

While this compound labeled secondary antibodies are a viable option for many immunofluorescence applications, researchers must be aware of their potential for lower photostability and pH sensitivity compared to newer generation dyes like Alexa Fluor™ 488.

For all applications, and especially for multiplexing experiments, it is highly recommended to:

  • Use highly cross-adsorbed secondary antibodies to minimize species cross-reactivity.

  • Consider using F(ab')2 fragment secondary antibodies when working with tissues or cells that have Fc receptors to reduce non-specific background.

  • Perform in-house validation of any new secondary antibody to confirm its specificity and determine the optimal working concentration.

  • Always include appropriate controls in your experiments, including "secondary antibody only" and "wrong primary antibody" controls, to ensure the validity of your results.

By carefully selecting and validating your this compound labeled secondary antibodies and considering the superior alternatives available, you can significantly improve the quality and reliability of your immunofluorescence data, leading to more robust and reproducible scientific findings.

References

quantitative comparison of 5-Fam and Cy3 fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Comparison of 5-FAM and Cy3 Fluorescence for Research Applications

This guide provides a detailed, data-driven comparison of two prevalent fluorescent dyes, 5-Carboxyfluorescein (this compound) and Cyanine3 (Cy3). The following information is intended to assist researchers, scientists, and drug development professionals in making an informed selection between these fluorophores for their specific experimental needs.

Core Spectroscopic and Photophysical Properties

The fundamental characteristics of a fluorophore dictate its suitability for particular applications and instrumentation. This compound, a derivative of fluorescein, and Cy3, a member of the cyanine dye family, exhibit distinct spectral and performance profiles.

PropertyThis compoundCy3
Excitation Maximum ~495 nm[1]~550 nm[2][]
Emission Maximum ~520 nm[4]~570 nm[2]
Quantum Yield (Φ) ~0.9~0.15 - 0.3
Molar Extinction Coefficient (ε) ~75,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹
Visual Color GreenOrange-Red
pH Sensitivity Sensitive to pH changesRelatively insensitive to pH

Performance in Application: Brightness and Photostability

In practical terms, the utility of a fluorophore is often determined by its brightness and its resilience to photobleaching during an experiment.

Brightness , a product of the molar extinction coefficient and the quantum yield, is a critical factor for signal detection. While this compound possesses a high quantum yield, Cy3's exceptionally high extinction coefficient results in greater overall brightness, making it particularly well-suited for detecting low-abundance targets.

Photostability is the ability of a fluorophore to resist degradation upon exposure to light. Cy3 is generally considered to be more photostable than this compound. This makes Cy3 a more robust choice for applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies. The photostability of cyanine dyes like Cy3 can be influenced by their local environment.

Experimental Methodologies

To ensure accurate and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential.

Determining Fluorescence Quantum Yield

The quantum yield is typically measured using a comparative method, referencing a standard with a known quantum yield.

quantum_yield_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_calc Calculation prep_sol Prepare dilute solutions of the test sample and a reference standard. check_abs Ensure the absorbance of all solutions is low (typically < 0.1) at the excitation wavelength. prep_sol->check_abs measure_abs Measure the absorbance spectra of all solutions. measure_fluor Measure the fluorescence emission spectra under identical conditions. measure_abs->measure_fluor integrate Integrate the area under the fluorescence emission curves. calculate_qy Calculate the quantum yield of the sample relative to the standard. integrate->calculate_qy

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Assessing Photostability

Photostability is evaluated by quantifying the rate of fluorescence decay under continuous illumination.

photostability_workflow cluster_sample Sample Preparation cluster_exposure Illumination cluster_data Data Acquisition cluster_analysis Analysis prep_sample Prepare samples of the fluorophores under identical conditions (e.g., concentration, buffer). expose Expose the samples to a constant and defined light source. prep_sample->expose measure_intensity Record the fluorescence intensity at regular time intervals. expose->measure_intensity plot_data Plot the normalized fluorescence intensity as a function of time. measure_intensity->plot_data determine_halflife Calculate the photobleaching half-life (the time at which intensity drops to 50%). plot_data->determine_halflife

Caption: Experimental workflow for the assessment of fluorophore photostability.

Visualization of a Labeled Biological Interaction

Fluorescent dyes are frequently used to label biomolecules to study their interactions, as depicted in the following signaling pathway diagram.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Labeled Ligand (this compound or Cy3) Receptor Receptor Protein Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: A generalized signaling pathway initiated by a fluorescently labeled ligand.

Conclusion and Recommendations

The selection between this compound and Cy3 should be guided by the specific demands of the experiment.

  • For applications requiring maximum brightness and photostability , such as super-resolution microscopy or single-molecule tracking, Cy3 is the superior choice. Its high extinction coefficient and greater resistance to photobleaching are significant advantages in these contexts.

  • For experiments where pH sensitivity is not a concern and instrumentation is optimized for the fluorescein spectral range (e.g., excitation with a 488 nm laser), This compound remains a cost-effective and viable option, particularly given its high quantum yield.

Ultimately, the quantitative data presented in this guide, in conjunction with the provided experimental frameworks, should empower researchers to make an evidence-based decision for their specific application.

References

A Researcher's Guide to 5-FAM: Performance in Microscopy Setups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate fluorophore is a critical determinant of experimental success. Among the green fluorescent dyes, 5-Carboxyfluorescein (5-FAM) is a widely used derivative of fluorescein. This guide provides an objective comparison of this compound's performance against other common green fluorophores, supported by experimental data and detailed protocols for various microscopy applications.

Quantitative Performance Comparison

The efficacy of a fluorophore is determined by its photophysical properties. Here, we compare this compound with its primary competitors: Alexa Fluor 488 and DyLight 488.

Property5-Carboxyfluorescein (this compound)Alexa Fluor 488DyLight 488
Excitation Maximum (nm) ~492[1]~495[1]~493[2]
Emission Maximum (nm) ~517[1]~519[1]~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~83,000~71,000~70,000
Quantum Yield ~0.83~0.92Not widely reported
Brightness (Ext. Coeff. x QY) ~68,890~65,320-
Photostability ModerateHighHigh
pH Sensitivity Sensitive to pH changesInsensitive (pH 4-10)Insensitive (pH 4-9)

Note on Brightness: While this compound has a higher molar extinction coefficient, the superior quantum yield of Alexa Fluor 488 often results in brighter signals in practice, especially for detecting low-abundance targets.

Photostability Insights: Alexa Fluor 488 and DyLight 488 are significantly more photostable than this compound and other fluorescein derivatives. This increased resistance to photobleaching is crucial for time-lapse imaging and quantitative analysis, as it allows for longer exposure times without significant signal loss. For instance, under continuous illumination, fluorescein can photobleach to about 20% of its initial intensity in 30 seconds, while Alexa Fluor 488's fluorescence remains close to the initial value under the same conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for immunofluorescence staining using this compound in common microscopy setups.

Epifluorescence Microscopy Protocol

This protocol is suitable for routine visualization of fluorescently labeled cells and tissues.

  • Cell Preparation: Grow adherent cells on sterile glass coverslips in a culture dish until the desired confluency.

  • Fixation: Aspirate the culture medium and rinse the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the sample using an epifluorescence microscope equipped with a filter set appropriate for this compound (e.g., excitation ~490 nm, emission ~520 nm).

Confocal Microscopy Protocol

This protocol is optimized for high-resolution imaging and optical sectioning to reduce out-of-focus fluorescence.

  • Cell Preparation, Fixation, Permeabilization, and Blocking: Follow steps 1-4 of the Epifluorescence Microscopy Protocol. For confocal microscopy, it is crucial to use high-quality, #1.5 thickness coverslips for optimal imaging.

  • Primary Antibody Incubation: Follow step 5 of the Epifluorescence Microscopy Protocol. Ensure the primary antibody has high specificity to minimize background signal.

  • Washing: Increase the number of washes to five times with PBS for 5 minutes each to further reduce non-specific binding.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. A higher dilution may be necessary for confocal microscopy to reduce background. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Repeat the extended washing step (five times with PBS for 5 minutes each), protected from light.

  • Mounting: Mount the coverslip using a mounting medium with a refractive index close to that of glass (approximately 1.5) to minimize spherical aberration.

  • Imaging: Acquire images using a confocal laser scanning microscope. Use the 488 nm laser line for excitation and set the emission detection window to capture the peak fluorescence of this compound (e.g., 505-550 nm). Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing photobleaching. Acquire Z-stacks for 3D reconstruction if desired.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Cell Proliferation Assay

This compound derivatives like Carboxyfluorescein diacetate succinimidyl ester (CFSE) are widely used to track cell proliferation. The following diagram illustrates a typical workflow for a CFSE-based cell proliferation assay analyzed by flow cytometry.

G A Harvest and wash cells B Resuspend cells in protein-free buffer A->B C Add CFSE (this compound derivative) and incubate B->C D Quench staining with protein-containing medium C->D E Wash cells to remove unbound dye D->E F Culture cells for desired time period E->F G Harvest cells and stain for other markers (optional) F->G H Analyze by flow cytometry G->H I Quantify cell division based on fluorescence intensity peaks H->I

Workflow for a CFSE-based cell proliferation assay.
Signaling Pathway: Caspase-Mediated Apoptosis

This compound is often used in assays to detect caspase activity, a key event in the apoptotic signaling cascade. The diagram below outlines the extrinsic and intrinsic pathways leading to the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bid Bid Caspase-8->Bid Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Bid->Mitochondrion

Simplified overview of caspase activation pathways in apoptosis.

References

A Researcher's Guide to 5-FAM and Alternatives for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, the covalent labeling of proteins with fluorescent dyes is a cornerstone for a myriad of applications, from tracking protein localization and dynamics to quantifying protein expression levels. Among the plethora of available fluorophores, 5-Carboxyfluorescein (5-FAM) has been a popular choice due to its bright green fluorescence and well-established chemistry. This guide provides a comprehensive comparison of this compound with its common alternatives—Fluorescein Isothiocyanate (FITC), and the cyanine dyes Cy3 and Cy5—to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their experimental needs. This guide delves into their performance metrics, supported by experimental data, and provides detailed protocols for their use.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is a critical decision that hinges on its photophysical properties and its performance in the specific experimental context. Key parameters for consideration include the dye's spectral properties, brightness (a function of molar absorptivity and quantum yield), and photostability. The following tables summarize the key characteristics of this compound and its alternatives.

Table 1: Spectral and Photophysical Properties of this compound and Alternatives

FeatureThis compoundFITCCy3Cy5
Excitation Max (nm) ~495~494~550~649
Emission Max (nm) ~520~518~570~670
Molar Absorptivity (ε) (M⁻¹cm⁻¹) ~73,000~73,000~150,000~250,000
Quantum Yield (Φ) ~0.83 (free dye)[1]~0.50~0.15 - 0.3~0.20 - 0.27
Reactive Group Succinimidyl Ester (SE)IsothiocyanateNHS Ester, MaleimideNHS Ester, Maleimide
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines, ThiolsPrimary Amines, Thiols
Bond Formed CarboxamideThioureaAmide, ThioetherAmide, Thioether

Table 2: Performance in Proteomics Applications

FeatureThis compoundFITCCy3Cy5
Bond Stability High (Stable carboxamide bond)[2]Moderate (Less stable thiourea bond)[2]HighHigh
pH Sensitivity Fluorescence is pH-sensitiveFluorescence is pH-sensitiveLess pH-sensitive than fluoresceinsLess pH-sensitive than fluoresceins
Photostability ModerateModerate, prone to photobleaching[3]Moderate to HighModerate, can be susceptible to photobleaching
Brightness HighHighVery HighExcellent
Suitability for Multiplexing LimitedLimitedGood (with spectrally distinct dyes)Excellent (Far-red emission minimizes autofluorescence)

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of these fluorescent dyes. The following diagrams, created using the DOT language, illustrate a typical protein labeling workflow and a representative signaling pathway that can be investigated using fluorescently labeled proteins.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Sample (in amine-free buffer) Mix Mix Protein and Dye (molar excess of dye) Protein->Mix Dye This compound SE Stock (in anhydrous DMSO) Dye->Mix Incubate Incubate (Room temp, protected from light) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fractions SEC->Collect Analysis Downstream Application (e.g., 2D-PAGE, MS, Microscopy) Collect->Analysis

A typical workflow for labeling proteins with this compound SE.

signaling_pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor Recruitment GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Activation MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_cascade Transcription_Factor Transcription Factor (e.g., c-Myc, Elk-1) MAPK_cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

A simplified MAPK signaling pathway.

Detailed Experimental Protocols

Accurate and reproducible results in proteomics experiments rely on meticulously executed protocols. The following section provides detailed methodologies for labeling proteins with this compound SE and its alternatives.

Protocol 1: Labeling of Proteins with this compound SE

This protocol is a general guideline for labeling proteins with this compound succinimidyl ester.[4] Optimization may be required for specific proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound SE (succinimidyl ester)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer pH is below 8.0, adjust with 1 M sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the this compound SE solution to the protein solution. A 10-fold molar excess of dye to protein is a common starting point. Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for this compound). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Labeling of Proteins with FITC

This protocol outlines a general procedure for labeling proteins with fluorescein isothiocyanate.

Materials:

  • Protein of interest (2-10 mg/mL in carbonate-bicarbonate buffer, pH 9.0-9.5)

  • FITC

  • Anhydrous DMSO

  • Size-exclusion chromatography column

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M carbonate-bicarbonate buffer (pH 9.0-9.5) at a concentration of 2-10 mg/mL.

  • Dye Preparation: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.

  • Labeling Reaction: Add the FITC solution to the protein solution (typically 50-100 µg of FITC per mg of protein). Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unreacted FITC by size-exclusion chromatography.

  • Determination of DOL: Measure the absorbance at 280 nm and ~494 nm to calculate the degree of labeling.

Protocol 3: Labeling of Proteins with Cy3/Cy5 NHS Esters

This protocol provides a general method for labeling proteins with CyDye NHS esters.

Materials:

  • Protein of interest (2-10 mg/mL in 0.1 M sodium carbonate/bicarbonate buffer, pH 8.3-9.0)

  • Cy3 or Cy5 NHS ester

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate/bicarbonate buffer (pH 8.3-9.0) at a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately prior to use, dissolve the CyDye NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add the dye solution to the protein solution. A 10-20 fold molar excess of the dye is a common starting point. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the free dye using size-exclusion chromatography.

  • Determination of DOL: Measure the absorbance at 280 nm and at the respective excitation maximum for Cy3 (~550 nm) or Cy5 (~649 nm) to determine the degree of labeling.

Conclusion

The choice between this compound, FITC, Cy3, and Cy5 for protein labeling in proteomics depends on the specific requirements of the experiment. This compound offers a good balance of brightness and a more stable protein conjugate compared to FITC. However, for applications requiring high photostability or for multiplexing experiments where spectral overlap and autofluorescence are concerns, the cyanine dyes, particularly Cy5 with its far-red emission, often present a superior choice. By carefully considering the quantitative data and the experimental protocols provided in this guide, researchers can make an informed decision to select the most appropriate fluorescent label to achieve their scientific objectives.

References

A Head-to-Head Battle of the Green Dyes: A Cost-Benefit Analysis of 5-FAM versus Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence applications, the selection of an appropriate green fluorescent dye is a critical decision that profoundly impacts experimental outcomes. For researchers, scientists, and drug development professionals, this choice hinges on a careful balance of performance, cost, and suitability for the specific application. This guide provides an objective, data-driven comparison of 5-Carboxyfluorescein (5-FAM) against its common competitors: Fluorescein Isothiocyanate (FITC), Alexa Fluor™ 488, and DyLight™ 488.

Quantitative Performance Comparison

The ideal fluorescent dye offers high brightness, exceptional photostability, and minimal environmental sensitivity, all at a reasonable cost. The following tables summarize the key photophysical properties and approximate costs of this compound and its alternatives to facilitate an informed decision.

Table 1: Photophysical Properties of Green Fluorescent Dyes

PropertyThis compound (5-Carboxyfluorescein)FITC (Fluorescein Isothiocyanate)Alexa Fluor™ 488DyLight™ 488
Excitation Maximum (nm) ~492[1]~492-495[2]~495[1]~493[3][4]
Emission Maximum (nm) ~517~518-520~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000~73,000~73,000~70,000
Quantum Yield ~0.83~0.92 (at high pH)~0.92High
Photostability ModerateLowHighHigh
pH Sensitivity Sensitive to pH changesHighly SensitiveInsensitive (pH 4-10)Insensitive (pH 4-9)
Water Solubility ModerateLowHighHigh

Table 2: Cost Comparison of Amine-Reactive NHS Esters

DyeFormulationApproximate Price (USD)
This compound, SE 100 mg$90
FITC (mixed isomers) 100 mg$101
Alexa Fluor™ 488 NHS Ester 1 mg$125 - $449
DyLight™ 488 NHS Ester 1 mgVaries, comparable to Alexa Fluor™ 488

Note: Prices are based on publicly available list prices from various vendors for NHS ester derivatives and are subject to change. Bulk and institutional pricing may differ significantly.

In-Depth Analysis of Key Parameters

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While this compound and FITC have high quantum yields, especially at optimal pH, Alexa Fluor™ 488 and DyLight™ 488 are generally considered brighter due to their high quantum yields and excellent photostability, which leads to a more sustained signal over time.

Photostability: One of the most significant drawbacks of traditional fluorescein derivatives like this compound and FITC is their susceptibility to photobleaching. Alexa Fluor™ 488 and DyLight™ 488 are engineered for superior photostability, making them the preferred choice for applications requiring long exposure times, such as confocal microscopy and time-lapse imaging.

pH Sensitivity: The fluorescence intensity of this compound and FITC is highly dependent on pH, with a significant decrease in acidic environments. In contrast, Alexa Fluor™ 488 and DyLight™ 488 maintain stable fluorescence over a broad physiological pH range, ensuring more reliable and reproducible results in cellular and in vivo studies.

Cost-Effectiveness: On a per-milligram basis, this compound and FITC are considerably less expensive than their modern counterparts. However, a simple cost comparison can be misleading. For routine, qualitative applications where signal stability is not paramount, this compound or FITC may be a suitable budget-friendly option. For quantitative, high-resolution, or long-term imaging, the higher initial cost of Alexa Fluor™ 488 or DyLight™ 488 often translates to better overall value due to more reliable data, reduced need for repeat experiments, and conservation of precious samples.

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard of known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)

  • Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample dye of unknown quantum yield

Procedure:

  • Prepare a series of five dilutions for both the standard and the sample dye in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Record the absorbance spectrum for each solution using the UV-Vis spectrophotometer and determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the resulting linear fits for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the quantum yield of the sample (Φ_smp) using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    Where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

Protocol 2: Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating an amine-reactive succinimidyl ester (NHS ester) dye to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG antibody) at a concentration of 2-10 mg/mL.

  • Amine-reactive NHS ester dye (e.g., this compound, SE; Alexa Fluor™ 488 NHS Ester).

  • Labeling buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Dissolve the protein in the labeling buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMSO or DMF immediately before use.

  • Add a calculated molar excess of the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess is a common starting point for antibodies.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the colored fractions corresponding to the labeled protein.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Protocol 3: Photostability Measurement

This protocol outlines a method for comparing the photostability of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or mercury lamp) and a sensitive camera.

  • Microscope slides and coverslips.

  • Mounting medium.

  • Solutions of the fluorescent dyes to be tested, conjugated to the same biomolecule (e.g., an antibody) at a similar degree of labeling.

Procedure:

  • Prepare microscope slides with the fluorescently labeled samples immobilized on the surface.

  • Focus on a field of view containing the fluorescent sample.

  • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously expose the sample to the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

  • Measure the mean fluorescence intensity of the sample in each image.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

  • Compare the decay curves for the different dyes. A slower decay rate indicates higher photostability.

Visualizing the Decision Process and Experimental Workflow

To further aid in the selection and application of these green dyes, the following diagrams, generated using the DOT language, illustrate the decision-making pathway and a typical experimental workflow.

G cluster_0 Dye Selection Workflow start Define Experimental Needs budget Budget Constraints? start->budget quant Quantitative or Long-Term Imaging? qual Qualitative or Routine Screening? quant->qual No high_perf Prioritize Performance: - High Photostability - pH Insensitivity - High Brightness quant->high_perf Yes qual->high_perf No cost_eff Prioritize Cost-Effectiveness: - Lower Initial Cost - Acceptable for endpoint assays qual->cost_eff Yes budget->quant Low budget->qual High af488 Alexa Fluor™ 488 or DyLight™ 488 high_perf->af488 fam This compound or FITC cost_eff->fam

Caption: Decision workflow for selecting a green fluorescent dye.

G cluster_1 Protein Conjugation and Analysis Workflow prep_protein 1. Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) react 3. Mix and React (1-2 hours at RT, dark) prep_protein->react prep_dye 2. Prepare 10 mg/mL Dye NHS Ester in DMSO prep_dye->react purify 4. Purify Conjugate (Size-Exclusion Chromatography) react->purify analyze 5. Analyze Conjugate - Determine DOL (Absorbance) - Assess Performance purify->analyze storage 6. Store Conjugate (4°C, protected from light) analyze->storage

Caption: Workflow for protein labeling with NHS ester dyes.

Conclusion

The choice between this compound and other green dyes is not merely a matter of cost but a strategic decision that impacts the quality and reliability of experimental data. While this compound and FITC offer a low-cost entry point for fluorescence labeling, their inherent limitations in photostability and pH sensitivity make them less suitable for demanding applications. For researchers conducting quantitative, high-resolution, or long-term imaging, the superior performance and robustness of modern alternatives like Alexa Fluor™ 488 and DyLight™ 488 justify the higher initial investment, ultimately leading to more reliable and reproducible scientific outcomes.

References

Navigating the Crowded Spectrum: A Guide to Spectral Overlap with 5-FAM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding and mitigating spectral overlap is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral properties of 5-Carboxyfluorescein (5-FAM) with other commonly used fluorophores, offering insights into potential spectral crosstalk and strategies to address it.

This compound, a derivative of fluorescein, is a widely used green fluorescent dye favored for its brightness and utility in labeling peptides, proteins, and nucleotides.[1][2][3] Its excitation and emission maxima are approximately 492 nm and 517 nm, respectively.[2][4] However, like many fluorophores, its broad emission spectrum can overlap with the excitation and emission spectra of other dyes, leading to signal bleed-through and compromised experimental results. This guide will delve into the spectral characteristics of this compound and its potential for overlap with other popular fluorophores, providing the necessary data and a foundational experimental protocol to assess and manage this critical aspect of fluorescence-based research.

Spectral Properties at a Glance: this compound and Common Fluorophores

To facilitate the selection of appropriate fluorophores for multiplexing experiments, the following table summarizes the key spectral properties of this compound and several other commonly used dyes. Significant overlap between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore can lead to Förster Resonance Energy Transfer (FRET), a phenomenon that can be either a powerful experimental tool or a source of unwanted signal interference. Additionally, overlap in emission spectra can cause signal from one fluorophore to be detected in the channel designated for another, a common issue in applications like flow cytometry.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound ~492~517->72,000
FITC ~495~5190.5 - 0.92~73,000 - 75,000
Alexa Fluor 488 ~496 - 499~519 - 5200.92~71,000
Cy3 ~550 - 555~568 - 5700.15~150,000
TRITC ~544 - 557~570 - 576--

Note: Spectral properties can be influenced by the local environment (e.g., pH, solvent polarity). The values presented here are generally accepted approximations.

Visualizing Spectral Overlap

To visually represent the concept of spectral overlap, the following diagram illustrates the relationship between the emission spectrum of a donor fluorophore (like this compound) and the excitation spectrum of an acceptor fluorophore. The degree of overlap is a critical factor in predicting the efficiency of energy transfer or the extent of signal bleed-through.

Spectral_Overlap cluster_donor Donor Fluorophore (e.g., this compound) cluster_acceptor Acceptor Fluorophore donor_excitation Excitation donor_emission Emission donor_excitation->donor_emission Fluorescence acceptor_excitation Excitation donor_emission->acceptor_excitation Spectral Overlap acceptor_emission Emission acceptor_excitation->acceptor_emission Fluorescence

Conceptual diagram illustrating spectral overlap between a donor and an acceptor fluorophore.

Experimental Workflow for Quantifying Spectral Bleed-through

The following protocol provides a generalized workflow for quantifying the spectral bleed-through of this compound into the detection channel of a second fluorophore using a fluorescence plate reader or spectrophotometer.

Experimental_Workflow prep Sample Preparation 1. Prepare individual solutions of this compound and the second fluorophore at known concentrations. 2. Prepare a mixed solution containing both fluorophores. instrument Instrument Setup 1. Set the excitation wavelength to the maximum for this compound. 2. Set the emission scan range to cover the emission spectra of both fluorophores. prep->instrument measure_single Single Fluorophore Scans 1. Measure the emission spectrum of the this compound solution. 2. Measure the emission spectrum of the second fluorophore solution. instrument->measure_single measure_mixed Mixed Fluorophore Scan Measure the emission spectrum of the mixed solution. measure_single->measure_mixed analyze Data Analysis 1. Normalize the emission spectra. 2. Quantify the percentage of this compound signal detected in the emission peak region of the second fluorophore. measure_mixed->analyze

Workflow for quantifying spectral bleed-through.

Detailed Experimental Protocol

Objective: To quantify the spectral bleed-through from this compound into the detection channel of a second fluorophore (e.g., Cy3).

Materials:

  • This compound sodium salt

  • Cy3-NHS ester (or other amine-reactive form)

  • Amine-containing molecule for labeling (e.g., Bovine Serum Albumin, BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving fluorophores)

  • Fluorescence spectrophotometer or plate reader with spectral scanning capabilities

  • Cuvettes or microplates suitable for fluorescence measurements

Methodology:

  • Fluorophore Conjugation and Purification:

    • Dissolve this compound and Cy3-NHS ester in a minimal amount of DMSO to create stock solutions.

    • Prepare a solution of BSA in PBS.

    • Add the reactive fluorophore to the BSA solution at a specific molar ratio and allow the reaction to proceed in the dark.

    • Purify the labeled BSA from unconjugated dye using size exclusion chromatography (e.g., a desalting column).

    • Determine the concentration and degree of labeling for each conjugate using absorbance measurements.

  • Sample Preparation for Spectral Scans:

    • Prepare the following solutions in PBS in separate cuvettes or wells:

      • Blank: PBS only.

      • This compound-BSA: A solution of this compound labeled BSA.

      • Cy3-BSA: A solution of Cy3 labeled BSA.

      • Mixture: A solution containing both this compound-BSA and Cy3-BSA at the same concentrations as the individual solutions.

  • Data Acquisition:

    • Set the excitation wavelength of the spectrophotometer to the excitation maximum of this compound (approximately 492 nm).

    • Set the emission scan range to cover the emission profiles of both fluorophores (e.g., 500 nm to 650 nm).

    • Record the emission spectrum for the Blank, this compound-BSA, Cy3-BSA, and Mixture samples.

    • Repeat the process by setting the excitation wavelength to the maximum for Cy3 (approximately 550 nm) and scanning the emission.

  • Data Analysis:

    • Subtract the blank spectrum from all other spectra.

    • Normalize the emission spectra of the single fluorophore samples to their respective emission maxima.

    • In the scan exciting at 492 nm, determine the area under the curve (or the peak intensity) of the this compound-BSA emission in the region corresponding to the emission maximum of Cy3 (e.g., 560-580 nm).

    • Calculate the percentage of bleed-through by dividing the integrated intensity of the this compound signal in the Cy3 channel by the total integrated intensity of the this compound emission spectrum and multiplying by 100.

    • Analyze the spectrum of the mixture to observe the combined spectral profile and compare it to the sum of the individual spectra to identify any FRET-related phenomena (e.g., quenching of the donor and enhancement of the acceptor emission).

By following this guide and the outlined experimental protocol, researchers can better anticipate and quantify the spectral overlap between this compound and other fluorophores, leading to more robust and reliable fluorescence-based experimental designs.

References

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